molecular formula C12H9NO B087303 Phenoxazine CAS No. 135-67-1

Phenoxazine

货号: B087303
CAS 编号: 135-67-1
分子量: 183.21 g/mol
InChI 键: TZMSYXZUNZXBOL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

10H-phenoxazine is a member of the class of phenoxazines that is morpholine which is ortho-fused to two benzene rings at positions 2-3 and 5-6. It has a role as a ferroptosis inhibitor and a radical scavenger.
RN given refers to 10H-phenoxazine

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

10H-phenoxazine
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InChI

InChI=1S/C12H9NO/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TZMSYXZUNZXBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10159199
Record name Phenoxazine
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Molecular Weight

183.21 g/mol
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CAS No.

135-67-1
Record name Phenoxazine
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Foundational & Exploratory

phenoxazine fundamental properties for researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fundamental Properties of Phenoxazine for Researchers

Introduction

This compound is a nitrogen- and oxygen-containing tricyclic heterocyclic compound that forms the core scaffold of numerous biologically active molecules and functional materials.[1][2] Its unique electronic structure, redox activity, and versatile chemistry have made it a privileged scaffold in diverse scientific fields.[3][4] For drug development professionals, this compound derivatives are investigated for their anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][5][6] For materials scientists, this scaffold is integral to the design of organic light-emitting diodes (OLEDs), fluorescent probes, and redox-flow batteries.[2][7][8] This guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols, and key biological pathways, serving as a foundational resource for researchers.

Core Physicochemical and Electronic Properties

The fundamental properties of the unsubstituted this compound core (10H-phenoxazine) are summarized below. These values provide a baseline for understanding how substitutions on the tricyclic system can modulate its characteristics for specific applications.

Data Presentation: Quantitative Properties

The core quantitative data for this compound are presented in the following tables for clarity and ease of comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₉NO[1]
Molar Mass 183.21 g·mol⁻¹[1][9]
CAS Number 135-67-1[10]
Appearance Pale yellow to green-gray crystalline powder[2][11][12]
Melting Point 156 - 159 °C[12][13][14]
Boiling Point 180 - 185 °C (at 3 torr); 316.88 °C (estimate at 1 atm)[12][13]
Solubility Insoluble in water; Soluble in benzene, methanol, and other organic solvents.[11][12][13][14]
pKa 1.80 ± 0.20 (Predicted)[2][13]
pKb 12.20[12]

Table 2: Spectral Properties of this compound

PropertyWavelength (nm)ConditionsSource(s)
UV-Vis Absorption (λmax) ~316 nmIn chloroform[15]
220-320 nm (π-π* transition)For derivatives[16]
330-440 nm (ICT band)For derivatives[16]
Fluorescence Emission (λem) ~489 nmIn chloroform[15]

Table 3: Redox Properties of this compound Derivatives

Derivative TypeRedox PotentialConditions / ReferenceSource(s)
N-alkyl Phenoxazines0.25 Vvs Fc/Fc⁺ in MeCN[7][17]
N-DAC this compound0.70 Vvs Fc/Fc⁺ in MeCN[7][17]
This compound Trimer (3PXZ)3.7 V (avg. discharge)vs Li/Li⁺ (in battery cathode)[18]
This compound Copolymers~4.7 eV (Ionization Potential)Estimated from onset oxidation potential[16]

Experimental Protocols

Detailed and reproducible methodologies are critical for research. Below are representative protocols for the synthesis and characterization of this compound.

Protocol 1: Microwave-Assisted Synthesis of Phenoxazines

This protocol is adapted from a method demonstrating a rapid and efficient synthesis via Smiles rearrangement followed by an SₙAr ring closure.[19][20]

Materials:

  • N-acetyl diphenyl ether derivative (1 mmol)

  • Caesium carbonate (Cs₂CO₃) (2 mmol)

  • N,N-dimethyl-formamide (DMF) (20 volumes)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave synthesis tube with magnetic stir bar

Procedure:

  • To a microwave synthesis tube, add the N-acetyl diphenyl ether (1 mmol), Cs₂CO₃ (2 mmol), and DMF (20 V).

  • Seal the tube and place it in a microwave reactor.

  • Irradiate the mixture at 155 °C for 15 minutes with stirring.

  • After the reaction is complete and the vessel has cooled, add deionized water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the mixture and remove the solvent under reduced pressure (rotary evaporation).

  • Purify the resulting crude residue using flash column chromatography (e.g., silica gel, hexane/EtOAc gradient) to yield the pure this compound product.[19]

Protocol 2: Electrochemical Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry is used to study the redox behavior of this compound derivatives, determine oxidation potentials, and assess electrochemical reversibility.[16][21]

Materials & Equipment:

  • Three-electrode electrochemical cell (glass)

  • Working Electrode (e.g., Glassy Carbon or Platinum)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter Electrode (e.g., Platinum wire)

  • Potentiostat

  • This compound derivative solution (e.g., 0.1 mM in acetonitrile)

  • Supporting electrolyte solution (e.g., 0.1 M Tetrabutylammonium tetrafluoroborate - Bu₄NBF₄ - in acetonitrile)

  • Inert gas (Nitrogen or Argon) for deoxygenation

Procedure:

  • Prepare a solution of the this compound derivative (0.1 mM) in the supporting electrolyte solution (0.1 M Bu₄NBF₄ in acetonitrile).

  • Polish the working electrode to a mirror finish (e.g., using alumina slurry), rinse thoroughly with solvent, and dry.

  • Assemble the three-electrode cell with the this compound solution.

  • Deoxygenate the solution by bubbling with N₂ or Ar gas for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Connect the electrodes to the potentiostat.

  • Set the CV parameters: potential window (e.g., -0.5 V to 1.4 V vs. SCE), scan rate (e.g., 50 mV/s).[16]

  • Run the cyclic voltammogram, recording the current response as a function of the applied potential.

  • Analyze the resulting plot to identify oxidation and reduction peaks. The peak potentials provide information on the redox potentials, and the peak separation can indicate the reversibility of the redox process.[16]

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for conceptualizing complex processes. The following diagrams are rendered using the DOT language and adhere to the specified design constraints.

Experimental Workflow

This diagram illustrates a typical experimental workflow for the synthesis and characterization of a novel this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_characterization Analysis & Characterization Reactants Reactants Microwave_Synthesis Microwave_Synthesis Reactants->Microwave_Synthesis Cs2CO3, DMF Extraction Extraction Microwave_Synthesis->Extraction Purification Column_Chromatography Column_Chromatography Extraction->Column_Chromatography Purification Pure_Compound Pure_Compound Column_Chromatography->Pure_Compound NMR NMR Pure_Compound->NMR Structure Mass_Spec Mass_Spec Pure_Compound->Mass_Spec Mass UV_Vis UV_Vis Pure_Compound->UV_Vis Optical Cyclic_Voltammetry Cyclic_Voltammetry Pure_Compound->Cyclic_Voltammetry Redox Fluorescence Fluorescence UV_Vis->Fluorescence

A typical workflow for this compound synthesis and characterization.
Signaling Pathways in Drug Development

This compound derivatives are known to modulate key cellular signaling pathways, making them promising candidates for cancer therapy.[22][23]

1. Inhibition of the Akt/mTOR Survival Pathway

Many phenoxazines exert anticancer effects by inhibiting pro-survival signaling. The Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can lead to apoptosis.[22][24]

G Phenoxazine_Derivative Phenoxazine_Derivative Akt_Phosphorylation Akt Phosphorylation (Survival Signal) Phenoxazine_Derivative->Akt_Phosphorylation  Inhibits mTOR_Activation mTOR Activation Akt_Phosphorylation->mTOR_Activation Cell_Growth Protein Synthesis & Cell Growth/Survival mTOR_Activation->Cell_Growth

Inhibition of the pro-survival Akt/mTOR pathway by this compound derivatives.

2. Induction of Apoptosis via ROS and JNK/ERK Pathways

Certain this compound derivatives can induce the generation of Reactive Oxygen Species (ROS), leading to oxidative stress. This stress activates signaling cascades like the JNK and ERK pathways, which can ultimately trigger programmed cell death (apoptosis) in cancer cells.[23]

G PXZ_Derivative This compound Derivative Mitochondria Mitochondria PXZ_Derivative->Mitochondria ROS ROS Generation (Oxidative Stress) Mitochondria->ROS induces JNK JNK Pathway Activation ROS->JNK ERK ERK Pathway Activation ROS->ERK Apoptosis Apoptosis (Cell Death) JNK->Apoptosis ERK->Apoptosis

This compound-induced apoptosis via ROS generation and JNK/ERK activation.

References

The Synthesis and Discovery of Phenoxazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenoxazine derivatives, a prominent class of heterocyclic compounds, have garnered significant attention from researchers and drug development professionals due to their versatile therapeutic and technological applications.[1][2] First synthesized in 1887, the tricyclic this compound core has been the foundation for a wide array of derivatives exhibiting potent biological activities, including anticancer, antimalarial, antiviral, and antidiabetic properties.[1][3][4] Furthermore, their unique photophysical characteristics have led to their development as fluorescent probes and materials for organic electronics.[1][5] This technical guide provides a comprehensive overview of the synthesis, discovery, and mechanisms of action of this compound derivatives, with a focus on their application as anticancer agents and fluorescent sensors.

Core Synthetic Methodologies

The construction of the this compound scaffold can be achieved through several synthetic strategies, ranging from classical thermal condensation reactions to modern microwave-assisted protocols. The choice of method often depends on the desired substitution pattern and overall synthetic efficiency.

Thermal Condensation: The Bernthsen Synthesis

The foundational method for this compound synthesis, first reported by Bernthsen in 1887, involves the thermal condensation of an o-aminophenol with a catechol.[1][6] This straightforward approach remains a viable route for the preparation of the core this compound structure.

Experimental Protocol: Bernthsen Synthesis of this compound [1][6]

  • Reactants: o-aminophenol and catechol.

  • Conditions: The reactants are heated together at a high temperature, typically in the absence of a solvent or in a high-boiling point solvent.

  • Procedure: A mixture of o-aminophenol and catechol is heated, leading to a condensation reaction and the formation of the this compound ring system through the elimination of water.

  • Purification: The crude product is typically purified by recrystallization.

Microwave-Assisted Synthesis

Modern synthetic approaches often employ microwave irradiation to accelerate reaction times and improve yields. A notable microwave-assisted method involves the Smiles rearrangement followed by an intramolecular SNAr cyclization.[7][8]

Experimental Protocol: Microwave-Assisted Synthesis of Phenoxazines via Smiles Rearrangement [7][9]

  • Reactants: An appropriate N-acetyl diphenyl ether derivative (1 mmol) and cesium carbonate (Cs2CO3, 2 mmol).

  • Solvent: N,N-dimethylformamide (DMF).

  • Procedure: The reactants are placed in a microwave tube with DMF and subjected to microwave irradiation at 155°C for 15 minutes.

  • Work-up: After the reaction is complete, water is added to the mixture, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), and the solvent is removed under vacuum.

  • Purification: The resulting residue is purified by flash column chromatography on silica gel.

This compound Derivatives as Anticancer Agents

A significant area of research has focused on the development of this compound derivatives as anticancer agents.[10] These compounds exert their cytotoxic effects through various mechanisms of action, leading to the inhibition of cancer cell growth and induction of apoptosis.[10][11]

Mechanisms of Anticancer Activity

The planar structure of the this compound ring allows for intercalation into DNA, a mechanism shared by the well-known anticancer antibiotic, Actinomycin D, which features a this compound chromophore.[1][3] Other key mechanisms include:

  • Induction of Apoptosis and Cell Cycle Arrest: Certain this compound derivatives, such as 2-aminothis compound-3-one (Phx-3), have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[10][11]

  • G-Quadruplex Stabilization: this compound-based ligands have been designed to stabilize G-quadruplex structures in telomeres and promoter regions of oncogenes, leading to the inhibition of cancer cell proliferation.[12][13]

  • Lysosomal Dysfunction: Some benzo[a]this compound derivatives have been found to accumulate in lysosomes, leading to lysosomal membrane permeabilization, increased reactive oxygen species (ROS) production, and subsequent apoptotic cell death.[14][15]

  • Signaling Pathway Modulation: this compound derivatives have been observed to modulate key signaling pathways involved in cancer cell survival and proliferation, such as the Akt/mTOR/p70S6/S6 kinase pathway.[16]

Signaling Pathway of this compound-Induced Apoptosis

G This compound-Induced Apoptosis Pathway This compound This compound Derivative Lysosome Lysosomal Membrane Permeabilization This compound->Lysosome ROS Increased ROS Production JNK JNK Pathway Activation ROS->JNK Caspase Caspase Cascade JNK->Caspase Apoptosis Apoptosis Caspase->Apoptosis Lysosome->ROS

Caption: Signaling cascade initiated by certain this compound derivatives.

Quantitative Data on Anticancer Activity

The anticancer efficacy of this compound derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

DerivativeCancer Cell LineIC50 (µM)Reference
Phx-3Human Colon Cancer (COLO201, DLDI, PMCO1)6 - 12[17]
Phx-3Human Colon Cancer (HT-29)16.7[17]
Phx-3Human Colon Cancer (LoVo-1)20.03 ± 4.98[17]
Benzo[a]this compound C9Colorectal Cancer (RKO)Low micromolar range[14]
Benzo[a]this compound A36Colorectal Cancer (RKO)Low micromolar range[14]
Benzo[a]this compound A42Colorectal Cancer (RKO)Low micromolar range[14]
Benzo[a]this compound C9Breast Cancer (MCF7)Low micromolar range[14]
Benzo[a]this compound A36Breast Cancer (MCF7)Low micromolar range[14]
Benzo[a]this compound A42Breast Cancer (MCF7)Low micromolar range[14]

Experimental Protocol: MTT Assay for IC50 Determination [10]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.

Workflow for Anticancer Evaluation of this compound Derivatives

G Anticancer Evaluation Workflow Synthesis Synthesis of This compound Derivative Purification Purification & Characterization Synthesis->Purification MTT_Assay MTT Assay (IC50 Determination) Purification->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) MTT_Assay->Mechanism_Studies

Caption: A typical workflow for evaluating the anticancer potential.

This compound Derivatives as Fluorescent Probes

The inherent fluorescence of the this compound scaffold makes it an excellent platform for the design of fluorescent probes for the detection of various analytes, including metal ions.[18][5]

Detection of Copper (II) Ions

A "turn-on" near-infrared (NIR) fluorescent probe based on this compound, designated PZ-N, has been developed for the selective and sensitive detection of copper (II) ions (Cu2+).[5]

Sensing Mechanism of a this compound-Based Cu2+ Probe

G Cu2+ Sensing Mechanism Probe This compound Probe (PZ-N) (Non-fluorescent) Complex Probe-Cu2+ Complex (Fluorescent) Probe->Complex + Cu2+ Cu2 Cu2+ Ions Fluorescence Fluorescence Emission (Turn-on Response) Complex->Fluorescence

Caption: "Turn-on" fluorescence mechanism upon binding of Cu2+.

Performance of this compound-Based Fluorescent Probes
ProbeAnalyteDetection LimitResponse TypeReference
PZ-NCu2+1.93 nM"Turn-on"[5]

Experimental Protocol: Fluorescence-Based Ion Detection [5]

  • Probe Preparation: A stock solution of the this compound-based fluorescent probe is prepared in an appropriate solvent.

  • Sensing Assay: To a solution of the probe, different concentrations of the target ion (e.g., Cu2+) are added.

  • Fluorescence Measurement: The fluorescence spectra are recorded using a spectrofluorometer after a short incubation period.

  • Data Analysis: The change in fluorescence intensity is plotted against the analyte concentration to determine the detection limit.

Conclusion

This compound derivatives represent a privileged scaffold in medicinal chemistry and materials science. The synthetic versatility of the this compound core allows for the generation of diverse libraries of compounds with tailored biological and photophysical properties. As anticancer agents, they exhibit multiple mechanisms of action, making them promising candidates for further development. In the realm of chemical sensing, their fluorescent properties have been effectively harnessed for the sensitive detection of biologically relevant analytes. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and discovery of novel this compound derivatives.

References

The Dawn of a Heterocycle: Early Studies and History of Phenoxazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxazine, a tricyclic heterocyclic compound, forms the core of a diverse range of molecules that have found applications in fields as varied as dyestuffs, pharmaceuticals, and material science. First synthesized in 1887, the study of this compound and its derivatives has a rich history, marked by serendipitous discoveries and deliberate chemical exploration. This technical guide delves into the seminal early studies of this compound compounds, providing a detailed account of their discovery, initial syntheses, and early applications. We will explore the foundational experimental protocols and quantitative data from this nascent period of this compound chemistry, offering a valuable historical perspective for today's researchers.

The Genesis of a Chromophore: Early Syntheses and Discoveries

The story of this compound begins not with the parent heterocycle, but with its colored derivatives, which were in use as dyes even before the core structure was formally described. This highlights the empirical nature of early organic chemistry, where function often preceded a deep understanding of structure.

Meldola's Blue: A Premature Discovery (1878)

In 1878, the British chemist Raphael Meldola discovered the first synthetic oxazine dye, which would later be known as Meldola's Blue.[1] This discovery was significant as it predates the first reported synthesis of the parent this compound ring system.[2] Working at the Atlas Colour Works in Hackney Wick, Meldola was investigating the reactions of nitrosodimethylaniline with various phenols.[3]

A representative, albeit later, procedure for a similar synthesis is as follows:

Reactants:

  • p-Nitrosodimethylaniline hydrochloride

  • β-Naphthol

  • Ethanol (as solvent)

Procedure:

  • A solution of p-nitrosodimethylaniline hydrochloride in ethanol is prepared.

  • An equimolar amount of β-naphthol is added to the solution.

  • The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by the intensification of the blue color.

  • Upon cooling, the dye precipitates from the solution.

  • The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Bernthsen's Synthesis of this compound (1887)

The parent this compound was first synthesized by August Bernthsen in 1887.[4] His method involved the thermal condensation of o-aminophenol and catechol, a reaction that laid the groundwork for many subsequent syntheses of this compound derivatives.[2][5]

Bernthsen's original 1887 paper in Berichte der deutschen chemischen Gesellschaft describes the reaction in German.[6] The following is a translation and summary of the likely experimental procedure based on the chemical principles of the time.

Reactants:

  • o-Aminophenol

  • Catechol (Brenzkatechin)

Procedure:

  • Equimolar quantities of o-aminophenol and catechol are mixed in a reaction vessel.

  • The mixture is heated to a high temperature, likely in the range of 200-250 °C, to effect the thermal condensation and elimination of two molecules of water. Early experiments of this nature were often performed by heating the mixture in a sealed tube or a flask equipped with a simple air condenser.[7]

  • The reaction is heated until the evolution of water ceases.

  • The resulting crude this compound, a solid at room temperature, is then purified. Purification methods of the era included sublimation or recrystallization from a suitable solvent like ethanol or benzene.

Quantitative Data (Illustrative): While Bernthsen's original paper may contain specific yields and melting points, this data is not readily available in the searched abstracts. A modern reproduction of this reaction might yield the following illustrative data:

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Yield (%)
This compoundC₁₂H₉NO183.21156-15860-70
Gallocyanine: An Early Oxazine Dye

Gallocyanine is another early this compound-based dye, though its exact date of first synthesis is less clearly documented than Meldola's Blue. It belongs to the oxazine class of dyes and was synthesized from gallic acid.[8] It found use as a stain for animal cells, particularly for nucleic acids.[8][9]

The synthesis of gallocyanine typically involves the reaction of a nitrosamine with gallic acid or a derivative. A general procedure is outlined below.

Reactants:

  • N,N-Dimethyl-p-nitrosoaniline

  • Gallic acid

  • Methanol or ethanol (as solvent)

Procedure:

  • Gallic acid is dissolved in a suitable solvent, such as methanol.

  • N,N-Dimethyl-p-nitrosoaniline is added to the solution.

  • The mixture is heated, likely under reflux, for an extended period.

  • The reaction results in the formation of the deep-colored gallocyanine dye.

  • The product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration. Purification can be achieved by washing with the solvent and drying.

The Dawn of Biological Significance: The Discovery of Actinomycin D (1940)

For nearly six decades after Bernthsen's synthesis, the chemistry of this compound remained relatively dormant.[2] A resurgence of interest was sparked by the discovery of naturally occurring this compound compounds with potent biological activity. The most significant of these was Actinomycin D, isolated by Selman Waksman and H. Boyd Woodruff in 1940 from a soil actinomycete, Streptomyces antibioticus.[4][10][11] This discovery marked a pivotal moment, shifting the focus of this compound research from dyestuffs to medicinal chemistry.

Experimental Protocol: Isolation of Actinomycin

The original 1940 paper by Waksman and Woodruff in the Proceedings of the Society for Experimental Biology and Medicine outlines the isolation of a crude antibacterial substance they named actinomycin.[1]

Organism and Cultivation:

  • A culture of a soil actinomycete, later identified as Streptomyces antibioticus, was grown on a suitable medium, such as glucose-peptone agar.

  • The organism was then cultivated in a liquid medium (e.g., glucose-peptone broth) in shake flasks or fermentors to produce the active substance.

Extraction and Purification:

  • The culture broth was acidified to approximately pH 4.0.

  • The active substance was extracted from the acidified broth using an organic solvent such as ether or chloroform.

  • The organic extract was then concentrated under reduced pressure.

  • The crude, reddish-colored actinomycin was further purified by a series of solvent extractions and precipitations. For example, the crude material could be dissolved in a minimal amount of ether and then precipitated by the addition of petroleum ether.

  • This process was repeated to obtain a more purified, crystalline product.

Quantitative Data: Waksman and Woodruff reported the bacteriostatic and bactericidal activity of their isolated actinomycin against various bacteria. The activity was expressed in "units," with one unit being the amount of actinomycin required to inhibit the growth of a specific strain of Bacillus subtilis in a given volume of medium.

PropertyObservation
Appearance Red, crystalline solid
Solubility Soluble in ether, chloroform, acetone, ethanol; Insoluble in water, petroleum ether
Biological Activity High activity against Gram-positive bacteria, lower activity against Gram-negative bacteria

Visualizing Early Synthetic Pathways

Given the historical context, modern signaling pathway diagrams are not applicable. Instead, we can visualize the logical flow of the synthetic processes described in these early studies using the DOT language.

Bernthsen's Synthesis of this compound

Bernthsen_Synthesis Reactant1 o-Aminophenol Process Thermal Condensation (High Temperature) Reactant1->Process Reactant2 Catechol Reactant2->Process Intermediate Elimination of 2 H₂O Process->Intermediate Product This compound Intermediate->Product

Caption: Bernthsen's Synthesis of this compound (1887).

Meldola's Blue Synthesis

Meldolas_Blue_Synthesis Reactant1 p-Nitrosodimethylaniline Process Condensation in Ethanol (Heating) Reactant1->Process Reactant2 β-Naphthol Reactant2->Process Product Meldola's Blue Process->Product

Caption: Synthesis of Meldola's Blue (ca. 1878).

Actinomycin Isolation Workflow

Actinomycin_Isolation Start Cultivation of Streptomyces antibioticus Step1 Acidification of Culture Broth (pH 4.0) Start->Step1 Step2 Solvent Extraction (e.g., Ether) Step1->Step2 Step3 Concentration of Organic Extract Step2->Step3 Step4 Purification by Precipitation Step3->Step4 End Crystalline Actinomycin Step4->End

Caption: Waksman & Woodruff's Isolation of Actinomycin (1940).

Conclusion

The early history of this compound compounds is a compelling narrative of chemical innovation and the recognition of biological activity. From their initial, somewhat accidental, discovery as synthetic dyes to their emergence as potent, naturally occurring antibiotics, the foundational studies of Meldola, Bernthsen, and Waksman and Woodruff laid the critical groundwork for the vast and diverse field of this compound chemistry that exists today. The experimental protocols and discoveries of this era, though seemingly rudimentary by modern standards, were pioneering achievements that opened the door to the development of numerous important molecules. For contemporary researchers, an appreciation of this history not only provides context but can also inspire new avenues of investigation into this versatile and enduring heterocyclic scaffold.

References

An In-depth Technical Guide to the Phenoxazine Core: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phenoxazine core, a vital heterocyclic scaffold in medicinal chemistry and materials science. We will delve into its fundamental structure, explore its key chemical properties with supporting quantitative data, and provide detailed experimental protocols for its synthesis and characterization. Furthermore, we will visualize its role in significant biochemical pathways and experimental workflows.

The this compound Core Structure

This compound is a heterocyclic compound composed of an oxazine ring fused to two benzene rings.[1] This tricyclic system, with the IUPAC name 10H-phenoxazine, forms the foundation for a wide array of synthetic and naturally occurring compounds.[1][2] Its structure is characterized by a non-planar, butterfly-like conformation. The nitrogen and oxygen atoms within the central ring are key to its electronic properties and reactivity.

Physicochemical Properties of this compound and Its Derivatives

The this compound core imparts unique photophysical and electrochemical properties to its derivatives. These properties can be finely tuned by introducing various substituents at the N-10 position and on the aromatic rings.

Photophysical Properties

This compound derivatives are renowned for their fluorescent properties and are often employed as fluorophores.[3] They typically exhibit significant Stokes shifts and their emission characteristics can be sensitive to the local environment.[4] Below is a summary of the photophysical properties of selected this compound derivatives.

Compoundλ_abs_ (nm)λ_em_ (nm)Quantum Yield (Φ)SolventReference
This compound (Pox)316489-Chloroform[5]
2b382436-Acetonitrile[6]
4b400460-Acetonitrile[6]
2DTCz-BP-F--0.51Toluene (degassed)[7]
2DMAC-BP-F--0.30Toluene (degassed)[7]
2PXZ-BP-F--0.08Toluene (degassed)[7]

Note: "-" indicates data not specified in the cited source.

Electrochemical Properties

The electron-rich nature of the this compound core makes it readily oxidizable. This redox activity is central to its application in organic electronics and as a photoredox catalyst. The oxidation potential can be modulated by the electronic nature of its substituents.

CompoundE_1/2_ (V vs. SCE)SolventReference
PC 11~0.50 - 0.60-[8]
PC 14~0.50 - 0.60-[8]
PCs 4, 5, 7–10, 15–18~0.60 - 0.69-[8]
N-methyl this compound0.25 (vs Fc/Fc+)MeCN[9]
N-isopropyl this compound0.25 (vs Fc/Fc+)MeCN[9]
DAC-substituted this compound0.70 (vs Fc/Fc+)MeCN[9]

Note: E_1/2_ refers to the half-wave potential. SCE is the Saturated Calomel Electrode. Fc/Fc+ is the ferrocene/ferrocenium redox couple. "-" indicates data not specified in the cited source.

Synthesis of the this compound Core

A variety of synthetic routes to the this compound scaffold have been developed. One of the foundational methods is the thermal condensation of o-aminophenols. More modern approaches often utilize transition-metal catalysis to achieve higher yields and greater substrate scope.

Synthesis of N-Aryl Phenoxazines via Copper(I)-Catalyzed Arylation

This protocol describes a two-step synthesis of N-aryl phenoxazines from 2-aminophenols.

Step 1: Synthesis of 2-[N-(2-chlorophenyl)amino]phenols

  • Materials: 2-aminophenol, 1-chloro-2-iodobenzene, copper(I) iodide (CuI), cesium carbonate (Cs₂CO₃), n-propanenitrile (n-PrCN).

  • Procedure:

    • In a Schlenk tube, combine 2-aminophenol (1 mmol), 1-chloro-2-iodobenzene (1.1 mmol), CuI (0.05 mmol), and Cs₂CO₃ (3 mmol).

    • Add n-PrCN (2 mL) to the mixture.

    • Degas the suspension.

    • Heat the reaction mixture at the appropriate temperature to complete the N-arylation.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and purify by column chromatography to yield the 2-[N-(2-chlorophenyl)amino]phenol intermediate.

Step 2: Tandem N- and O-Arylation to form N-Aryl this compound

  • Materials: 2-[N-(2-chlorophenyl)amino]phenol intermediate, iodobenzene, CuI, Cs₂CO₃, n-PrCN.

  • Procedure:

    • In a Schlenk tube, suspend the 2-[N-(2-chlorophenyl)amino]phenol (1 mmol), CuI (0.05 mmol), and Cs₂CO₃ (3 mmol) in n-PrCN (2 mL).

    • Degas the suspension.

    • Add iodobenzene (1.1 mmol).

    • Heat the reaction mixture at a suitable temperature for the N-arylation step, followed by heating at a higher temperature (e.g., 115 °C) for the intramolecular O-arylation.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and purify by column chromatography to obtain the desired N-aryl this compound.[10]

Experimental Protocols for Characterization

Cyclic Voltammetry (CV)

Cyclic voltammetry is a key technique for probing the redox properties of this compound derivatives.

  • Instrumentation: A potentiostat/galvanostat with a three-electrode setup.

  • Electrodes:

    • Working Electrode: Glassy carbon disk.

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).

    • Auxiliary (Counter) Electrode: Platinum wire.

  • Electrolyte Solution: A solution of the this compound derivative (e.g., 0.1 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Procedure:

    • Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry.

    • Assemble the three-electrode cell containing the electrolyte solution.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

    • Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back at a specific scan rate (e.g., 50 mV/s).

    • The resulting voltammogram will show oxidation and reduction peaks, from which the half-wave potential (E₁/₂) can be determined.[6]

This compound in Signaling Pathways and Experimental Workflows

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Certain hydrophobic this compound derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer cells, leading to apoptosis.[11]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis P70S6K p70S6K mTORC1->P70S6K activates S6 S6 P70S6K->S6 activates CellGrowth Cell Growth & Survival S6->CellGrowth This compound This compound Derivative This compound->Akt inhibits This compound->Apoptosis induces

Caption: this compound derivatives can inhibit the PI3K/Akt/mTOR pathway, leading to apoptosis.

Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)

N-Aryl phenoxazines are effective organic photoredox catalysts for O-ATRP, a controlled radical polymerization technique.[8][12]

O_ATRP_Workflow PC This compound Catalyst (PC) PC_excited Excited PC* Light Visible Light (hν) Light->PC Radical Radical (R•) PC_excited->Radical reduces PC_oxidized Oxidized PC•+ PC_excited->PC_oxidized oxidizes Initiator Alkyl Halide Initiator (R-X) Polymer_radical Propagating Polymer Radical (P_n•) Radical->Polymer_radical initiates Dormant_polymer Dormant Polymer (P_n-X) Monomer Monomer (M) Polymer_radical->Polymer_radical Polymer_radical->Dormant_polymer deactivates Controlled_Polymer Controlled Polymer Dormant_polymer->Controlled_Polymer

Caption: Workflow of O-ATRP using a this compound photoredox catalyst.

Conclusion

The this compound core is a versatile and powerful scaffold with a rich chemical landscape. Its tunable photophysical and electrochemical properties make it an attractive component for a wide range of applications, from fluorescent probes and organic electronics to potent therapeutic agents. A thorough understanding of its structure-property relationships and synthetic methodologies is crucial for the continued development of novel this compound-based technologies. This guide provides a foundational understanding for researchers and professionals seeking to harness the potential of this remarkable heterocyclic system.

References

Unveiling the Electronic Landscape of Phenoxazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxazine, a robust heterocyclic scaffold, has garnered significant attention across diverse scientific disciplines, from materials science to medicinal chemistry.[1] Its unique electronic characteristics, stemming from its planar, electron-rich structure, make it a versatile building block for novel organic electronics and a compelling pharmacophore in drug design.[1][2] This in-depth technical guide explores the core electronic properties of this compound and its derivatives, providing a comprehensive resource for researchers seeking to harness its potential.

Core Electronic Properties

The electronic behavior of this compound is fundamentally linked to its ability to donate electrons, a property that underpins its utility in a wide array of applications, including organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and as a photoredox catalyst.[1][2] The nitrogen and oxygen heteroatoms within the central ring contribute to a high-lying Highest Occupied Molecular Orbital (HOMO), facilitating electron transfer processes.

Redox Behavior

The redox potential of this compound derivatives is a critical parameter, particularly in applications such as redox flow batteries and as electron mediators in biofuel cells.[3][4] These potentials can be finely tuned through the strategic addition of electron-donating or electron-withdrawing groups to the this compound core.[4] Cyclic voltammetry is the primary technique for characterizing these redox properties.

Compound/DerivativeRedox Potential (V vs. Fc/Fc+)SolventReference
N-methyl this compound0.25MeCN[3]
N-isopropyl this compound0.25MeCN[3]
N-cyclopropenium substituted this compound0.70MeCN[3]
This compound-0.158Not Specified[4]
Chloro-substituted this compound-0.054Not Specified[4]
Cyano-substituted this compound-0.112Not Specified[4]
Spectroscopic Properties

The interaction of this compound with light reveals further insights into its electronic structure. UV-Vis absorption and fluorescence spectroscopy are key techniques for probing these properties. The absorption spectra of this compound typically exhibit multiple bands corresponding to π-π* transitions.

Compound/DerivativeAbsorption λmax (nm)Emission λmax (nm)SolventReference
This compound239, 312-Ethanol[5][6]
3,7-bis(2-thiophene)-N-hexadecylthis compoundNot SpecifiedNot SpecifiedCDCl3[7]
3,7-bis(2-furane)-N-hexadecylthis compoundNot SpecifiedNot SpecifiedCDCl3[7]
Cationic this compound derivativesVariesVariesEthanol and Water[8]
Frontier Molecular Orbitals (HOMO/LUMO)

The energy levels of the HOMO and LUMO are fundamental to understanding the electronic transitions and charge transfer properties of this compound derivatives. These values are often determined through a combination of experimental techniques like cyclic voltammetry and computational methods such as Density Functional Theory (DFT).[9][10] The energy gap between the HOMO and LUMO dictates the molecule's absorption and emission characteristics.

Compound/DerivativeHOMO (eV)LUMO (eV)MethodReference
This compound-based oligomers~ -4.7Not SpecifiedCyclic Voltammetry[4]
PXZ-CNImPyNot SpecifiedNot SpecifiedDFT[10]
Phenothiazine/phenoxazine-based dyes-5.36 to -5.42-3.10 to -3.26Cyclic Voltammetry[9]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the accurate characterization of this compound's electronic properties.

Cyclic Voltammetry (CV)

Objective: To determine the redox potentials of this compound derivatives.

Materials:

  • Working Electrode (e.g., Glassy Carbon or Platinum)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter Electrode (e.g., Platinum wire)

  • Electrochemical cell

  • Potentiostat

  • Inert gas (Argon or Nitrogen)

  • Anhydrous, deoxygenated solvent (e.g., Acetonitrile or Dichloromethane)

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF6)

  • This compound derivative sample (~1-5 mM)

  • Ferrocene (for internal calibration)

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry, sonicate in ethanol, and dry under a stream of inert gas.

  • Solution Preparation: Prepare a solution of the this compound derivative and the supporting electrolyte in the chosen solvent. Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen.

  • Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the prepared solution. Ensure the reference electrode tip is close to the working electrode.

  • Instrument Setup: Connect the electrodes to the potentiostat. Set the potential window to a range expected to encompass the redox events of the this compound derivative. Set the scan rate (e.g., 50-100 mV/s).

  • Data Acquisition: Run the cyclic voltammogram. Record the current response as a function of the applied potential.

  • Calibration: After the initial measurement, add a small amount of ferrocene to the solution and record the voltammogram again. The ferrocene/ferrocenium (Fc/Fc+) redox couple serves as an internal standard.

  • Data Analysis: Determine the half-wave potentials (E1/2) of the redox events from the voltammogram, referenced to the Fc/Fc+ couple.

UV-Vis Absorption Spectroscopy

Objective: To measure the absorption spectrum of a this compound derivative.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (typically 1 cm path length)

  • Spectroscopic grade solvent (e.g., Ethanol, Acetonitrile, Dichloromethane)

  • This compound derivative sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound derivative in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax) to ensure linearity.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

  • Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse the sample cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer.

  • Data Acquisition: Scan the desired wavelength range (e.g., 200-800 nm) and record the absorbance spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance values.

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum of a this compound derivative.

Materials:

  • Fluorometer

  • Quartz cuvettes

  • Spectroscopic grade solvent

  • This compound derivative sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound derivative. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

  • Instrument Setup: Turn on the fluorometer and allow the excitation source to stabilize. Set the excitation and emission slit widths.

  • Blank Measurement: Record an emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

  • Determining Excitation Wavelength: Measure the absorption spectrum of the sample using a UV-Vis spectrophotometer and select an appropriate excitation wavelength, usually at or near the absorption maximum.

  • Emission Spectrum Acquisition: Set the excitation wavelength on the fluorometer. Scan a range of emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength, to record the fluorescence emission spectrum.

  • Data Analysis: Identify the wavelength of maximum fluorescence emission (λem). The fluorescence quantum yield can be determined relative to a known standard if required.

Signaling Pathways in Drug Development

This compound derivatives have shown significant promise in drug development, particularly as anticancer agents.[1][11] Their biological activity is often linked to their ability to modulate key cellular signaling pathways.

Akt/mTOR Signaling Pathway

Several hydrophobic this compound derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer and promotes cell survival and proliferation.[1][11] By shutting down this pathway, these compounds can induce apoptosis (programmed cell death) in cancer cells.[1]

Akt_mTOR_Pathway This compound This compound Derivatives Akt Akt This compound->Akt Inhibition PI3K PI3K PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition P70S6K p70S6K mTOR->P70S6K S6 S6 P70S6K->S6

Caption: Inhibition of the Akt/mTOR pathway by this compound derivatives, leading to apoptosis.

JNK Signaling Pathway

Certain aminophenoxazinones can induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[12][13] This activation is often mediated by the generation of reactive oxygen species (ROS).[12]

JNK_Pathway This compound Aminophenoxazinones ROS Reactive Oxygen Species (ROS) This compound->ROS Induction JNK JNK ROS->JNK Activation Apoptosis Apoptosis JNK->Apoptosis Induction

Caption: Apoptosis induction via the ROS-mediated JNK signaling pathway by aminophenoxazinones.

Conclusion

The electronic properties of this compound are rich and tunable, making it a highly valuable scaffold in both materials science and medicinal chemistry. A thorough understanding of its redox behavior, spectroscopic characteristics, and frontier molecular orbital energies is essential for the rational design of new functional molecules. The provided experimental protocols offer a standardized approach to characterizing these properties, while the elucidation of its role in key signaling pathways highlights its therapeutic potential. Continued exploration of the electronic landscape of this compound is poised to unlock further innovations in these critical fields.

References

The Phenoxazine Scaffold: A Privileged Core for the Design of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenoxazine scaffold, a tricyclic heteroaromatic system, has emerged as a cornerstone in the development of novel therapeutic agents. Its unique planar structure and rich electronic properties allow for diverse chemical modifications, leading to a wide array of compounds with significant biological activities. This technical guide provides a comprehensive overview of the this compound core, its synthesis, and its application in the design of novel compounds with a focus on anticancer, antimicrobial, and other therapeutic areas.

The this compound Scaffold: Structure and Properties

The core of this compound consists of an oxazine ring fused to two benzene rings. This planar architecture is crucial for its ability to intercalate with DNA and interact with various biological targets. The nitrogen and oxygen heteroatoms within the central ring system influence the molecule's electronic distribution, allowing for a range of intermolecular interactions. The versatility of the this compound scaffold lies in the feasibility of substitutions at various positions, which significantly modulates its physicochemical properties and biological activity.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several strategic approaches. A common method involves the condensation of an o-aminophenol derivative with a substituted catechol or quinone. Another prevalent strategy is the palladium-catalyzed cross-coupling reaction, which allows for the introduction of a wide range of substituents with high efficiency and regioselectivity.

General Synthetic Workflow:

Below is a generalized workflow for the synthesis of this compound derivatives, often initiated from readily available starting materials.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_modification Functionalization cluster_final Final Product o-Aminophenol o-Aminophenol Condensation or\nCross-Coupling Condensation or Cross-Coupling o-Aminophenol->Condensation or\nCross-Coupling Substituted Quinone/Catechol Substituted Quinone/Catechol Substituted Quinone/Catechol->Condensation or\nCross-Coupling This compound Core This compound Core Condensation or\nCross-Coupling->this compound Core Substitution Reactions\n(e.g., Alkylation, Acylation) Substitution Reactions (e.g., Alkylation, Acylation) This compound Core->Substitution Reactions\n(e.g., Alkylation, Acylation) Novel this compound Derivative Novel this compound Derivative Substitution Reactions\n(e.g., Alkylation, Acylation)->Novel this compound Derivative

Caption: Generalized synthetic workflow for this compound derivatives.

Therapeutic Applications and Mechanisms of Action

This compound derivatives have demonstrated a remarkable breadth of pharmacological activities.[1][2] Their mechanisms of action are often multifaceted and depend on the specific substitutions on the this compound core.

Anticancer Activity

The planar nature of the this compound scaffold allows it to intercalate between the base pairs of DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells. Furthermore, certain derivatives have been shown to stabilize G-quadruplex structures in telomeres and oncogene promoters, leading to the suppression of tumor growth.[3][4] Another key anticancer mechanism is the inhibition of topoisomerase I and II, enzymes crucial for DNA topology and replication.[5][6][7] Some this compound compounds also induce lysosomal dysfunction and promote caspase-independent cell death in glioblastoma cell lines.[8]

Signaling Pathway for this compound-Induced Apoptosis:

The diagram below illustrates a simplified signaling pathway for apoptosis induced by certain this compound derivatives.

This compound Derivative This compound Derivative DNA Intercalation DNA Intercalation This compound Derivative->DNA Intercalation G-Quadruplex Stabilization G-Quadruplex Stabilization This compound Derivative->G-Quadruplex Stabilization Topoisomerase Inhibition Topoisomerase Inhibition This compound Derivative->Topoisomerase Inhibition DNA Damage DNA Damage DNA Intercalation->DNA Damage G-Quadruplex Stabilization->DNA Damage Topoisomerase Inhibition->DNA Damage p53 Activation p53 Activation DNA Damage->p53 Activation Bax/Bcl-2 Regulation Bax/Bcl-2 Regulation p53 Activation->Bax/Bcl-2 Regulation Mitochondrial Dysfunction Mitochondrial Dysfunction Bax/Bcl-2 Regulation->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Antimicrobial Activity

This compound derivatives have shown significant activity against a range of bacteria and fungi.[1][9] The proposed mechanism of action involves the inhibition of microbial growth through various means, including the disruption of cell membrane integrity and the inhibition of essential enzymes.

Quantitative Data on Biological Activities

The following tables summarize the in vitro anticancer and antimicrobial activities of selected this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Phx-1A-172Glioblastoma60[8]
Phx-1U-251 MGGlioblastoma60[8]
Phx-3A-172Glioblastoma10[8]
Phx-3U-251 MGGlioblastoma3[8]
Benzo[a]phenazine DerivativeHeLaCervical Cancer1-10[5]
Benzo[a]phenazine DerivativeA549Lung Cancer1-10[5]
Benzo[a]phenazine DerivativeMCF-7Breast Cancer1-10[5]
Benzo[a]phenazine DerivativeHL-60Leukemia1-10[5]
C9RKOColorectal CancerLow µM range[10]
A36RKOColorectal CancerLow µM range[10]
A42RKOColorectal CancerLow µM range[10]
C9MCF7Breast CancerLow µM range[10]
A36MCF7Breast CancerLow µM range[10]
A42MCF7Breast CancerLow µM range[10]

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Polycyclic this compound Derivatives (5a-i)Escherichia coli20-80[1][11]
Polycyclic this compound Derivatives (5a-i)Bacillus subtilis20-80[1][11]
Polycyclic this compound Derivatives (5a-i)Candida albicans20-80[1][11]
Phx-1Mycobacterium scrofulaceum1.4-2.8[12]
Phx-2Mycobacterium scrofulaceum1.4-2.8[12]
Phx-3Mycobacterium scrofulaceum1.4-2.8[12]
Phx-3Mycobacterium marinum>2.8[12]
Phx-3Mycobacterium intracellulare>2.8[12]
10D, 11D, 13D, 14DVarious BacteriaSignificant Activity

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound derivatives.

Synthesis of a this compound Derivative: 2,3-Dinitro-10H-phenoxazine

Materials:

  • 4,5-Difluoro-1,2-dinitrobenzene

  • 2-Aminophenol

  • Sodium Carbonate (Na2CO3)

  • Ethanol (EtOH)

  • Water (H2O)

  • Dichloromethane

  • Light petroleum ether

Procedure:

  • Dissolve 4,5-difluoro-1,2-dinitrobenzene (100 mg, 0.49 mmol) in ethanol (30 mL).

  • Add 2-aminophenol (54 mg, 0.49 mmol) and sodium carbonate (500 mg) to the solution.

  • Stir the mixture at 70 °C for 6 hours.

  • After cooling, add the reaction mixture to water (200 mL).

  • Allow the mixture to stand for 1 hour.

  • Filter the precipitate through a sinter grade No. 4 filter and air-dry.

  • Recrystallize the crude product from dichloromethane:light petroleum ether to obtain pure 2,3-dinitro-10H-phenoxazine as red crystals.[13]

In Vitro Anticancer Activity: MTT Assay

Workflow for MTT Assay:

Cell Seeding\n(96-well plate) Cell Seeding (96-well plate) Compound Treatment\n(Varying Concentrations) Compound Treatment (Varying Concentrations) Cell Seeding\n(96-well plate)->Compound Treatment\n(Varying Concentrations) Incubation Incubation Compound Treatment\n(Varying Concentrations)->Incubation MTT Reagent Addition MTT Reagent Addition Incubation->MTT Reagent Addition Formazan Solubilization Formazan Solubilization MTT Reagent Addition->Formazan Solubilization Absorbance Reading\n(Microplate Reader) Absorbance Reading (Microplate Reader) Formazan Solubilization->Absorbance Reading\n(Microplate Reader) IC50 Calculation IC50 Calculation Absorbance Reading\n(Microplate Reader)->IC50 Calculation

References

The Phenoxazine Alkaloids: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenoxazine alkaloids are a class of heterocyclic compounds characterized by a dibenzo-oxazine ring system. This core structure is the foundation for a variety of naturally occurring and synthetic molecules with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The potent bioactivity of these compounds, exemplified by the well-known anticancer drug Actinomycin D, has made them a focal point for natural product chemists and drug discovery programs. This technical guide provides an in-depth overview of the natural sources of this compound alkaloids and detailed methodologies for their isolation and purification.

Natural Sources of this compound Alkaloids

This compound alkaloids are biosynthesized by a diverse range of organisms, from higher plants to microorganisms. The primary natural sources identified to date are detailed below.

Microbial Sources

Microorganisms, particularly bacteria of the phylum Actinobacteria, are prolific producers of this compound alkaloids.

  • Streptomyces species: Various species of the genus Streptomyces are renowned for their production of actinomycins, a family of potent chromopeptide antibiotics with a this compound core. Streptomyces parvulus is a notable producer of Actinomycin D.[1][2] Other species, such as Streptomyces antibioticus and Streptomyces heliomycini, have also been identified as sources of actinomycins, including Actinomycin V and X2.[3]

  • Nocardiopsis dassonvillei : An arctic strain of this actinobacterium, SCSIO 502F, has been shown to produce novel this compound alkaloids alongside phenazine derivatives.[4][5]

  • Alteromonas sp. : The marine bacterium Alteromonas sp. D produces questiomycins, which are phenoxazinone-containing compounds with algicidal activity.[6]

Fungal Sources

Certain fungi have also been identified as sources of this compound-containing pigments.

  • Pycnoporus sanguineus : This white-rot fungus is known to produce this compound-based pigments such as cinnabarinic acid and tramesanguin.[7]

Plant Sources

Several plant species have been found to contain this compound alkaloids, often responsible for their vibrant pigmentation.

  • Peristrophe bivalvis (L.) Merr.: This plant, belonging to the Acanthaceae family, is a significant source of natural this compound alkaloids, including peristrophine and the novel perisbivalvine A.[8] It is traditionally used as a natural food colorant in parts of Asia.

  • Litsea cubeba (Lour.) Pers.: While primarily known for its essential oils and isoquinoline alkaloids, some studies on the chemical constituents of this plant have alluded to the presence of a wider range of alkaloids, though detailed characterization of phenoxazines is less common.[1][2][6][9]

Isolation and Purification of this compound Alkaloids

The isolation of this compound alkaloids from their natural sources typically involves a series of extraction and chromatographic steps. The specific protocol can vary depending on the source organism and the physicochemical properties of the target alkaloid.

General Isolation Workflow

A generalized workflow for the isolation of this compound alkaloids is depicted below. This process typically starts with the extraction of the biomass, followed by partitioning and a series of chromatographic separations to yield the pure compounds.

G General Isolation Workflow for this compound Alkaloids cluster_extraction Extraction cluster_purification Purification A Biomass (e.g., Microbial Culture, Plant Material) B Solvent Extraction (e.g., Ethyl Acetate, Methanol, Hot Water) A->B C Crude Extract B->C D Liquid-Liquid Partitioning (e.g., Hexane, Chloroform, n-Butanol) C->D E Column Chromatography (e.g., Silica Gel, Sephadex LH-20) D->E F High-Performance Liquid Chromatography (HPLC) (e.g., Reversed-Phase C18) E->F G Pure this compound Alkaloid F->G

Figure 1. A generalized workflow for the isolation of this compound alkaloids.

Experimental Protocols

Below are detailed methodologies for the isolation of specific this compound alkaloids from their natural sources.

1. Isolation of Actinomycin D from Streptomyces parvulus

This protocol is adapted from methodologies described for the purification of actinomycins from Streptomyces cultures.[1][3]

I. Fermentation and Extraction:

  • Inoculate a suitable production medium (e.g., ISP2 broth) with a fresh culture of Streptomyces parvulus.

  • Incubate the culture under submerged fermentation conditions at 28-30°C with shaking for 5-7 days.

  • Separate the mycelium from the culture broth by centrifugation.

  • Extract the mycelium with methanol or an ethanol-acetone mixture.

  • Extract the supernatant with an equal volume of ethyl acetate.

  • Combine the organic extracts and concentrate under reduced pressure to obtain the crude extract.

II. Chromatographic Purification:

  • Silica Gel Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column packed in hexane.

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Apply the sample to the top of the column.

    • Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0 to 0:100).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) for the presence of the orange-red actinomycin D.

    • Pool the fractions containing actinomycin D and concentrate.

  • Sephadex LH-20 Column Chromatography:

    • Prepare a Sephadex LH-20 column equilibrated with methanol.

    • Dissolve the partially purified fraction in a small volume of methanol and apply it to the column.

    • Elute the column with methanol.

    • Collect fractions and monitor by TLC or UV-Vis spectroscopy (λmax ≈ 445 nm).

    • Combine the pure fractions and evaporate the solvent.

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification, employ reversed-phase HPLC using a C18 column.

    • Use a gradient of acetonitrile in water as the mobile phase.

    • Monitor the elution at 445 nm.

    • Collect the peak corresponding to Actinomycin D and confirm its purity by analytical HPLC and mass spectrometry.

2. Isolation of this compound Alkaloids from Peristrophe bivalvis

This protocol is based on the reported extraction of peristrophine and other this compound alkaloids from the leaves of P. bivalvis.[8][10]

I. Extraction:

  • Wash and crush fresh leaves of Peristrophe bivalvis.

  • Extract the crushed leaves with hot distilled water by boiling for 15-20 minutes.

  • Filter the aqueous extract and concentrate it under reduced pressure.

II. Partitioning and Purification:

  • Perform successive liquid-liquid partitioning of the concentrated aqueous extract with ethyl acetate and n-butanol.

  • Subject the n-butanol extract residue to Sephadex LH-20 column chromatography, eluting with methanol.

  • Collect fractions and monitor by TLC.

  • Further purify the fractions containing the this compound alkaloids using preparative reversed-phase (RP-18) column chromatography with a methanol-water gradient.

  • The final pure compounds can be obtained after a final purification step on a Sephadex LH-20 column.

Quantitative Data on Isolated this compound Alkaloids

The yield of this compound alkaloids can vary significantly depending on the natural source, culture conditions (for microorganisms), and the isolation method employed. The following table summarizes some reported quantitative data.

This compound AlkaloidNatural SourceYieldReference
Actinomycin DStreptomyces sp. M7Not specified[3]
Actinomycin X2Streptomyces sp. M7Not specified[3]
Actinomycin VStreptomyces sp. M7Not specified[3]
PeristrophinePeristrophe bivalvis (red form)15 mg from 5 kg of fresh leaves[8]
Perisbivalvine APeristrophe bivalvis (purple form)Not specified[8]
Cinnabarinic AcidPycnoporus sanguineusNot specified[7]
TramesanguinPycnoporus sanguineusNot specified[7]
Questiomycin AAlteromonas sp. D13.1 mg from a 4 L culture[6]
This compound derivativesNocardiopsis dassonvillei 502FNot specified[4][5]

Signaling Pathway: Mechanism of Action of Actinomycin D

Actinomycin D is a well-studied this compound alkaloid that exerts its potent anticancer effects primarily by intercalating into DNA and inhibiting transcription. This leads to the activation of apoptotic pathways.

G Simplified Signaling Pathway of Actinomycin D-Induced Apoptosis cluster_extracellular Extracellular cluster_cellular Cellular Events A Actinomycin D B DNA Intercalation A->B C Inhibition of RNA Polymerase B->C D Transcriptional Arrest C->D E p53 Activation D->E F Bax Upregulation E->F G Mitochondrial Outer Membrane Permeabilization F->G H Cytochrome c Release G->H I Caspase Activation (e.g., Caspase-9, Caspase-3) H->I J Apoptosis I->J

Figure 2. Simplified signaling pathway of Actinomycin D-induced apoptosis.

Actinomycin D readily enters the cell and intercalates into the DNA, primarily at G-C rich regions.[7][11][12][13][14] This binding physically obstructs the progression of RNA polymerase, leading to a halt in transcription.[7][11][12][13][14] The resulting cellular stress activates tumor suppressor proteins like p53.[7][11][12][13][14] Activated p53, in turn, upregulates the expression of pro-apoptotic proteins such as Bax.[7][11][12][13][14] Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.[7][11][12][13][14] Cytochrome c then triggers the activation of a cascade of caspases, which are proteases that execute the final stages of apoptosis, leading to programmed cell death.[7][11][12][13][14]

Conclusion

The natural world offers a rich and diverse source of this compound alkaloids with significant potential for therapeutic applications. The isolation and purification of these compounds, while often challenging, can be achieved through systematic extraction and chromatographic techniques. A thorough understanding of the natural sources and the development of efficient isolation protocols are crucial first steps in harnessing the full potential of these bioactive molecules for drug discovery and development. Further research into novel natural sources and the optimization of isolation methods will undoubtedly continue to uncover new and potent this compound alkaloids for future therapeutic use.

References

An In-depth Technical Guide to the Theoretical Calculation of Phenoxazine Molecular Orbitals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and computational methodologies used to analyze the molecular orbitals of phenoxazine and its derivatives. It details the common computational protocols, summarizes key quantitative findings, and illustrates the typical workflow involved in such theoretical studies.

Introduction: The Significance of this compound

This compound is a tricyclic heterocyclic compound, consisting of two benzene rings fused to an oxazine ring, which contains both nitrogen and oxygen heteroatoms.[1] First synthesized in 1887, the this compound core is a crucial component in a wide array of applications due to its unique electronic and photophysical properties.[1] Its derivatives are explored as metal-free organic dyes in dye-sensitized solar cells (DSSCs), as reducing photoredox catalysts, and as pharmacologically active agents with potential antitumor and antimalarial properties.[1][2][3]

Understanding the electronic structure of the this compound moiety is paramount to designing novel molecules with tailored properties. Theoretical calculations, particularly those focusing on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide invaluable insights into the intramolecular charge transfer (ICT) behavior, reactivity, and optical properties of these compounds.[4][5][6]

Theoretical Foundations: Density Functional Theory (DFT)

Modern computational chemistry relies heavily on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) to investigate the electronic structure of many-electron systems.[4] DFT methods are favored for their balance of accuracy and computational efficiency in describing ground-state features.[4][6] TD-DFT is extensively used to study the excited states, making it ideal for analyzing the optoelectronic properties of dye molecules like phenoxazines.[2][4]

The core of the analysis often revolves around the frontier molecular orbitals:

  • HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's capacity to donate electrons. Its energy level (EHOMO) is a key descriptor for a molecule's nucleophilicity and oxidation potential.[3][5]

  • LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons. Its energy level (ELUMO) is linked to electrophilicity and reduction potential.[5][7]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy of the lowest electronic transition.[2] A smaller gap often implies higher reactivity and a red-shift in the absorption spectrum.

Computational Protocols and Methodologies

The accurate theoretical prediction of molecular orbital properties is highly dependent on the chosen computational protocol. The following steps and methods are commonly employed in the study of this compound derivatives.

3.1. Geometry Optimization The first step in any calculation is to determine the most stable, low-energy conformation of the molecule. This is achieved through geometry optimization.

  • Method: DFT is the most common method.[8]

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide reliable geometric and electronic configurations for organic sensitizers.[2][8] For studying excited states and charge transfer, long-range corrected functionals like CAM-B3LYP are also employed.[3]

  • Basis Set: Pople-style basis sets are standard. The 6-31G(d,p) or 6-31G** basis set is frequently used, offering a good compromise between accuracy and computational cost.[2][4] For systems where anions or weak interactions are important, diffuse functions are added, leading to basis sets like 6-31+G(d,p).[3][8]

3.2. Frequency Calculations Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

3.3. Electronic Property Calculations Once a stable geometry is confirmed, single-point energy calculations or more advanced TD-DFT calculations are performed to obtain the molecular orbital energies and other electronic properties.

  • Software: The Gaussian suite of programs is a commonly cited software package for these DFT calculations.[8]

  • Analysis: From these calculations, key data points are extracted, including the energies of the HOMO, LUMO, and adjacent orbitals.[4] This data is then used to calculate the HOMO-LUMO gap and analyze the electron density distribution across the molecule.[4] Natural Bond Orbital (NBO) analysis can also be performed to elucidate the delocalization of electron density and the intramolecular charge transfer mechanism.[4]

Workflow for Theoretical Molecular Orbital Calculation

The logical process for conducting a theoretical analysis of this compound's molecular orbitals is outlined below. This workflow ensures that the final electronic properties are calculated for a stable and realistic molecular geometry.

G Computational Workflow for this compound Molecular Orbitals cluster_setup 1. Initial Setup cluster_geom_opt 2. Geometry Optimization cluster_electronic_calc 3. Electronic Properties cluster_analysis 4. Data Analysis A Define Molecular Structure of this compound Derivative B Perform Geometry Optimization (e.g., DFT: B3LYP/6-31G(d,p)) A->B C Perform Frequency Calculation B->C D Verify Structure is a True Energy Minimum C->D D->B Imaginary Frequencies Found E Single-Point or TD-DFT Calculation (e.g., CAM-B3LYP/6-31+G(d,p)) D->E F Extract Orbital Energies (HOMO, LUMO, etc.) E->F G Calculate HOMO-LUMO Gap (ΔE) F->G H Visualize Orbital Topologies (Electron Density Plots) F->H I Analyze Charge Transfer & Reactivity G->I H->I

Computational workflow for molecular orbital analysis.

Analysis of this compound Molecular Orbitals: Key Findings

Computational studies consistently reveal important characteristics of the this compound core's electronic structure.

  • HOMO Localization: For many this compound derivatives, the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the electron-rich this compound core itself.[3] This indicates that the this compound moiety acts as the primary electron donor in intramolecular charge transfer processes.

  • LUMO Modulation: While the HOMO energy may not be significantly perturbed by substituents on the core benzene rings, these modifications can dramatically alter the energy and nature of the Lowest Unoccupied Molecular Orbital (LUMO).[3] Attaching electron-withdrawing groups or extending conjugation can lower the LUMO energy, thereby reducing the HOMO-LUMO gap and shifting the molecule's absorption spectrum to longer wavelengths (a bathochromic shift).[3]

  • Planarity and Charge Transfer: Studies on this compound-based dyes have shown that greater molecular planarity enhances intramolecular charge transfer, leading to a reduced band gap.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data from theoretical calculations on various this compound derivatives, showcasing the impact of structural modifications on frontier orbital energies.

Table 1: Frontier Orbital Energies of Core-Modified this compound Photoredox Catalysts Computational Method: TD-DFT at the CAM-B3LYP/6-31+g(d,p) level of theory.

CompoundCore SubstituentEHOMO (eV)ELUMO (eV)Reference
PC 3None-5.57-[3]
PC 4Phenyl-5.49-[3]
PC 5Biphenyl-5.46-[3]

Table 2: Calculated Properties of this compound-Based Dyes for DSSCs Computational Method: DFT at the B3LYP/6-31G(d,p) level of theory.

Dye MoleculeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
POD1-5.08-3.072.01[2]
POD2-5.11-3.191.92[2]
POD3-5.14-3.231.91[2]
POD4-5.17-3.541.63[2]

Conclusion

Theoretical calculations of molecular orbitals, grounded in DFT and TD-DFT methods, are indispensable tools for understanding and predicting the properties of this compound derivatives. By systematically applying established computational protocols, researchers can effectively model the frontier molecular orbitals (HOMO and LUMO), which govern the electronic and optical behavior of these versatile compounds. The insights gained from these calculations—regarding orbital energy levels, electron density distribution, and HOMO-LUMO gaps—are critical for the rational design of new this compound-based materials for advanced applications in drug development, catalysis, and renewable energy.

References

The Chemistry and Reactivity of Phenoxazine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemistry, Reactivity, and Biological Applications of the Phenoxazine Scaffold.

Introduction

This compound, a robust heterocyclic scaffold, has garnered significant attention in the scientific community for its versatile applications in medicinal chemistry, materials science, and diagnostics.[1] Comprising an oxazine ring fused to two benzene rings, this tricyclic system serves as the foundational structure for a diverse array of synthetic and naturally occurring compounds.[2] Since its initial synthesis in 1887, the this compound core has been elaborated into a multitude of derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, antidiabetic, and anti-inflammatory properties.[1][3] Furthermore, the unique photophysical characteristics of phenoxazines have led to their development as fluorescent probes and photosensitizers.[2][3] This technical guide provides a comprehensive overview of this compound chemistry, detailing its synthesis, reactivity, and key applications, with a focus on providing researchers, scientists, and drug development professionals with the practical knowledge required to harness the full potential of this remarkable scaffold.

Core Chemistry and Synthesis

The fundamental structure of this compound is a dibenzo[b,e][4][5]oxazine ring system. The numbering of the atoms in the this compound core is crucial for the unambiguous identification of its derivatives.

Synthesis of the this compound Core

The construction of the this compound ring system can be achieved through several synthetic strategies, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.

1. Classical Thermal Condensation:

The seminal synthesis of this compound, first reported by Bernthsen, involves the thermal condensation of an o-aminophenol with a catechol or o-benzoquinone derivative.[6] This straightforward approach remains a viable method for the preparation of a range of this compound analogs.

2. Microwave-Assisted Synthesis:

Modern synthetic techniques, such as microwave irradiation, have been employed to significantly accelerate the synthesis of phenoxazines. A common microwave-assisted protocol involves the Smiles rearrangement of an N-acetyl diphenyl ether derivative.

3. Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a versatile and efficient route to this compound derivatives with a high degree of control over the substitution pattern.

Chemical Reactivity

The this compound scaffold possesses a rich and varied reactivity profile, which allows for its elaboration into a wide range of functionalized derivatives.

1. N-Substitution:

The nitrogen atom of the this compound ring is a key site for functionalization. Alkylation, acylation, and sulfonylation reactions at the N-10 position are readily achieved and have been shown to significantly modulate the biological and photophysical properties of the resulting derivatives.[7]

2. Electrophilic Aromatic Substitution:

The electron-rich benzene rings of the this compound core are susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. These reactions provide a means to introduce a variety of substituents onto the aromatic backbone.

3. Oxidation and Reduction (Redox Chemistry):

This compound and its derivatives are redox-active molecules that can undergo reversible one-electron oxidation and reduction processes. This property is central to their application as redox indicators, photoredox catalysts, and in the development of redox-active drugs. The redox potential of this compound derivatives can be tuned by the introduction of electron-donating or electron-withdrawing substituents.[8]

Quantitative Data on this compound Derivatives

The following tables summarize key quantitative data for a selection of this compound derivatives, providing a comparative overview of their photophysical, electrochemical, and biological properties.

Table 1: Photophysical Properties of Selected this compound Dyes

Compound Solvent Absorption Max (λabs, nm) Emission Max (λem, nm) Stokes Shift (nm) Fluorescence Quantum Yield (ΦF)
Cationic this compound A Ethanol 500 612 112 0.051
Cationic this compound A Water (pH 7.4) - - - -
POZ-1 THF 371 - - -

| POZ-2 | THF | 336, 465 | - | - | - |

Table 2: Redox Potentials of Selected this compound Derivatives

Compound E1/2 (V vs. SCE)
N-phenyl this compound ~0.60 - 0.69
N-naphthyl this compound ~0.60 - 0.69
Core-modified PC 11 ~0.50 - 0.60
Core-modified PC 14 ~0.50 - 0.60
Core-modified PC 13 > 0.69

| Core-modified PC 19 | > 0.69 |

Table 3: Cytotoxicity of Selected this compound Derivatives

Compound Cell Line IC50 (µM)
This compound-based Nucleoside Analogs A549 (Lung Adenocarcinoma) Nanomolar range
This compound-based Nucleoside Analogs HepG2 (Liver Cancer) Nanomolar range
This compound-based Nucleoside Analogs MCF7 (Breast Cancer) Micromolar range
Benzo[a]phenazine derivative MCF-7, HepG2, A549 0.21-11.7

| this compound-based chalcone | MCF-7, HepG2 | 7.14-13.8 (µg/mL) |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound derivatives.

Protocol 1: Microwave-Assisted Synthesis of this compound

Materials:

  • N-acetyl diphenyl ether derivative (1 mmol)

  • Cesium carbonate (Cs2CO3) (2 mmol)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a microwave tube equipped with a magnetic stir bar, add the N-acetyl diphenyl ether (1 mmol), Cs2CO3 (2 mmol), and DMF.

  • Seal the tube and heat the reaction mixture to 155 °C for 15 minutes using microwave irradiation.

  • After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate.

  • Combine the organic layers and dry over anhydrous Na2SO4.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the corresponding this compound.

Protocol 2: Evaluation of Anticancer Activity (MTT Assay)

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • 96-well microplates

  • Cell culture medium

  • This compound test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a suitable density and allow them to adhere overnight in a CO2 incubator at 37 °C.

  • Prepare serial dilutions of the this compound test compounds in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.[6]

Protocol 3: Photodynamic Therapy (PDT) Evaluation

Materials:

  • Cancer cell lines (e.g., 4T1)

  • This compound-based photosensitizers (PS)

  • Light source with a specific wavelength (e.g., 660 nm)

  • Cell culture supplies

Procedure:

  • Culture cancer cells in appropriate vessels.

  • Treat the cells with the this compound-based photosensitizer at various concentrations for a specific incubation time.

  • After incubation, irradiate the cells with light of a specific wavelength and energy density. A non-irradiated control group should be included.

  • Following irradiation, incubate the cells for a further period (e.g., 24 hours).

  • Assess cell viability using a standard assay such as the MTT assay to determine the phototoxic effect of the photosensitizer.[9]

Protocol 4: Fluorescent Probe for Nitric Oxide (NO) Detection

Materials:

  • This compound-based fluorescent probe for NO

  • Cells or solution containing NO

  • Fluorescence microscope or spectrofluorometer

Procedure:

  • Prepare a solution of the this compound-based fluorescent probe.

  • Incubate the cells or solution with the probe for a specific time to allow for probe loading.

  • Induce the production of NO (e.g., using a NO donor or by stimulating cells).

  • Measure the change in fluorescence intensity using a fluorescence microscope or spectrofluorometer at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates the presence of NO.[10]

Signaling Pathways and Logical Relationships

The biological activity of this compound derivatives is often attributed to their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms of action and logical relationships for this compound compounds.

anticancer_pathway cluster_akt Akt/mTOR Signaling Pathway Akt Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K S6 S6 p70S6K->S6 Proliferation Cell Proliferation & Survival S6->Proliferation This compound Hydrophobic This compound Derivatives This compound->Akt Inhibition

Inhibition of the Akt/mTOR signaling pathway by hydrophobic this compound derivatives.

antiviral_pathway cluster_virus Viral Replication Cycle Virus Virus HostCell Host Cell Virus->HostCell Attachment Entry Entry HostCell->Entry Replication Replication (RNA/DNA Synthesis) Entry->Replication Assembly Assembly Replication->Assembly Release Release Assembly->Release Progeny Progeny Virus Release->Progeny This compound This compound Nucleoside Analogs This compound->Replication Inhibition

Antiviral mechanism of this compound nucleoside analogs targeting viral replication.

sar_diagram cluster_sar Structure-Activity Relationship (SAR) PhenoxazineCore This compound Core N10_Sub N-10 Substitution (e.g., Alkyl Chain Length) PhenoxazineCore->N10_Sub C2_Sub C-2 Substitution (e.g., -Cl) PhenoxazineCore->C2_Sub Aromatic_Sub Aromatic Ring Substitution PhenoxazineCore->Aromatic_Sub Activity Biological Activity N10_Sub->Activity Modulates Lipophilicity & Potency C2_Sub->Activity Enhances Potency Aromatic_Sub->Activity Tunes Redox Potential & Photophysical Properties

Structure-Activity Relationship (SAR) of this compound derivatives.

experimental_workflow cluster_workflow Drug Discovery Workflow for this compound Derivatives Synthesis Synthesis of This compound Library HTS High-Throughput Screening (HTS) (e.g., Cytotoxicity Assay) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro Mechanistic Studies (e.g., Western Blot, Flow Cytometry) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Studies In_Vitro->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

A typical drug discovery workflow for the development of this compound-based therapeutics.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry and materials science, offering a unique combination of facile synthesis, versatile reactivity, and a wide range of biological and photophysical properties. This guide has provided a comprehensive overview of the core aspects of this compound chemistry, from its synthesis and reactivity to its application in drug discovery and beyond. The detailed experimental protocols, quantitative data, and graphical representations of signaling pathways and logical relationships are intended to serve as a valuable resource for researchers seeking to explore and exploit the vast potential of this remarkable heterocyclic system. As our understanding of the intricate mechanisms of disease continues to evolve, the rational design and synthesis of novel this compound derivatives will undoubtedly play a crucial role in the development of the next generation of therapeutics and diagnostic tools.

References

Spectroscopic Characterization of the Phenoxazine Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenoxazine ring system is a crucial heterocyclic scaffold found in a wide array of compounds with significant applications in pharmaceuticals, optoelectronics, and materials science.[1][2][3] Its unique electronic and structural properties, stemming from the fusion of a benzene ring with an oxazine structure, give rise to distinct spectroscopic signatures that are fundamental for characterization and understanding structure-activity relationships.[3] This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize the this compound core, complete with data summaries and detailed experimental protocols.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a primary technique for probing the electronic transitions within the this compound ring. The spectra are characterized by intense absorption bands in the UV and visible regions, which are sensitive to substitution patterns and the solvent environment.

Key Spectral Features:

The UV-Vis spectra of this compound derivatives typically exhibit two main absorption regions:

  • High-energy bands (220–320 nm): These bands are attributed to π-π* transitions within the aromatic system.

  • Low-energy bands (330–440 nm): This region is characteristic of the this compound ring and is often associated with intramolecular charge transfer (ICT) character, particularly in donor-acceptor substituted derivatives.[4]

The position and intensity of these bands can be significantly influenced by the nature and position of substituents on the this compound core. Electron-donating or -withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima.[4]

Quantitative Data Summary:
CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
This compoundEthanol23939,800 M⁻¹cm⁻¹[5]
3,7-bis(2-thiophene)-N-nonylthis compoundAcetonitrile382Not Specified[4]
3,7-bis(2-pyridin)-N-nonylthis compoundAcetonitrile400Not Specified[4]
This compound (in Chloroform)Chloroform316Not Specified[6]
Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the UV-Vis absorption spectrum of a this compound derivative.

Materials:

  • Spectrophotometer (e.g., Agilent 8453 or PerkinElmer Lambda 25)[5][7]

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, chloroform)

  • This compound derivative sample

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound derivative in the chosen solvent at a known concentration (typically in the range of 10⁻⁴ to 10⁻⁶ M).[4] Perform serial dilutions to obtain a series of solutions with varying concentrations.

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time. Set the desired wavelength range for scanning (e.g., 200-800 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette.

  • Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Fluorescence Spectroscopy

Many this compound derivatives are highly fluorescent, making fluorescence spectroscopy a powerful tool for their characterization and for studying their excited-state dynamics. Their emission properties are highly sensitive to the molecular environment, making them useful as fluorescent probes.[3]

Key Spectral Features:
  • Emission Maxima: The fluorescence emission maxima of this compound derivatives are typically found at longer wavelengths than their absorption maxima (Stokes shift).

  • Quantum Yield: Phenoxazines can exhibit high fluorescence quantum yields, indicating efficient emission.[4]

  • Solvatochromism: The emission wavelength can be highly dependent on the polarity of the solvent, a phenomenon known as solvatochromism. This is often observed in derivatives with significant intramolecular charge transfer character.[8]

Quantitative Data Summary:
CompoundSolventExcitation λ (nm)Emission λmax (nm)Quantum Yield (ΦF)Reference
This compoundEthanolNot SpecifiedNot Specified0.025[5]
3,7-bis(2-thiophene)-N-nonylthis compoundAcetonitrile374436Not Specified[4]
3,7-bis(2-pyridin)-N-nonylthis compoundAcetonitrile390460Not Specified[4]
Experimental Protocol: Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and quantum yield of a this compound derivative.

Materials:

  • Fluorometer (e.g., Hitachi F-2500 or PTI QM-4/2003 SE)[4][5]

  • Quartz cuvettes (1 cm path length, four-sided polished for 90° geometry)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent

  • This compound derivative sample

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound derivative in the chosen solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. The solutions should be purged with an inert gas like nitrogen for approximately 20 minutes to remove dissolved oxygen, which can quench fluorescence.[4]

  • Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation and emission monochromators to the desired wavelengths. For an emission spectrum, the excitation wavelength is fixed, and the emission monochromator is scanned.

  • Blank Measurement: Record the spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

  • Sample Measurement: Record the fluorescence emission spectrum of the this compound derivative solution. The emission spectra should be corrected for the instrument's response.[4]

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and a known quantum yield standard.

    • The quantum yield (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound derivatives, providing detailed information about the chemical environment of each proton and carbon atom.

Key Spectral Features:
  • ¹H NMR: The aromatic protons of the this compound ring typically resonate in the downfield region (δ 6.0-8.0 ppm). The chemical shifts and coupling patterns are highly dependent on the substitution pattern. The N-H proton, if present, is often observed as a broad singlet.

  • ¹³C NMR: The carbon atoms of the this compound ring appear in the aromatic region of the spectrum (δ 110-150 ppm). The chemical shifts provide valuable information about the electronic environment of each carbon.

Quantitative Data Summary: ¹H NMR of Selected this compound Derivatives (in CDCl₃)
CompoundProton AssignmentChemical Shift (δ, ppm)Reference
3,7-bis(2-thiophene)-N-nonylthis compoundAromatic H7.72–6.45 (m)[4]
CH₂3.50–3.45 (m)[4]
CH₃0.88 (t)[4]
3,7-bis(2-furane)-N-butylthis compoundAromatic H7.69–6.08 (m)[4]
CH₂3.50–3.45 (m)[4]
CH₃1.00 (t)[4]
3,7-bis(2-pyridin)-N-hexadecylthis compoundAromatic H8.61–6.55 (m)[4]
CH₂3.56–3.51 (m)[4]
CH₃0.86 (t)[4]
Experimental Protocol: NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural characterization of a this compound derivative.

Materials:

  • NMR spectrometer (e.g., Bruker 300 or 400 MHz)[4][9]

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • This compound derivative sample

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the this compound derivative (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in approximately 0.5-0.7 mL of deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using standard pulse sequences. The chemical shifts are referenced to the residual solvent peak or an internal standard (TMS at 0.00 ppm).[4]

    • ¹³C NMR: Acquire the spectrum, often with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom.

  • Data Processing and Analysis: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased and baseline corrected. The chemical shifts, integration (for ¹H), and coupling constants are analyzed to elucidate the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound derivatives, it is particularly useful for confirming the presence of specific substituents.

Key Spectral Features:

The IR spectrum of a this compound derivative will show characteristic absorption bands corresponding to the vibrations of its functional groups.

  • N-H Stretch: For unsubstituted or N-alkyl phenoxazines, a peak in the range of 3100-3500 cm⁻¹ may be observed.

  • C=O Stretch: In phenoxazinone derivatives or those with carbonyl-containing substituents, a strong absorption will be present around 1710 cm⁻¹.[10]

  • Aromatic C-H Stretch: Typically observed above 3000 cm⁻¹.

  • Aromatic C=C Stretch: A series of bands in the 1450-1600 cm⁻¹ region.

  • C-O-C Stretch: Associated with the ether linkage in the this compound ring, usually appearing in the 1200-1300 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy

Objective: To identify the functional groups in a this compound derivative.

Materials:

  • FTIR spectrometer (e.g., Thermo Scientific Nicolet Summit)[9][11]

  • Sample preparation accessories (e.g., KBr press, ATR crystal)

  • This compound derivative sample

Procedure:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent pellet.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is a common and convenient method.[9][11]

    • Thin Film: Dissolve the sample in a volatile solvent and cast a thin film onto a suitable IR-transparent window (e.g., NaCl plates).

  • Background Spectrum: Record a background spectrum of the empty sample holder (or the pure ATR crystal) to subtract atmospheric and instrumental contributions.

  • Sample Spectrum: Record the IR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with specific functional groups using correlation tables.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.

Key Spectral Features:
  • Molecular Ion Peak (M⁺): This peak corresponds to the intact molecule that has been ionized, providing the molecular weight of the compound.

  • Fragmentation Pattern: The molecule can break apart into smaller, charged fragments. The pattern of these fragments can be used to deduce the structure of the molecule.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and obtain structural information of a this compound derivative.

Materials:

  • Mass spectrometer (e.g., Bruker micrOTOF-Q or a magnetic sector mass spectrometer)[4][12]

  • Ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI)

  • Solvent for sample introduction (for ESI)

  • This compound derivative sample

Procedure:

  • Sample Preparation:

    • EI-MS: The sample is typically introduced directly into the ion source, where it is vaporized and bombarded with electrons.

    • ESI-MS: The sample is dissolved in a suitable solvent and infused into the ion source, where a fine spray of charged droplets is formed.[12]

  • Data Acquisition: The mass spectrometer is set to scan a specific m/z range. The ions are separated based on their m/z ratio and detected.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.[12]

Visualizing Experimental Workflows

General Workflow for Spectroscopic Characterization

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_characterization Spectroscopic Analysis cluster_analysis Data Interpretation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification UV_Vis UV-Vis Purification->UV_Vis Fluorescence Fluorescence Purification->Fluorescence NMR NMR (1H, 13C) Purification->NMR IR IR Purification->IR MS Mass Spec. Purification->MS Property_Analysis Photophysical & Electronic Property Analysis UV_Vis->Property_Analysis Fluorescence->Property_Analysis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Structure_Elucidation->Property_Analysis

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Logical Relationship of Spectroscopic Data to Molecular Properties

Data_Properties_Relationship cluster_data Spectroscopic Data cluster_properties Derived Molecular Properties UV_Vis_Data UV-Vis (λmax, ε) Electronic_Structure Electronic Structure & Energy Levels UV_Vis_Data->Electronic_Structure Fluorescence_Data Fluorescence (λem, ΦF) Fluorescence_Data->Electronic_Structure Excited_State Excited-State Properties Fluorescence_Data->Excited_State NMR_Data NMR (δ, J) Molecular_Structure Molecular Structure & Connectivity NMR_Data->Molecular_Structure IR_Data IR (ν) Functional_Groups Functional Groups IR_Data->Functional_Groups MS_Data MS (m/z) Molecular_Weight Molecular Weight & Formula MS_Data->Molecular_Weight Molecular_Structure->Electronic_Structure

Caption: Relationship between spectroscopic data and the derived molecular properties of this compound compounds.

References

Methodological & Application

Application Notes and Protocols for Experimental Techniques Using Phenoxazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of phenoxazine derivatives in various research and drug development contexts. This compound and its derivatives are a versatile class of heterocyclic compounds with a broad spectrum of applications, including as anticancer agents and fluorescent probes.[1][2][3]

I. This compound Derivatives in Anticancer Research

This compound derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the induction of apoptosis, cell cycle arrest, lysosomal dysfunction, and inhibition of topoisomerase enzymes.[4]

A. Quantitative Data: Anticancer Activity of this compound Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various this compound derivatives against a selection of human cancer cell lines. This data is crucial for comparing the cytotoxic potency of different derivatives and for selecting appropriate candidates for further investigation.

DerivativeCancer Cell LineIC50 (µM)Reference
Phx-1MT-1 (ATL)< 10 µg/ml[5]
Phx-3MT-1 (ATL)< 10 µg/ml[5]
Phx-3HUT-102 (ATL)< 10 µg/ml[5]
Phx-3MT-2 (ATL)< 10 µg/ml[5]
Phx-3KLM-1 (Pancreatic)Inhibited proliferation dose-dependently[6]
Benzo[a]phenazine DerivativeHeLa (Cervical)1-10[5]
Benzo[a]phenazine DerivativeA549 (Lung)1-10[5]
Benzo[a]phenazine DerivativeMCF-7 (Breast)1-10[5]
Benzo[a]phenazine DerivativeHL-60 (Leukemia)1-10[5]
WM7Various Tumor Cell LinesHigh tumor-specificity index (4.3)[7]
WM8Various Tumor Cell LinesHigh tumor-specificity index (4.8)[7]
B. Experimental Protocols

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3]

Materials:

  • This compound derivative stock solution (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in culture medium.

    • Remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[1]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

Data Analysis and Interpretation:

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Troubleshooting:

  • High background: Caused by contamination or interference from phenol red in the medium. Use phenol red-free medium if necessary.[3][8]

  • Low signal: May result from low cell number or insufficient incubation time with MTT. Optimize cell density and incubation times.[9]

  • Inconsistent results: Can be due to uneven cell seeding or incomplete dissolution of formazan crystals. Ensure proper mixing and complete dissolution.[1][8]

This protocol describes the detection and quantification of apoptosis induced by this compound derivatives using flow cytometry.[10][11]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cancer cell lines

  • This compound derivative

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with the desired concentration of the this compound derivative for a specified time (e.g., 24 or 48 hours).

    • Include an untreated control.

  • Cell Harvesting and Washing:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.

Data Interpretation:

  • Annexin V- / PI- (Bottom Left Quadrant): Live cells.[4]

  • Annexin V+ / PI- (Bottom Right Quadrant): Early apoptotic cells.[4]

  • Annexin V+ / PI+ (Top Right Quadrant): Late apoptotic or necrotic cells.[4]

  • Annexin V- / PI+ (Top Left Quadrant): Necrotic cells.[4]

This protocol details the use of Acridine Orange (AO), a lysosomotropic dye, to assess LMP induced by this compound derivatives.[12][13][14]

Materials:

  • Acridine Orange (AO) solution (5 µg/ml)

  • Cancer cell lines

  • This compound derivative

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate or on coverslips in a 24-well plate.

  • AO Staining:

    • Incubate cells with AO solution (5 µg/ml) for 15 minutes at 37°C.[12]

    • Wash the cells with PBS.

  • Compound Treatment:

    • Incubate the AO-stained cells with the this compound derivative in HBSS for the desired time.

  • Fluorescence Measurement:

    • Microplate Reader: Measure the fluorescence intensity at excitation 485 nm and emission at 530 nm (green) and 620 nm (red). A decrease in the red/green fluorescence intensity ratio indicates LMP.[12]

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. A shift from red granular fluorescence (intact lysosomes) to diffuse green cytoplasmic and nuclear fluorescence indicates LMP.

C. Signaling Pathways and Experimental Workflows

This compound derivatives can exert their anticancer effects by modulating key signaling pathways involved in cell survival and apoptosis.

phenoxazine_anticancer_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_pathway Signaling Pathway Analysis This compound This compound Derivatives mtt MTT Assay (Cell Viability) This compound->mtt ic50 Determine IC50 mtt->ic50 apoptosis Annexin V/PI Staining (Apoptosis) ic50->apoptosis Select Potent Compounds lmp Acridine Orange Staining (Lysosomal Dysfunction) ic50->lmp g4 FRET Melting Assay (G-Quadruplex Stabilization) ic50->g4 topo Topoisomerase Inhibition Assay ic50->topo western Western Blot (Protein Expression) apoptosis->western lmp->western g4->western topo->western pathway_analysis Identify Affected Pathways (e.g., Akt/mTOR, JNK) western->pathway_analysis

Workflow for evaluating the anticancer properties of this compound derivatives.

akt_mTOR_pathway This compound This compound Derivatives akt Akt This compound->akt Inhibition apoptosis Apoptosis This compound->apoptosis Induction pi3k PI3K pi3k->akt mtor mTOR akt->mtor akt->apoptosis Inhibition p70s6k p70S6K mtor->p70s6k s6 S6 p70s6k->s6 proliferation Cell Proliferation & Survival s6->proliferation

Inhibition of the Akt/mTOR signaling pathway by this compound derivatives.

jnk_pathway This compound This compound Derivatives ros ROS Generation This compound->ros jnk JNK Activation ros->jnk caspase Caspase Cascade Activation jnk->caspase apoptosis Apoptosis caspase->apoptosis

Induction of apoptosis via the JNK signaling pathway by this compound derivatives.[2]

II. This compound Derivatives as Fluorescent Probes

The unique photophysical properties of this compound derivatives make them excellent candidates for the development of fluorescent probes for sensing various analytes, including metal ions and reactive oxygen species.[15][16]

A. Experimental Protocols

This protocol is a general guideline for the synthesis of a this compound-based fluorescent probe that can detect nitric oxide.[17][18]

Materials:

  • Bis(3-dimethylaminophenyl) ether

  • Nitrosonium tetrafluoroborate (NOBF4)

  • Triphenylphosphine

  • Appropriate solvents (e.g., acetonitrile, dichloromethane)

Procedure:

  • Nitrosation:

    • Dissolve bis(3-dimethylaminophenyl) ether in a suitable solvent under an inert atmosphere.

    • Add NOBF4 portion-wise at a controlled temperature (e.g., 0°C).

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Cyclization and Reduction:

    • Add triphenylphosphine to the reaction mixture.

    • Allow the reaction to proceed at room temperature. The reaction progress can be monitored by the appearance of a fluorescent product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the pure this compound dye.

This protocol describes the use of a synthesized this compound probe for the detection of NO in a cell-free system.[19][20][21][22]

Materials:

  • This compound-based NO probe stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Nitric oxide donor (e.g., SNAP, DEA/NO)

  • Fluorometer

Procedure:

  • Probe Preparation:

    • Prepare a working solution of the this compound probe in PBS from the stock solution.

  • NO Detection:

    • In a cuvette, add the probe solution.

    • Record the baseline fluorescence spectrum.

    • Add a known concentration of the NO donor.

    • Immediately record the fluorescence emission spectrum at regular intervals to monitor the change in fluorescence intensity.

Data Analysis:

  • Plot the fluorescence intensity at the emission maximum against time or NO concentration.

  • The "turn-on" response is characterized by a significant increase in fluorescence upon reaction with NO.[17]

B. Experimental Workflow

fluorescent_probe_workflow cluster_synthesis Probe Synthesis & Characterization cluster_application Sensing Application synthesis Synthesis of This compound Probe purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, Mass Spec) purification->characterization in_vitro In Vitro Sensing (e.g., NO detection) characterization->in_vitro Validated Probe in_vivo In Vivo Imaging (Cellular Imaging) characterization->in_vivo data_analysis Data Analysis (Fluorescence Response) in_vitro->data_analysis in_vivo->data_analysis

General workflow for the development and application of this compound-based fluorescent probes.

References

The Synthesis of Phenoxazines: A Detailed Overview of Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Phenoxazines, a significant class of heterocyclic compounds, form the core structure of numerous dyes, pharmaceuticals, and materials in organic electronics. Their synthesis is a cornerstone for the development of novel therapeutic agents and advanced materials. This document provides a comprehensive guide to the primary synthetic routes for phenoxazine and its derivatives, complete with detailed experimental protocols, comparative data, and visual representations of the reaction pathways.

Key Synthetic Strategies

The construction of the this compound scaffold can be achieved through several key synthetic strategies, each with its own advantages and applications. The most prominent methods include thermal condensation, Ullmann condensation, Smiles rearrangement, and oxidative cyclization.

Thermal Condensation

The classical and foundational method for this compound synthesis is the thermal condensation of a 2-aminophenol with a catechol derivative.[1][2] This method, first reported by Bernthsen in 1887, involves a high-temperature reaction to facilitate the cyclization process.[1][2]

Experimental Protocol: Synthesis of this compound via Thermal Condensation

  • Materials: 2-aminophenol, catechol, zinc chloride (ZnCl2).

  • Procedure:

    • A mixture of 2-aminophenol (1 mol) and catechol (1 mol) is heated in the presence of a condensing agent such as zinc chloride.

    • The reaction mixture is heated to a high temperature, typically in the range of 180-250°C, for several hours.

    • Upon completion, the reaction mixture is cooled and treated with a dilute acid to precipitate the crude product.

    • The crude this compound is then purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data:

ReactantsCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Reference
2-Aminophenol, CatecholZnCl2180-250SeveralModerate[1][2]

Reaction Pathway:

Thermal_Condensation aminophenol 2-Aminophenol intermediate Intermediate Adduct aminophenol->intermediate ZnCl2, Heat catechol Catechol catechol->intermediate This compound This compound intermediate->this compound Cyclization - H2O

Thermal condensation of 2-aminophenol and catechol.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-oxygen and carbon-nitrogen bonds, making it a versatile method for synthesizing N-aryl phenoxazines.[3][4] This reaction typically involves the coupling of a 2-aminophenol with an aryl halide.[3][4] Modern variations of this reaction often utilize soluble copper catalysts and can be performed at lower temperatures compared to the traditional high-temperature conditions.[4]

Experimental Protocol: Synthesis of N-Aryl Phenoxazines via Ullmann Condensation

  • Materials: 2-Aminophenol, Aryl halide (e.g., 2-chlorophenyl derivative), Copper(I) catalyst (e.g., CuI), Base (e.g., K2CO3), Solvent (e.g., DMF).

  • Procedure:

    • To a reaction vessel, add 2-aminophenol, the aryl halide, the copper(I) catalyst, and the base in a suitable solvent like DMF.

    • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 100 to 150°C for several hours.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Quantitative Data:

2-Aminophenol DerivativeAryl HalideCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Aminophenol2-Chlorophenyl derivativeCuIK2CO3DMF11518High[3]

Reaction Workflow:

Ullmann_Condensation_Workflow start Start reactants Mix 2-Aminophenol, Aryl Halide, Catalyst, Base start->reactants heat Heat under Inert Atmosphere reactants->heat monitor Monitor by TLC heat->monitor workup Cool, Dilute, Extract monitor->workup Reaction Complete purify Column Chromatography workup->purify product N-Aryl this compound purify->product

Workflow for Ullmann condensation synthesis.

Smiles Rearrangement

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that provides a powerful route to phenoxazines.[5][6] This method often proceeds in a cascade process, starting from an N-acetyl diphenyl ether derivative, and can be accelerated by microwave irradiation.[5][7]

Experimental Protocol: Microwave-Assisted Smiles Rearrangement

  • Materials: N-acetyl diphenyl ether derivative, Cesium carbonate (Cs2CO3), Dimethylformamide (DMF).

  • Procedure:

    • A microwave tube is charged with the N-acetyl diphenyl ether (1 mmol), Cs2CO3 (2 mmol), and DMF.

    • The reaction mixture is heated in a microwave reactor at 155°C for 15 minutes.[7]

    • After the reaction is complete, water is added, and the product is extracted with ethyl acetate.

    • The combined organic layers are dried over anhydrous Na2SO4 and the solvent is removed under vacuum.

    • The residue is purified by flash column chromatography to yield the corresponding this compound.[7]

Quantitative Data:

SubstrateBaseSolventTemperature (°C)Time (min)Yield (%)Reference
N-acetyl diphenyl ethersCs2CO3DMF155 (Microwave)15Good to Moderate[5][7]

Reaction Mechanism:

Smiles_Rearrangement start N-Acetyl Diphenyl Ether base_attack Base abstracts acidic proton start->base_attack Cs2CO3 intramolecular_attack Intramolecular Nucleophilic Attack base_attack->intramolecular_attack spiro_intermediate Spirocyclic Intermediate (Meisenheimer complex) intramolecular_attack->spiro_intermediate rearrangement Rearrangement spiro_intermediate->rearrangement product This compound rearrangement->product

Mechanism of the Smiles rearrangement for this compound synthesis.

Oxidative Cyclization

Oxidative cyclization methods involve the oxidation of 2-aminophenol derivatives to generate reactive intermediates that subsequently cyclize to form the this compound core.[8] These reactions can be catalyzed by transition metal complexes or enzymes, mimicking biological pathways.[8][9]

Experimental Protocol: Copper-Catalyzed Aerobic Oxidation of 2-Aminophenol

  • Materials: 2-Aminophenol (H2AP), Mononuclear copper(II) complex catalyst, Solvent (e.g., methanol-water mixture).

  • Procedure:

    • The 2-aminophenol substrate is dissolved in a methanol-water solvent system.

    • The copper(II) complex catalyst is added to the solution.

    • The reaction is carried out under an aerobic atmosphere (air) at a specific pH (e.g., 8.6).[8]

    • The reaction progress is monitored by UV-vis spectroscopy, following the formation of the 2-aminothis compound-3-one product.

    • Kinetic studies can be performed to determine the catalytic efficiency.[8][9]

Quantitative Data:

SubstrateCatalystSolventpHProductCatalytic Efficiency (Kcat/KM)Reference
2-AminophenolCopper(II) complexesMethanol-Water8.62-Amino-phenoxazine-3-one12-44 M⁻¹ s⁻¹[8]

Catalytic Cycle:

Oxidative_Cyclization catalyst Cu(II) Complex complex_adduct Complex-Substrate Adduct catalyst->complex_adduct substrate 2-Aminophenol substrate->complex_adduct radical_formation Generation of Substrate Radical complex_adduct->radical_formation Electron Transfer dimerization Dimerization radical_formation->dimerization cyclization Intramolecular Cyclization dimerization->cyclization product This compound Derivative cyclization->product catalyst_regen Catalyst Regeneration product->catalyst_regen Product Release catalyst_regen->catalyst O2

Catalytic cycle for oxidative cyclization of 2-aminophenol.

Conclusion

The synthesis of phenoxazines can be achieved through a variety of robust and adaptable methods. The choice of a specific protocol depends on the desired substitution pattern on the this compound core, the availability of starting materials, and the desired reaction conditions. While classical methods like thermal condensation are still relevant, modern approaches such as microwave-assisted Smiles rearrangement and metal-catalyzed oxidative cyclizations offer advantages in terms of reaction times, yields, and milder conditions. The detailed protocols and comparative data presented here serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the exploration and application of this important class of heterocyclic compounds.

References

Application Notes and Protocols for Phenoxazine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxazine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in the field of fluorescence sensing and cellular imaging. Their inherent photophysical properties, including high quantum yields, large Stokes shifts, and sensitivity to the local environment, make them ideal candidates for the development of fluorescent probes. These probes are instrumental in detecting a wide array of analytes, from metal ions to reactive oxygen and nitrogen species, and for visualizing subcellular organelles and dynamic biological processes. This document provides detailed application notes and protocols for the utilization of this compound-based fluorescent probes in research and drug development.

This compound-based probes are characterized by their rigid, planar structure and electron-donating capabilities, which contribute to their favorable photophysical and pharmacological properties.[1] Modifications to the this compound core structure allow for the fine-tuning of their spectral properties and specificity towards target analytes.[2]

Data Presentation

The photophysical properties of fluorescent probes are critical for selecting the appropriate probe for a specific application and imaging setup. The following table summarizes key quantitative data for a selection of this compound-based fluorescent probes.

Probe Name/DerivativeTarget Analyte/ApplicationExcitation (λex) (nm)Emission (λem) (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Solvent/ConditionsReference
PZ-NCopper (II) ions (Cu²⁺)620669Not ReportedNot ReportedPBS (pH=7.4)[3][4]
POZ-1Dye-sensitized solar cells371550Not Reported2.15 x 10⁴THF[5]
POZ-2Dye-sensitized solar cells336, 465610Not Reported2.06 x 10⁴, 3.41 x 10⁴THF[5]
Nile RedLipids, Polarity sensing~550~630Varies with solvent polarityNot ReportedVaries[6]
Nile BlueLysosomes, Lipids~630~670~0.28 (in ethanol)Not ReportedVaries[6]
Amplex Red (Resorufin)Hydrogen Peroxide (H₂O₂)530-560590Not ReportedNot ReportedAqueous buffer[7][8]

Signaling Pathway Visualization

This compound-based fluorescent probes are valuable tools for studying various signaling pathways by detecting key signaling molecules. One such pathway is the endothelial nitric oxide synthase (eNOS) pathway, which is crucial for cardiovascular homeostasis. The production of nitric oxide (NO) in this pathway can be monitored using specific this compound probes.

eNOS_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor e.g., VEGF Receptor PI3K PI3K Receptor->PI3K Activates VEGF VEGF VEGF->Receptor Binds Akt Akt PI3K->Akt Activates eNOS_inactive eNOS (inactive) Akt->eNOS_inactive Phosphorylates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Catalyzes conversion L_Arginine L-Arginine L_Arginine->eNOS_active O2 O₂ O2->eNOS_active Phenoxazine_Probe This compound Probe NO->Phenoxazine_Probe Reacts with Fluorescence Fluorescence Phenoxazine_Probe->Fluorescence Emits

Caption: eNOS signaling pathway leading to NO production and its detection by a this compound probe.

Experimental Protocols

Protocol 1: In Vitro Detection of Copper (II) Ions

This protocol describes the use of a this compound-based probe for the fluorometric detection of Cu²⁺ in an aqueous solution.

Materials:

  • This compound-based Cu²⁺ probe (e.g., PZ-N)

  • Copper (II) sulfate (CuSO₄) or other soluble copper salt

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Fluorometer or fluorescence plate reader

  • 96-well black plates

Procedure:

  • Probe Stock Solution Preparation: Prepare a stock solution of the this compound probe (e.g., 1 mM) in DMSO.

  • Copper Solution Preparation: Prepare a stock solution of CuSO₄ (e.g., 10 mM) in deionized water. Prepare a series of dilutions of the copper solution in PBS to create a standard curve.

  • Assay Preparation: In a 96-well black plate, add the desired final concentration of the this compound probe to each well (e.g., 10 µM in PBS).

  • Analyte Addition: Add different concentrations of the Cu²⁺ solution to the wells containing the probe. Include a blank control with only the probe in PBS.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-20 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or plate reader with the appropriate excitation and emission wavelengths for the probe (e.g., λex = 620 nm, λem = 669 nm for PZ-N).[3]

  • Data Analysis: Subtract the background fluorescence of the blank control. Plot the fluorescence intensity as a function of Cu²⁺ concentration to generate a standard curve and determine the limit of detection.

Protocol 2: Live Cell Imaging of Intracellular Copper (II) Ions

This protocol provides a general guideline for visualizing intracellular Cu²⁺ using a this compound-based fluorescent probe.

Materials:

  • This compound-based Cu²⁺ probe

  • Cell line of interest (e.g., HeLa cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Copper (II) sulfate (CuSO₄)

  • Confocal or fluorescence microscope

  • Cell culture dishes or plates with glass bottoms

Procedure:

  • Cell Culture: Culture the cells on glass-bottom dishes or plates until they reach the desired confluency (e.g., 70-80%).

  • Probe Loading:

    • Prepare a working solution of the this compound probe in serum-free cell culture medium or PBS (e.g., 20 µM).[3]

    • Remove the culture medium from the cells and wash them once with PBS.

    • Add the probe-containing medium to the cells and incubate for a specified time (e.g., 20-30 minutes) at 37°C in a CO₂ incubator.[3]

  • Washing: Remove the probe solution and wash the cells two to three times with PBS to remove any excess, non-internalized probe.

  • Copper Treatment (Optional): To observe changes in intracellular Cu²⁺ levels, you can treat the cells with a solution of CuSO₄ in culture medium for a specific duration (e.g., 20 µM for 20 minutes).[3] Include a control group of cells not treated with additional copper.

  • Imaging:

    • Add fresh culture medium or PBS to the cells.

    • Image the cells using a confocal or fluorescence microscope equipped with the appropriate filter sets for the chosen this compound probe.

    • Acquire images in both bright-field and fluorescence channels.

  • Data Analysis: Analyze the fluorescence intensity in the cells to determine the relative intracellular Cu²⁺ concentration. Compare the fluorescence between control and copper-treated cells.

Protocol 3: Detection of Cellular Reactive Oxygen Species (ROS)

This protocol outlines the use of a this compound-based probe, Amplex Red (which is converted to the fluorescent resorufin, a this compound derivative), to detect hydrogen peroxide (H₂O₂) produced by cells.

Materials:

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • ROS-inducing agent (e.g., Phorbol 12-myristate 13-acetate - PMA, or H₂O₂) as a positive control

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Culture: Culture cells in a 96-well plate or on coverslips to the desired confluency.

  • Preparation of Amplex Red/HRP Working Solution: Prepare a working solution containing Amplex Red and HRP in PBS or a suitable buffer according to the manufacturer's instructions.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with the experimental compounds or a positive control (e.g., PMA) in fresh culture medium or buffer for the desired time.

  • Probe Incubation:

    • Remove the treatment medium and wash the cells with PBS.

    • Add the Amplex Red/HRP working solution to the cells.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Fluorescence Measurement:

    • For plate reader-based assays, measure the fluorescence intensity directly in the 96-well plate (λex ~560 nm, λem ~590 nm).

    • For microscopy, image the cells using the appropriate filter sets.

  • Data Analysis: Quantify the fluorescence intensity to determine the levels of H₂O₂ produced by the cells under different conditions.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for using a this compound-based fluorescent probe for live-cell imaging.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis Cell_Culture 1. Cell Culture (Plate cells on glass-bottom dish) Probe_Loading 4. Probe Loading (Incubate cells with probe) Cell_Culture->Probe_Loading Probe_Prep 2. Prepare Probe Solution (e.g., 1 mM stock in DMSO) Working_Sol 3. Prepare Working Solution (e.g., 10 µM in media) Probe_Prep->Working_Sol Working_Sol->Probe_Loading Wash 5. Wash Cells (Remove excess probe) Probe_Loading->Wash Treatment 6. Experimental Treatment (e.g., add analyte or drug) Wash->Treatment Imaging 7. Fluorescence Imaging (Confocal or fluorescence microscope) Treatment->Imaging Analysis 8. Image Analysis (Quantify fluorescence intensity) Imaging->Analysis Interpretation 9. Data Interpretation Analysis->Interpretation

Caption: A generalized experimental workflow for live-cell imaging with this compound probes.

Conclusion

This compound-based fluorescent probes are powerful tools for researchers and drug development professionals, enabling the sensitive and specific detection of various analytes and the visualization of complex biological processes. By following the detailed protocols and understanding the photophysical properties of these probes, researchers can effectively integrate them into their experimental workflows to gain valuable insights into cellular function and disease pathology. The continued development of novel this compound derivatives promises to further expand the applications of these versatile fluorescent probes.

References

Application Notes: The Role of Phenoxazine in Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenoxazine is a heterocyclic organic compound featuring a tricyclic structure composed of a central 1,4-oxazine ring fused to two benzene rings. This scaffold is redox-active, meaning it can undergo reversible oxidation and reduction reactions, making it a molecule of significant interest in electrochemistry. Cyclic voltammetry (CV) is a primary technique used to characterize the electrochemical behavior of this compound and its derivatives.[1][2] The insights gained from CV studies have propelled the application of this compound-based materials in diverse fields, including biosensing, organic electronics, and energy storage.[3][4]

Key Applications

  • Electrochemical Sensors and Biosensors: this compound derivatives can act as efficient redox mediators in biosensors.[5][6] They facilitate electron transfer between an enzyme's active site and the surface of an electrode.[5] This mediated electron transfer allows for the detection of enzymatic reactions at lower potentials, which helps to minimize interference from other electroactive species in a sample, thereby enhancing the sensitivity and lowering the detection limits of the biosensor.[5][6]

  • Organic Electronics: The electrochemical properties of this compound make it a valuable building block for organic semiconductors.[1][2] Conjugated polymers and oligomers containing the this compound unit often exhibit low oxidation potentials and high-lying Highest Occupied Molecular Orbital (HOMO) levels (~4.7 eV), which are desirable characteristics for materials used in organic light-emitting diodes (OLEDs) and organic thin-film transistors.[1][2] CV is used to determine these fundamental electronic properties.[1]

  • Energy Storage: this compound has emerged as a promising redox center for advanced battery technologies. It is being investigated for use in aqueous redox flow batteries due to its reversible redox chemistry in aqueous solutions.[7][8] Furthermore, this compound has been identified as a high-voltage p-type redox center for organic cathode materials in lithium-ion batteries, offering a sustainable alternative to traditional transition metal oxide cathodes.[3]

Quantitative Data Summary

The electrochemical properties of this compound can be tuned by modifying its chemical structure. The following table summarizes typical experimental parameters and results obtained from cyclic voltammetry studies of this compound and its derivatives.

Compound/DerivativeWorking ElectrodeReference ElectrodeSolvent / Supporting ElectrolyteScan Rate (mV/s)Key Observation / PotentialReference
This compound Conjugated MonomersPlatinumSaturated Calomel Electrode (SCE)Dichloromethane / TBAPF650Low oxidation potentials with some electrochemical reversibility.[1]
Methyl Celestine Blue (Water-soluble this compound)Glassy Carbon (GC) DiskAg/AgClAqueous KCl solutionVariesReversible redox chemistry studied for flow battery applications.[7]
1,6-dimethoxyphenazine-5-oxideNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedReversible first wave reduction observed.[9]
1,6-dimethoxyphenazineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedReversible first wave reduction observed.[9]
Tris(this compound) (3PXZ)Not SpecifiedNot SpecifiedLi-organic cellNot SpecifiedHigh redox potential (>3.5 V vs. Li/Li⁺) for battery cathode applications.[3]

Experimental Protocols

Protocol 1: Cyclic Voltammetry of this compound Derivatives in Non-Aqueous Media

This protocol is adapted from procedures used for characterizing this compound-based monomers for organic electronics.[1]

1. Materials and Equipment

  • Potentiostat/Galvanostat system

  • Three-electrode electrochemical cell

  • Working Electrode: Platinum (Pt) disk electrode

  • Counter (Auxiliary) Electrode: Platinum (Pt) wire or gauze

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)

  • Analyte: this compound derivative solution (e.g., 1-5 mM)

  • Solvent: Anhydrous dichloromethane (DCM) or acetonitrile (ACN)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6)

  • Inert gas (Nitrogen or Argon) with a delivery tube

  • Micropipettes and standard laboratory glassware

  • Polishing kit for the working electrode (e.g., alumina or diamond slurries)

2. Procedure

  • Electrode Preparation: Polish the working electrode surface to a mirror finish using polishing slurries of decreasing particle size. Rinse thoroughly with deionized water and the chosen organic solvent, then dry completely.

  • Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF6) in the chosen anhydrous solvent. Dissolve the this compound derivative in this electrolyte solution to the desired concentration (e.g., 1 mM).

  • Cell Assembly: Assemble the three-electrode cell. Place the prepared electrolyte solution containing the analyte into the cell. Insert the polished working electrode, the platinum counter electrode, and the reference electrode. Ensure the tip of the reference electrode is close to the working electrode surface.

  • Deoxygenation: Purge the solution with high-purity nitrogen or argon gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a gentle stream of the inert gas over the solution's surface during the experiment.[1]

  • Instrument Setup: Connect the electrodes to the potentiostat. Set the experimental parameters in the control software. A typical starting point for this compound derivatives would be:

    • Initial Potential: 0.0 V

    • Vertex Potential 1: +1.0 V (or a potential sufficiently positive to oxidize the compound)

    • Vertex Potential 2: -1.0 V (or a potential to observe any reduction)

    • Scan Rate: 50 mV/s[1]

    • Number of Cycles: 2-3

  • Data Acquisition: Run the experiment. The first scan may differ from subsequent scans; typically, the second or third scan is used for analysis.

  • Data Analysis: Analyze the resulting voltammogram to determine the oxidation and reduction peak potentials (Epa, Epc) and peak currents (ipa, ipc). The half-wave potential (E1/2), an approximation of the formal redox potential, can be calculated as (Epa + Epc) / 2 for reversible processes.

Protocol 2: Cyclic Voltammetry of Water-Soluble this compound in Aqueous Media

This protocol is suitable for studying water-soluble this compound derivatives, such as those used in aqueous flow batteries.[7]

1. Materials and Equipment

  • Potentiostat/Galvanostat system

  • Three-electrode electrochemical cell

  • Working Electrode: Glassy Carbon (GC) electrode[7]

  • Counter (Auxiliary) Electrode: Platinum (Pt) wire

  • Reference Electrode: Aqueous Ag/AgCl electrode[7]

  • Analyte: Water-soluble this compound derivative solution

  • Solvent: Deionized water

  • Supporting Electrolyte: 0.1 M to 0.5 M Potassium Chloride (KCl) or a suitable buffer

  • Polishing kit for the GC electrode (diamond powder or alumina slurry)[7]

2. Procedure

  • Electrode Preparation: Polish the glassy carbon working electrode with 0.25 µm diamond powder to a mirror finish.[7] Rinse thoroughly with deionized water.

  • Solution Preparation: Prepare the aqueous supporting electrolyte solution (e.g., 0.4 M KCl). Dissolve the water-soluble this compound derivative in this solution to the desired concentration.

  • Cell Assembly and Deoxygenation: Follow steps 3 and 4 from Protocol 1. Deoxygenation is also critical in aqueous systems.

  • Instrument Setup: Connect the electrodes and set the parameters. The potential window will depend on the specific derivative and the stability of water. A typical scan might be from -0.5 V to +0.8 V vs. Ag/AgCl. It is recommended to perform scans at various scan rates (e.g., 10, 25, 50, 100 mV/s) and analyte concentrations to study the reaction mechanism.[7]

  • Data Acquisition and Analysis: Run the experiment and analyze the data as described in steps 6 and 7 of Protocol 1. Consider performing automatic IR drop compensation if available on the potentiostat, as this can be significant in aqueous solutions.[7]

Visualizations

G cluster_prep Preparation cluster_setup Setup & Measurement cluster_analysis Analysis A Prepare Analyte in Electrolyte Solution C Assemble 3-Electrode Cell A->C B Polish Working Electrode B->C D Purge Solution with N2/Ar C->D E Connect to Potentiostat D->E F Set CV Parameters (Scan Rate, Potential Range) E->F G Run Experiment & Acquire Data F->G H Analyze Voltammogram (Determine Peak Potentials) G->H

Caption: Experimental workflow for a cyclic voltammetry analysis of this compound.

G PXZ This compound (PXZ) (Reduced Form) PXZ_cat This compound Radical Cation (PXZ.+) (Oxidized Form) PXZ->PXZ_cat Oxidation (-e⁻) PXZ_cat->PXZ Reduction (+e⁻)

Caption: Reversible one-electron redox process of the this compound core structure.

References

Application of Phenoxazine in Drug Delivery Research: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenoxazine, a heterocyclic compound, has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities of its derivatives, including anticancer, antiviral, and antimalarial properties.[1][2][3] Beyond its intrinsic therapeutic potential, the unique chemical structure of this compound makes it a compelling scaffold for the design and development of advanced drug delivery systems. Its planar, aromatic nature allows for stable encapsulation of therapeutic agents, while its susceptibility to chemical modification enables the creation of "smart" carriers that can respond to specific physiological stimuli.[4][5][6] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound-based platforms for targeted and controlled drug release.

Application Notes

The core utility of this compound in drug delivery research lies in its adaptability as a building block for various nanocarriers.[4][7] These systems aim to enhance the therapeutic efficacy of drugs by improving their solubility, stability, and pharmacokinetic profiles, while minimizing off-target side effects.

Key Application Areas:

  • Stimuli-Responsive Drug Delivery: this compound derivatives can be incorporated into polymers and lipids to create nanoparticles that release their payload in response to specific triggers within the tumor microenvironment, such as changes in pH or redox potential.[5][6][8] This targeted release mechanism can significantly improve the therapeutic index of potent anticancer drugs.

  • Targeted Delivery to Cancer Cells: The this compound moiety can be functionalized with targeting ligands to facilitate the specific recognition and uptake of the drug delivery system by cancer cells. For instance, this compound derivatives have been investigated as G-quadruplex stabilizing ligands, suggesting a potential for targeting nucleic acid structures within cancer cells.[9]

  • Gene Delivery: The cationic nature of certain this compound derivatives makes them suitable for complexing with negatively charged nucleic acids, such as siRNA and pDNA, to form polyplexes for gene delivery applications.[10][11]

  • Combination Therapy: this compound-based carriers can be designed to co-deliver multiple therapeutic agents, such as a conventional chemotherapeutic drug and a nucleic acid-based therapy, to achieve synergistic anticancer effects.

Data Presentation

The following tables summarize key quantitative data from studies on this compound derivatives and related drug delivery systems.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

This compound DerivativeCell LineIC50 (µM)Reference
2-Amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-oneY-79 (Retinoblastoma)Dose-dependent inhibition[12]
This compound Nucleoside Analogs (11a-c, 12c)Various DNA/RNA VirusesEC50 ≤ 20 µM[13]
Acylthis compound Derivatives (ITT-003, 004, 006)HEK293T and HepG2Low cytotoxicity[3]

Table 2: Characteristics of this compound-Based Nanoparticles

Nanoparticle FormulationSize (nm)Polydispersity Index (PDI)Drug Loading (mg/g)Reference
Nucleoside-Lipid-Based Nanoparticles with Phenazine78.60.222Not Reported[14]
PCL Nanoparticles with Lapazine (Phenazine derivative)188.5 ± 1.70.1654.71[15]
PLGA Nanoparticles with Lapazine (Phenazine derivative)197.4 ± 2.70.318137.07[15]

Experimental Protocols

The following are detailed protocols for key experiments in the development and evaluation of this compound-based drug delivery systems. These are generalized methods that can be adapted based on the specific properties of the this compound derivative and the therapeutic agent.

Protocol 1: Formulation of this compound-Based Polymeric Micelles for Drug Delivery

Objective: To formulate drug-loaded polymeric micelles using a this compound-containing amphiphilic block copolymer.

Materials:

  • This compound-functionalized amphiphilic block copolymer (e.g., this compound-poly(lactic-co-glycolic acid)-block-poly(ethylene glycol); PHOX-PLGA-b-PEG)

  • Hydrophobic drug (e.g., Doxorubicin)

  • Organic solvent (e.g., Acetonitrile, Dimethylformamide)

  • Deionized water

  • Dialysis membrane (MWCO 3.5 kDa)

  • Magnetic stirrer

  • Syringe pump

Methodology:

  • Polymer and Drug Dissolution: Dissolve 50 mg of PHOX-PLGA-b-PEG and 5 mg of the hydrophobic drug in 5 mL of a suitable organic solvent.

  • Organic Phase Addition: Using a syringe pump, add the organic solution dropwise into 20 mL of deionized water under moderate magnetic stirring.

  • Micelle Self-Assembly: Continue stirring for 2-4 hours to allow for the self-assembly of the polymer into micelles and the evaporation of the organic solvent.

  • Purification: Transfer the micellar solution into a dialysis bag and dialyze against deionized water for 24 hours to remove the free, unloaded drug and any remaining organic solvent. Change the water every 4-6 hours.

  • Characterization:

    • Size and PDI: Determine the hydrodynamic diameter and polydispersity index of the micelles using Dynamic Light Scattering (DLS).

    • Morphology: Visualize the morphology of the micelles using Transmission Electron Microscopy (TEM).

    • Drug Loading Content (DLC) and Encapsulation Efficiency (EE): Lyophilize a known amount of the micellar solution. Dissolve the lyophilized powder in a suitable organic solvent to disrupt the micelles and release the drug. Quantify the drug concentration using UV-Vis spectroscopy or HPLC. Calculate DLC and EE using the following formulas:

      • DLC (%) = (Weight of drug in micelles / Weight of micelles) x 100

      • EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100

Protocol 2: In Vitro pH-Responsive Drug Release Study

Objective: To evaluate the drug release profile of this compound-based nanoparticles in response to different pH conditions, mimicking physiological and tumor microenvironments.

Materials:

  • Drug-loaded this compound-based nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate buffer at pH 5.5

  • Dialysis membrane (MWCO corresponding to the drug's molecular weight)

  • Incubator shaker

  • UV-Vis spectrophotometer or HPLC

Methodology:

  • Sample Preparation: Suspend a known concentration of the drug-loaded nanoparticles in 1 mL of the release media (pH 7.4 PBS and pH 5.5 acetate buffer).

  • Dialysis Setup: Place the nanoparticle suspension into a dialysis bag. Immerse the dialysis bag in 20 mL of the corresponding release medium in a sealed container.

  • Incubation: Incubate the setup at 37°C with gentle shaking (e.g., 100 rpm).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the container and replace it with 1 mL of fresh medium to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected samples using UV-Vis spectroscopy or HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug release at each time point. Plot the cumulative release percentage against time for both pH conditions to compare the release profiles.

Protocol 3: In Vitro Cellular Uptake and Cytotoxicity Assay

Objective: To assess the cellular uptake and anticancer efficacy of drug-loaded this compound-based nanoparticles in a relevant cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • Drug-loaded this compound-based nanoparticles

  • Free drug solution

  • MTT reagent

  • DMSO

  • Fluorescence microscope or flow cytometer

  • 96-well plates

Methodology:

Part A: Cellular Uptake

  • Cell Seeding: Seed the cancer cells in a suitable plate (e.g., glass-bottom dish for microscopy or 6-well plate for flow cytometry) and allow them to adhere overnight.

  • Treatment: Treat the cells with fluorescently labeled drug-loaded nanoparticles or free fluorescent drug at a specific concentration for different time intervals (e.g., 1, 4, 12 hours).

  • Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Visualization/Quantification:

    • Fluorescence Microscopy: Fix the cells and stain the nuclei with DAPI. Observe the cellular uptake of the nanoparticles using a fluorescence microscope.

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the cell population to quantify the uptake.

Part B: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with serial dilutions of the drug-loaded nanoparticles, free drug, and empty nanoparticles (as a control) for 48 or 72 hours.

  • MTT Incubation: Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability (%) relative to untreated control cells. Plot the cell viability against the drug concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows in this compound-based drug delivery research.

experimental_workflow cluster_synthesis Synthesis & Formulation cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro / In Vivo Evaluation s1 This compound Derivative Synthesis s2 Polymer/Lipid Conjugation s1->s2 s3 Nanoparticle Formulation s2->s3 s4 Drug Loading s3->s4 c1 DLS (Size, PDI) s4->c1 c2 TEM (Morphology) s4->c2 c3 HPLC/UV-Vis (DLC, EE) s4->c3 e1 Stimuli-Responsive Release c1->e1 e2 Cellular Uptake c2->e2 e3 Cytotoxicity c3->e3 e4 In Vivo Efficacy & Biodistribution e3->e4

Experimental workflow for this compound-based drug delivery systems.

signaling_pathway cluster_cell Cancer Cell cluster_uptake Cellular Uptake cluster_release Drug Release cluster_action Mechanism of Action np This compound-based Nanoparticle endo Endocytosis np->endo stimuli Tumor Microenvironment (Low pH, High GSH) endo->stimuli release Drug Release stimuli->release drug Released Drug release->drug target Intracellular Target (e.g., DNA, Proteins) drug->target apoptosis Apoptosis target->apoptosis

Targeted drug delivery and action of this compound-based nanoparticles.

logical_relationship cluster_properties Key Properties cluster_applications Drug Delivery Applications This compound This compound Scaffold prop1 Chemical Modifiability This compound->prop1 prop2 Biocompatibility This compound->prop2 prop3 Stimuli-Responsiveness This compound->prop3 prop4 Therapeutic Potential This compound->prop4 app1 Targeted Cancer Therapy prop1->app1 app2 Gene Delivery prop1->app2 prop3->app1 app3 Combination Therapy prop4->app3

Logical relationship of this compound properties and applications.

References

Application Notes: Phenoxazine as a Redox Indicator for Titrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxazine, a heterocyclic compound, serves as a versatile scaffold in various chemical and biological applications. Its inherent redox activity, characterized by a reversible one-electron oxidation-reduction mechanism, makes it a promising candidate for use as a redox indicator in volumetric analysis. This application note provides a detailed overview of the principles, protocols, and potential applications of this compound as a redox indicator in titrimetry.

This compound undergoes a distinct color change upon oxidation and reduction, allowing for visual endpoint determination in redox titrations. The oxidized form, the phenoxazinium cation radical, is colored, while the reduced this compound is typically colorless or lightly colored. This transition occurs at a specific electrode potential, making it suitable for monitoring the sharp change in potential at the equivalence point of a titration.

Principle of Operation

The function of this compound as a redox indicator is based on the reversible redox equilibrium between its reduced form (this compound) and its oxidized form (Phenoxazinium ion).

This compound (Reduced Form) ⇌ Phenoxazinium Ion (Oxidized Form) + e⁻

The reduced form is colorless, while the oxidized form exhibits a distinct color, often reported as red or violet depending on the substituents and the medium. The potential at which this color change occurs, known as the transition potential, is a critical characteristic of the indicator. For a redox indicator, the color change is typically observed over a potential range of E° ± (0.0591/n) V at 25 °C, where 'n' is the number of electrons transferred (in this case, n=1).

Due to a lack of extensive studies on unsubstituted this compound as a titrimetric indicator, data from the closely related phenothiazine derivatives can be used as a valuable reference. Phenothiazines, which have a sulfur atom in place of the oxygen in the central ring, have been successfully employed as redox indicators in titrations with strong oxidizing agents like cerium(IV) sulfate. These indicators exhibit sharp, reversible color changes from a colorless or light yellow reduced form to a red or orange-red oxidized form. It is anticipated that this compound will behave in a similar manner.

Potential Applications

Based on its redox properties, this compound is expected to be a suitable indicator for various redox titrations, including:

  • Cerimetry: Titration of reducing agents like Fe(II), hydroquinone, and ascorbic acid with a standard solution of cerium(IV) sulfate.

  • Permanganometry: Titrations involving potassium permanganate as the titrant.

  • Dichrometry: Titrations using potassium dichromate as the oxidizing agent.

The choice of this compound as an indicator would be most appropriate when the equivalence point potential of the titration falls within the transition potential range of the indicator.

Quantitative Data

PropertyExpected Value/Characteristic
Redox Reaction Reversible one-electron oxidation/reduction
Color of Reduced Form Colorless / Pale Yellow
Color of Oxidized Form Red / Violet
Transition Potential Estimated to be in the range of +0.7 to +1.0 V vs. SHE
Solubility Soluble in organic solvents and acidic aqueous solutions

Experimental Protocols

The following are generalized protocols for the preparation and use of a this compound indicator solution in a typical redox titration, such as the titration of ferrous ions with ceric sulfate.

Preparation of 0.1% (w/v) this compound Indicator Solution

Materials:

  • This compound

  • Ethanol (95%) or a dilute acid solution (e.g., 0.1 M H₂SO₄)

  • Volumetric flask (100 mL)

  • Analytical balance

Procedure:

  • Weigh accurately 0.1 g of this compound.

  • Transfer the weighed this compound into a 100 mL volumetric flask.

  • Add a small amount of the chosen solvent (ethanol or dilute sulfuric acid) to dissolve the solid. Gentle warming may be required.

  • Once dissolved, dilute the solution to the 100 mL mark with the same solvent.

  • Stopper the flask and mix the solution thoroughly.

  • Store the indicator solution in a dark, well-stoppered bottle to protect it from light and air.

Protocol for the Titration of Ferrous Ammonium Sulfate with Ceric Sulfate

Reagents:

  • Standard 0.1 N Ceric Sulfate solution

  • Approximately 0.1 N Ferrous Ammonium Sulfate solution

  • 1 M Sulfuric Acid

  • 0.1% this compound indicator solution

Procedure:

  • Pipette 25.0 mL of the ferrous ammonium sulfate solution into a 250 mL conical flask.

  • Add 25 mL of 1 M sulfuric acid to ensure the reaction proceeds under acidic conditions.

  • Add 2-3 drops of the 0.1% this compound indicator solution. The solution should be colorless or have a very faint color.

  • Titrate the solution with the standard 0.1 N ceric sulfate solution from a burette.

  • As the titrant is added, the ferrous ions (Fe²⁺) are oxidized to ferric ions (Fe³⁺).

  • At the endpoint, a slight excess of ceric sulfate will oxidize the this compound indicator, resulting in a sharp and stable color change from colorless to red/violet.

  • Record the volume of the ceric sulfate solution added.

  • Repeat the titration at least two more times to ensure concordant results.

  • Calculate the concentration of the ferrous ammonium sulfate solution.

Visualizations

Redox Mechanism of this compound

phenoxazine_redox cluster_reduced Reduced Form cluster_oxidized Oxidized Form reduced This compound (Colorless) oxidized Phenoxazinium Ion (Red/Violet) reduced->oxidized + e⁻ (Oxidation) oxidized->reduced - e⁻ (Reduction)

Caption: Reversible redox reaction of this compound indicator.

Experimental Workflow for Redox Titration

titration_workflow start Start prepare_analyte Pipette 25.0 mL of Fe(II) solution into flask start->prepare_analyte add_acid Add 25 mL of 1 M H₂SO₄ prepare_analyte->add_acid add_indicator Add 2-3 drops of this compound indicator add_acid->add_indicator titrate Titrate with standard Ce(IV) solution add_indicator->titrate observe_color Observe for color change (Colorless to Red/Violet) titrate->observe_color endpoint Endpoint Reached? observe_color->endpoint endpoint->titrate No record_volume Record burette volume endpoint->record_volume Yes calculate Calculate analyte concentration record_volume->calculate end End calculate->end

Caption: Workflow for the titration of Fe(II) with Ce(IV) using this compound.

Conclusion

This compound holds significant promise as a redox indicator for a variety of titrations. Its expected sharp and reversible color change at a moderately high transition potential makes it a potentially valuable tool in analytical chemistry. While direct studies on its application in titrimetry are limited, analogies with structurally similar phenothiazine indicators provide a strong basis for its use. Further research to precisely determine its transition potential in various media and its stability would be beneficial for its widespread adoption. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their analytical workflows.

Application Notes and Protocols for the Synthesis of Phenoxazine Dyes for Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of phenoxazine-based dyes and their application in dye-sensitized solar cells (DSSCs). This compound derivatives have garnered significant interest as sensitizers in DSSCs due to their strong electron-donating properties, high molar extinction coefficients, and the tunability of their photophysical and electrochemical characteristics.[1][2]

Introduction to this compound Dyes in DSSCs

This compound-based organic dyes are a promising class of metal-free sensitizers for DSSCs.[2][3] Their molecular architecture typically follows a donor-π-acceptor (D-π-A) design.[1][4] In this structure, the electron-rich this compound moiety serves as the electron donor, a conjugated system acts as the π-bridge, and an anchoring group, commonly cyanoacrylic acid, functions as the electron acceptor.[1] This arrangement facilitates efficient intramolecular charge transfer upon photoexcitation, which is a crucial step for injecting electrons into the semiconductor's conduction band in a DSSC.[1] The non-planar, butterfly-like structure of the this compound core helps to suppress molecular aggregation, which is beneficial for device performance.[5][6]

Performance of this compound Dyes in DSSCs

The efficiency of this compound dyes in DSSCs is influenced by their molecular structure. Modifications to the donor, π-bridge, and acceptor moieties can significantly impact the dye's light-harvesting ability, energy levels, and ultimately the power conversion efficiency (PCE) of the solar cell.[4][7] Below is a summary of the photovoltaic performance of several representative this compound-based dyes.

Dye NameJsc (mA/cm²)Voc (V)FFPCE (%)Reference
POZ-2---6.5[4]
POZ-1---2.4[4]
IB3---7.0[7]
IB4---3.2[7]
BPA---6.6[8]
BPCA---6.4[8]
TQ2---6.77[9]
POZ-2 (different study)---6.6[10]
POZ-3---7.8[10]
POZ-4---7.1[10]
POZ-5---6.4[10]

Experimental Protocols

A. General Synthesis Protocol for a D-π-A this compound Dye

This protocol outlines the synthesis of a typical D-π-A this compound dye, which generally involves a two-step process: the synthesis of a D-π intermediate followed by a Knoevenagel condensation to introduce the acceptor group.

Materials:

  • N-alkylated this compound derivative

  • Formyl-substituted π-bridge (e.g., 5-formylthiophene-2-boronic acid)

  • Cyanoacetic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvents (e.g., Toluene, Ethanol, DMF, Acetonitrile, Chloroform)

  • Piperidine

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

1. Synthesis of the D-π Intermediate:

  • In a round-bottom flask, dissolve the N-alkylated this compound derivative, the formyl-substituted π-bridge boronic acid, and the palladium catalyst in a suitable solvent mixture (e.g., toluene/ethanol/water).

  • Add an aqueous solution of the base.

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and extract the product with an organic solvent like dichloromethane.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the D-π intermediate.[1]

2. Knoevenagel Condensation to form the D-π-A Dye:

  • Dissolve the purified D-π intermediate and cyanoacetic acid in a suitable solvent such as acetonitrile or chloroform.[1]

  • Add a catalytic amount of piperidine.

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the final D-π-A this compound dye by recrystallization or column chromatography.[1]

3. Characterization:

  • The synthesized dye should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy to confirm its structure and purity.[1]

B. Fabrication and Characterization of a Dye-Sensitized Solar Cell

This protocol describes the assembly and testing of a DSSC using the synthesized this compound dye.

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass

  • Titanium dioxide (TiO₂) paste

  • Synthesized this compound dye

  • Co-adsorbent (e.g., chenodeoxycholic acid - CDCA)

  • Solvent for dye solution (e.g., ethanol, acetonitrile)

  • Electrolyte solution (containing an I⁻/I₃⁻ redox couple)

  • Platinum-coated counter electrode

  • Thermoplastic sealant

Procedure:

1. Photoanode Preparation:

  • Clean the FTO glass substrates thoroughly.

  • Deposit a mesoporous TiO₂ layer on the conductive side of the FTO glass using a technique like screen printing or doctor-blading.[11]

  • Sinter the TiO₂-coated FTO glass at high temperatures (e.g., 450-500 °C) to ensure good electrical contact between the TiO₂ nanoparticles.

  • Allow the TiO₂-coated FTO (now the photoanode) to cool to room temperature.[1]

2. Dye Sensitization:

  • Prepare a dye solution of the this compound dye (typically 0.3-0.5 mM) in a suitable solvent or solvent mixture.

  • Adding a co-adsorbent like CDCA in a 1:1 molar ratio with the dye can help to reduce dye aggregation.[1]

  • Immerse the TiO₂ photoanode in the dye solution and keep it in the dark for 12-24 hours to ensure complete dye loading.[1][11]

  • After sensitization, rinse the photoanode with the same solvent used for the dye solution to remove any non-adsorbed dye molecules and then dry it.[1]

3. Assembly of the DSSC:

  • Place the platinum-coated counter electrode over the dye-sensitized photoanode.

  • Separate the two electrodes with a thin thermoplastic sealant, leaving a small gap for electrolyte injection.

  • Heat the assembly to seal the edges.

  • Introduce the electrolyte solution into the cell through the pre-left gap via vacuum backfilling.

  • Seal the filling holes completely.

4. Characterization:

  • The photovoltaic performance of the assembled DSSC is measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).

  • The key parameters to be determined are the short-circuit current density (Jsc), the open-circuit voltage (Voc), the fill factor (FF), and the power conversion efficiency (PCE).

Visualized Workflows

G cluster_synthesis This compound Dye Synthesis cluster_dssc DSSC Fabrication & Characterization start Starting Materials (this compound Derivative, π-Bridge, Acceptor Precursor) intermediate Synthesis of D-π Intermediate (e.g., Suzuki Coupling) start->intermediate final_dye Knoevenagel Condensation to form D-π-A Dye intermediate->final_dye purification Purification (Column Chromatography, Recrystallization) final_dye->purification characterization Characterization (NMR, Mass Spec, UV-Vis) purification->characterization sensitization Dye Sensitization characterization->sensitization Synthesized Dye photoanode Photoanode Preparation (TiO₂ on FTO) photoanode->sensitization assembly Cell Assembly (with Counter Electrode & Electrolyte) sensitization->assembly testing Photovoltaic Testing (J-V Characteristics) assembly->testing

Caption: Workflow for Synthesis and Application of this compound Dyes in DSSCs.

DSSC_Working_Principle Light Incident Light (hν) Dye This compound Dye (S) Light->Dye 1. Light Absorption (Excitation S -> S*) TiO2_CB TiO₂ Conduction Band Dye->TiO2_CB 2. Electron Injection TiO2_VB TiO₂ Valence Band Counter_Electrode Counter Electrode TiO2_CB->Counter_Electrode 3. Electron Transport (External Circuit) Electrolyte_Red Redox Mediator (I⁻) Electrolyte_Red->Dye 4. Dye Regeneration Electrolyte_Ox Oxidized Mediator (I₃⁻) Counter_Electrode->Electrolyte_Ox 5. Mediator Regeneration

Caption: Working Principle of a Dye-Sensitized Solar Cell.

References

Application Notes and Protocols: Phenoxazine-Based Chemosensors for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Phenoxazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the development of optical chemosensors.[1][2] Their rigid, planar structure, and excellent photophysical properties, such as high fluorescence quantum yields, make them ideal fluorophores.[1][3] By functionalizing the this compound core with specific metal ion recognition moieties, highly selective and sensitive chemosensors can be designed. These sensors operate through various signaling mechanisms, often resulting in a measurable change in their colorimetric or fluorescent properties upon binding with a target metal ion.[2][4][5] This document provides an overview of the common signaling pathways, application notes for detecting specific metal ions like copper (Cu²⁺), mercury (Hg²⁺), and iron (Fe³⁺), and detailed experimental protocols.

Common Signaling Mechanisms

This compound-based chemosensors primarily operate via mechanisms that alter the electronic state of the fluorophore upon metal ion binding. The most common mechanisms include Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET).

  • Intramolecular Charge Transfer (ICT): In an ICT-based sensor, the this compound core (donor) is linked to a metal-binding unit (acceptor). The binding of a metal ion alters the electron-withdrawing or -donating ability of the receptor, which modulates the ICT process and leads to a shift in the absorption or emission spectra.[6]

  • Photoinduced Electron Transfer (PET): In PET-based sensors, a receptor with a lone pair of electrons can quench the fluorescence of the this compound fluorophore by transferring an electron to its excited state. When a metal ion binds to the receptor, it lowers the energy of the lone pair, inhibiting the PET process and "turning on" the fluorescence.

  • Complexation-Induced Structural Change: Some sensors, particularly those based on spiro-forms like spirooxazine, undergo a significant structural change upon metal ion coordination.[7] This can transform the molecule from a non-fluorescent, non-conjugated state to a highly fluorescent, planar, and conjugated merocyanine form, resulting in a distinct colorimetric and fluorescent response.[7]

Diagram 1: General mechanisms for "turn-off" and "turn-on" fluorescence sensing.

Application Notes for Metal Ion Detection

Copper (Cu²⁺) Detection

Copper is an essential trace element, but its overload is associated with several diseases.[8] Many fluorescent probes for Cu²⁺ are "turn-off" sensors due to its paramagnetic quenching effect.[8] However, "turn-on" probes offer higher sensitivity.

Example Probe: PZ-N PZ-N is a near-infrared (NIR) "turn-on" fluorescent probe based on this compound designed for the selective detection of Cu²⁺.[8][9] Upon addition of Cu²⁺, the probe exhibits a strong fluorescence emission and a color change from colorless to blue.[8][9]

Quantitative Data Summary: Cu²⁺ Probes

Probe Name Sensing Mechanism Linear Range (μM) Limit of Detection (LOD) Solvent System Reference
PZ-N "Turn-on" Fluorescence 0–12 1.93 nM Not Specified [8][9]
PheSPO Colorimetric (Spirooxazine Ring-Opening) Not Specified 0.94 µM Acetonitrile [7]

| PAR | Colorimetric (Complexation) | Not Specified | 31.0 nM | 100% Aqueous |[10] |

Protocol: Detection of Cu²⁺ using a "Turn-On" this compound Probe

  • Reagent Preparation:

    • Prepare a stock solution of the this compound probe (e.g., PZ-N) at 1 mM in DMSO.

    • Prepare a stock solution of CuCl₂ (or other copper salt) at 10 mM in deionized water.

    • Prepare a working buffer solution (e.g., 10 mM HEPES, pH 7.4).

    • Prepare stock solutions of various other metal ions (e.g., Fe³⁺, Hg²⁺, Zn²⁺, etc.) at 10 mM for selectivity studies.

  • Spectroscopic Measurement:

    • In a quartz cuvette, add 2 mL of the working buffer.

    • Add an aliquot of the probe stock solution to achieve a final concentration of 10 µM. Mix well.

    • Record the initial fluorescence spectrum of the probe solution. (Excitation wavelength will be specific to the probe).

    • Incrementally add aliquots of the Cu²⁺ stock solution (e.g., 0, 0.2, 0.4, ..., 2.0 equivalents).

    • After each addition, mix and allow to incubate for 1-2 minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of Cu²⁺.

    • Determine the linear range and calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear calibration curve.

  • Selectivity Test:

    • Prepare solutions containing the probe (10 µM) and a high concentration (e.g., 100 µM) of various interfering metal ions.

    • Record the fluorescence spectra and compare the response to that induced by Cu²⁺.

Mercury (Hg²⁺) Detection

Mercury is a highly toxic heavy metal, making its detection in environmental and biological systems crucial. This compound and phenothiazine derivatives have been developed as effective chemosensors for Hg²⁺.[6][11]

Example Probe: CW and PHE-Ad

  • CW is a chemosensor based on imidazo[4,5-b]phenazine-2-thione that shows an ultrasensitive ratiometric response to Hg²⁺ with a detection limit in the nanomolar range.[11]

  • PHE-Ad is a phenothiazine-based sensor that operates via an ICT mechanism and exhibits a "turn-on" fluorescent response to Hg²⁺.[6]

Quantitative Data Summary: Hg²⁺ Probes

Probe Name Sensing Mechanism Linear Range Limit of Detection (LOD) Solvent System Reference
CW Ratiometric Fluorescence Not Specified 0.167 nM DMSO/H₂O (9:1) [11]

| PHE-Ad | "Turn-on" Fluorescence (ICT) | 5.74x10⁻⁷ to 5.00x10⁻⁵ M | 21.2 nM | Not Specified |[6] |

Protocol: Detection of Hg²⁺ using Probe CW

  • Reagent Preparation:

    • Prepare a 20 mM stock solution of probe CW in DMSO.

    • Prepare a stock solution of HgCl₂ at 10 mM in deionized water.

    • Prepare the working solvent: a 9:1 (v/v) mixture of DMSO and water.

  • Spectroscopic Titration:

    • To a cuvette, add the probe CW stock solution to the working solvent to achieve the desired final concentration.

    • Record the initial fluorescence emission spectrum.

    • Add increasing equivalents of the Hg²⁺ solution to the cuvette.

    • After each addition, record the fluorescence spectrum to observe the ratiometric change.

  • Test Strip Application: [11]

    • Immerse filter paper strips into a 0.1 M solution of probe CW in DMSO/H₂O and allow them to air dry.

    • To test a sample, apply a drop of the aqueous solution containing potential Hg²⁺ to the test strip.

    • Observe the color change under a 365 nm UV lamp. The appearance of fluorescence indicates the presence of Hg²⁺.[11]

Iron (Fe³⁺) Detection

Iron is vital for many biological processes, but its imbalance can lead to oxidative stress and cellular damage. Fe³⁺ is a known fluorescence quencher due to its paramagnetic nature.[12]

Example Probe: PheSPO PheSPO is a spirooxazine derivative that acts as a dual-sensing probe, showing distinct colorimetric responses to both Cu²⁺ (colorless to yellow) and Fe³⁺ (colorless to red) in acetonitrile.[7] The detection is based on the metal-induced ring-opening of the spirooxazine to its colored merocyanine form.[7]

Quantitative Data Summary: Fe³⁺ Probes

Probe Name Sensing Mechanism Binding Constant (K) Limit of Detection (LOD) Solvent System Reference
PheSPO Colorimetric (Ring-Opening) 1.29 x 10³ M⁻¹ 2.01 µM Acetonitrile [7]
PTC Fluorescence Quenching Not Specified 1.24 µM Aqueous Methanol [13]

| TPE-based M1 | AIE Quenching | Not Specified | 0.7 µM | THF/H₂O |[14] |

Protocol: Colorimetric Detection of Fe³⁺ using PheSPO

  • Reagent Preparation:

    • Prepare a stock solution of PheSPO in acetonitrile (e.g., 1 mM).

    • Prepare stock solutions of FeCl₃ and other metal salts in acetonitrile (e.g., 10 mM).

  • Colorimetric Assay:

    • In a series of vials, add an aliquot of the PheSPO stock solution to acetonitrile to reach a final concentration of ~20-50 µM.

    • Add different concentrations of Fe³⁺ to each vial.

    • Visually observe the color change from colorless to red.

  • UV-Vis Spectrophotometry:

    • In a quartz cuvette, prepare a solution of PheSPO in acetonitrile.

    • Record the initial absorption spectrum.

    • Titrate the solution with the Fe³⁺ stock solution. After each addition, record the spectrum and monitor the appearance of the new absorption band around 514 nm.[7]

  • Data Analysis:

    • Plot the absorbance at 514 nm against the Fe³⁺ concentration to determine linearity and calculate the LOD.

    • A Job's plot analysis can be performed by varying the mole fractions of PheSPO and Fe³⁺ while keeping the total concentration constant to determine the binding stoichiometry.

General Experimental Workflow and Protocols

A typical workflow for evaluating a new this compound-based chemosensor involves synthesis, characterization, and comprehensive testing of its sensing capabilities.

G cluster_workflow General Experimental Workflow A 1. Probe Synthesis & Characterization B 2. Preparation of Stock Solutions (Probe, Metal Ions) A->B C 3. Photophysical Characterization (Absorbance, Emission) B->C E 5. Selectivity & Interference Study B->E D 4. Titration Experiments (UV-Vis / Fluorescence) C->D F 6. Determination of Sensing Parameters (LOD, Stoichiometry, Ka) D->F E->F G 7. Application in Real Samples (Water, Cells, etc.) F->G

Diagram 2: A generalized workflow for developing and testing a metal ion chemosensor.

Protocol: Bioimaging of Intracellular Metal Ions

Several this compound probes have been successfully applied for imaging metal ions in living cells.[6][8][9]

  • Cell Culture:

    • Culture a suitable cell line (e.g., HeLa cells) on glass-bottom dishes in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ incubator.

  • Probe Loading:

    • When cells reach 70-80% confluency, wash them three times with phosphate-buffered saline (PBS).

    • Incubate the cells with a low concentration of the this compound probe (e.g., 5-10 µM in serum-free medium) for 30 minutes at 37°C.

  • Metal Ion Treatment:

    • Wash the cells again with PBS to remove any excess probe.

    • Incubate one set of cells (the experimental group) with a solution of the target metal ion (e.g., 50 µM CuCl₂) in serum-free medium for another 30 minutes.

    • Incubate another set of cells (the control group) with only serum-free medium.

  • Fluorescence Microscopy:

    • Wash the cells three times with PBS.

    • Add fresh PBS or medium to the dishes.

    • Image the cells using a confocal fluorescence microscope. Use an excitation wavelength and emission filter set appropriate for the specific probe.

    • Compare the fluorescence intensity between the control and metal-treated cells to visualize the intracellular detection of the metal ion.

References

Application Notes and Protocols for the Quantification of Phenoxazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and comparative data for the quantitative analysis of phenoxazine compounds, a class of heterocyclic molecules with significant interest in pharmaceuticals and material science. The following sections detail various analytical techniques, including spectrophotometry, high-performance liquid chromatography (HPLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and electrochemical methods.

Spectrophotometric Method

This method offers a simple and cost-effective approach for the quantification of this compound, particularly in aqueous samples. The protocol is based on the oxidation of this compound by potassium (meta)periodate in an acidic medium, resulting in a stable, colored species that can be measured spectrophotometrically.[1][2]

Experimental Protocol

Reagents and Equipment:

  • This compound standard

  • Potassium (meta)periodate (KIO4)

  • Hydrochloric acid (HCl)

  • Absolute ethanol

  • Ultrapure water

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Standard Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) by dissolving an accurately weighed amount in absolute ethanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ultrapure water to achieve concentrations in the desired range (e.g., 1-6 µg/mL).[1][2]

  • Sample Preparation: For aqueous samples, filter the sample to remove any particulate matter. If the this compound concentration is high, dilute the sample accordingly with ultrapure water.

  • Colorimetric Reaction:

    • Pipette a known volume of the standard or sample solution into a volumetric flask.

    • Add an optimized volume of HCl solution.

    • Add a specific volume of KIO4 solution to initiate the oxidation reaction.

    • Dilute to the mark with ultrapure water and mix well.

  • Spectrophotometric Measurement:

    • Allow the reaction to proceed for the optimized time to ensure color stability.

    • Measure the absorbance of the resulting pink-colored solution at the wavelength of maximum absorption (λmax), which is 530 nm.[1][2]

    • Use a reagent blank (containing all reagents except this compound) to zero the spectrophotometer.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

Quantitative Data Summary
ParameterValueReference
Wavelength (λmax)530 nm[1][2]
Linearity Range1 - 6 µg/mL[1][2]
Limit of Detection (LOD)0.003 µg/mL[1][2]
Variation Coefficient0.4 - 1.7 %[1][2]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the separation and quantification of this compound and its derivatives in various matrices, including pharmaceutical formulations. Reverse-phase HPLC (RP-HPLC) with UV detection is a common approach.

Experimental Protocol

This protocol is a general guideline based on methods developed for related phenothiazine compounds and can be optimized for specific this compound derivatives.[3][4][5]

Reagents and Equipment:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Phosphate buffer

  • Orthophosphoric acid or Triethylamine (for pH adjustment)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][4]

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the organic solvent (e.g., acetonitrile or a mixture of acetonitrile and methanol) and an aqueous buffer (e.g., phosphate buffer) in a specific ratio (e.g., 64:36 v/v).[3] Adjust the pH of the buffer as needed (e.g., pH 2 with orthophosphoric acid).[3] Degas the mobile phase before use.

  • Standard Stock Solution Preparation: Prepare a stock solution of the this compound compound in a suitable solvent, such as methanol or the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation (for Pharmaceutical Formulations):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API).

    • Dissolve the powder in the mobile phase, sonicate to ensure complete dissolution, and dilute to a known volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.[4]

  • Chromatographic Analysis:

    • Set the HPLC system parameters:

      • Column: C18 reverse-phase column.[3]

      • Mobile Phase: Isocratic or gradient elution with the prepared mobile phase.

      • Flow Rate: Typically 1.0 mL/min.[3][4]

      • Injection Volume: 10-20 µL.

      • Detection Wavelength: Monitor the eluate at a wavelength where the this compound compound has maximum absorbance (e.g., 254 nm or 265 nm).[3][5]

      • Column Temperature: Ambient or controlled (e.g., 40 °C).[4]

    • Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the this compound peak in the chromatogram based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Calculate the concentration of the this compound compound in the sample from the calibration curve.

Quantitative Data Summary (for related Phenothiazine compounds)
ParameterPerphenazineAmitriptylineReference
Linearity Range6 - 14 µg/mL18 - 42 µg/mL[3]
Limit of Detection (LOD)0.4 µg/mL0.07 µg/mL[3]
Limit of Quantification (LOQ)0.12 µg/mL0.21 µg/mL[3]
Recovery100.42%100.26%[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a highly sensitive and selective technique for the quantification of this compound compounds, especially at low concentrations in complex biological matrices like plasma or serum.

Experimental Protocol

This protocol provides a general framework for developing an LC-MS/MS method. Specific parameters such as mass transitions and source settings need to be optimized for the particular this compound analyte and mass spectrometer.

Reagents and Equipment:

  • This compound standard and internal standard (IS)

  • LC-MS/MS grade solvents (acetonitrile, methanol, water)

  • Formic acid or ammonium acetate

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Appropriate LC column (e.g., C18)

Procedure:

  • Sample Preparation (for Biological Samples):

    • Protein Precipitation (PPT): Add a cold organic solvent (e.g., acetonitrile) to the plasma or serum sample in a 3:1 ratio (v/v). Vortex mix and then centrifuge to pellet the precipitated proteins. Collect the supernatant for analysis.

    • Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent to the sample, vortex to mix, and centrifuge to separate the layers. The analyte will partition into the organic layer, which is then collected and evaporated to dryness. The residue is reconstituted in the mobile phase.

    • Solid-Phase Extraction (SPE): Condition an SPE cartridge with appropriate solvents. Load the sample onto the cartridge. Wash the cartridge to remove interferences. Elute the analyte of interest with a suitable solvent. Evaporate the eluate and reconstitute the residue.

  • LC Separation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: Start with a low percentage of mobile phase B and gradually increase it to elute the analyte.

    • Column: A C18 column is commonly used.

    • Flow Rate: Typically 0.2-0.5 mL/min.

  • MS/MS Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.

    • Tuning: Infuse a standard solution of the this compound compound and the internal standard into the mass spectrometer to optimize the precursor and product ions (mass transitions) and other MS parameters (e.g., collision energy, declustering potential).

    • Multiple Reaction Monitoring (MRM): Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for the analyte and the internal standard for high selectivity and sensitivity.

  • Quantification: Prepare a calibration curve by spiking known concentrations of the this compound standard into a blank biological matrix and processing them alongside the unknown samples. Plot the peak area ratio of the analyte to the internal standard against the concentration.

Quantitative Data Summary (General Performance)
ParameterTypical Range
Linearity RangeTypically spans 3-4 orders of magnitude (e.g., pg/mL to ng/mL)
Limit of Quantification (LOQ)Can reach low pg/mL levels
AccuracyWithin ±15% of the nominal concentration (±20% at LLOQ)
Precision (%CV)≤15% (≤20% at LLOQ)

Electrochemical Methods

Electrochemical sensors offer a rapid and sensitive platform for the detection of this compound compounds. These methods are based on the electrochemical oxidation or reduction of the analyte at the surface of a modified electrode.

Experimental Protocol

This protocol outlines the general steps for fabricating a modified electrode and performing electrochemical measurements.

Reagents and Equipment:

  • This compound standard

  • Supporting electrolyte (e.g., phosphate buffer solution)

  • Electrode materials (e.g., glassy carbon electrode, gold electrode)

  • Modifying materials (e.g., nanomaterials, polymers)

  • Potentiostat/Galvanostat with a three-electrode system (working, reference, and counter electrodes)

Procedure:

  • Electrode Preparation and Modification:

    • Polish the bare electrode (e.g., glassy carbon electrode) with alumina slurry to a mirror-like finish.

    • Clean the electrode by sonication in appropriate solvents (e.g., ethanol and water).

    • Modify the electrode surface by drop-casting a dispersion of a nanomaterial (e.g., carbon nanotubes, graphene) or by electropolymerization of a monomer. The choice of modifier depends on the desired enhancement in sensitivity and selectivity.

  • Electrochemical Measurement:

    • Place the three-electrode system in an electrochemical cell containing a known concentration of this compound in a supporting electrolyte solution.

    • Perform electrochemical techniques such as:

      • Cyclic Voltammetry (CV): To study the electrochemical behavior of this compound and optimize the experimental conditions.

      • Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV): For quantitative analysis due to their higher sensitivity and better resolution compared to CV.

    • Record the current response at the characteristic oxidation or reduction potential of this compound.

  • Quantification: Construct a calibration curve by plotting the peak current from DPV or SWV against the concentration of this compound. Use the calibration curve to determine the concentration of this compound in unknown samples.

Quantitative Data Summary (Example for a related compound on a modified electrode)
ParameterValue
Linear RangeVaries depending on the electrode modification and analyte
Limit of DetectionCan reach nanomolar (nM) levels

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Stock Solution prep_work Prepare Working Standard Solutions prep_std->prep_work hplc_system HPLC System (Pump, Injector, Column, Detector) prep_work->hplc_system Inject Standards prep_sample Prepare Sample Solution prep_sample->hplc_system Inject Sample chromatography Chromatographic Separation hplc_system->chromatography detection UV Detection chromatography->detection calibration Construct Calibration Curve detection->calibration quantification Quantify Analyte detection->quantification calibration->quantification

Caption: Workflow for HPLC analysis of this compound compounds.

Bioanalytical Method Validation Workflow

Bioanalytical_Validation_Workflow start Method Development validation Full Method Validation start->validation selectivity Selectivity & Specificity validation->selectivity linearity Linearity & Range (LLOQ to ULOQ) validation->linearity accuracy Accuracy validation->accuracy precision Precision (Intra- & Inter-day) validation->precision stability Stability validation->stability application Application to Study Samples selectivity->application linearity->application accuracy->application precision->application stability->application

Caption: Bioanalytical method validation workflow.

Anticancer Mechanism of this compound Derivatives

Anticancer_Mechanism cluster_cellular_targets Cellular Targets & Effects cluster_outcomes Cellular Outcomes This compound This compound Derivatives dna DNA Intercalation & G-Quadruplex Stabilization This compound->dna topoisomerase Topoisomerase Inhibition This compound->topoisomerase lysosomes Lysosomal Dysfunction This compound->lysosomes mitochondria ROS Generation This compound->mitochondria apoptosis Induction of Apoptosis dna->apoptosis cell_cycle Cell Cycle Arrest topoisomerase->cell_cycle lysosomes->apoptosis mitochondria->apoptosis cell_death Cell Death apoptosis->cell_death cell_cycle->cell_death

Caption: Anticancer mechanisms of this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Phenoxazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during phenoxazine synthesis, with a focus on addressing low product yields.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis resulted in a very low yield. What are the most common general causes?

A1: Low yields in this compound synthesis can often be traced back to several key factors:

  • Purity of Starting Materials: Ensure that your reactants, such as 2-aminophenol derivatives and quinones or dihaloarenes, are pure and dry. The presence of moisture or impurities can lead to unintended side reactions. For instance, the N-alkylation of this compound requires anhydrous conditions and an inert atmosphere.[1]

  • Reaction Atmosphere: Many this compound synthesis reactions, especially those involving organometallic catalysts or strong bases like NaH, require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of reactants and intermediates.[1] Conversely, some biomimetic syntheses rely on aerobic oxidation and require the presence of oxygen.[2]

  • Incorrect Temperature: Temperature control is critical. Some condensation reactions require high temperatures (refluxing conditions) to proceed efficiently.[3] For example, a solvent-free approach may involve heating reactants to 220–250 °C.[4] Always consult the specific literature procedure for the optimal temperature range.

  • Inefficient Mixing: For heterogeneous reactions, ensure vigorous stirring to maximize the contact between reactants.

Q2: I'm observing a significant, unexpected color change (e.g., darkening) in my reaction mixture and obtaining a low yield of a discolored product. What is likely happening?

A2: This is a classic sign of product or intermediate degradation. This compound and its derivatives are often highly colored, but they can also be sensitive to light and oxidation.

  • Photodegradation: The this compound core is known to be photosensitive, especially in halogenated solvents like chloroform and under UV light.[5] This degradation can lead to the formation of various byproducts and a significant loss of your desired compound.

  • Troubleshooting Steps:

    • Protect your reaction from light by wrapping the flask in aluminum foil.

    • Work under subdued ambient light during reaction setup and workup.[6]

    • Avoid using halogenated solvents if possible, or minimize the product's exposure time to them during extraction and chromatography.

Q3: My choice of starting materials seems to significantly impact the yield. What should I consider when selecting reactants?

A3: The electronic and steric properties of your starting materials play a crucial role.

  • Nucleophilicity: In syntheses involving the reaction of an aminophenol with a dihaloarene, the nucleophilicity of the amine is key. For example, using an N-alkylated 2-aminophenol can lead to a significantly higher yield compared to the unsubstituted version because the alkyl group increases the amine's nucleophilicity.[7]

  • Substituent Effects: Electron-withdrawing groups on the aromatic rings can influence reactivity. For instance, the synthesis of dinitrophenoxazines proceeds by reacting a difluoro-dinitrobenzene with an aminophenol.[7] The nitro groups activate the ring for nucleophilic aromatic substitution.

Q4: How can I optimize my reaction conditions (solvent, catalyst, temperature) for a better yield?

A4: Optimization is key to improving yield. Consider the following:

  • Solvent Choice: The solvent can dramatically affect reaction rates and yields. While traditional methods use solvents like ethanol, benzene, or DMF[3][7], newer, greener approaches have employed cyclopentyl methyl ether (CPME) in continuous flow systems.[2]

  • Catalysis: Many modern this compound syntheses rely on catalysts. Buchwald-Hartwig cross-coupling conditions using a palladium catalyst can be effective for C-N bond formation.[3] Enzyme-mediated routes, such as using laccase, offer a green chemistry approach.[3]

  • Alternative Energy Sources: Ultrasound-mediated condensation has been shown to increase product yields, shorten reaction times, and improve selectivity under milder conditions compared to conventional heating.[3]

Q5: I am struggling with the purification of my this compound product, leading to significant loss. What are the recommended methods?

A5: this compound derivatives can be challenging to purify due to their often-high polarity and potential for streaking on silica gel.

  • Recrystallization: This is often the first method to try for solid products. Common solvent systems include ethanol/water mixtures.[3]

  • Column Chromatography: This is the most common purification technique. Use a solvent system determined by TLC analysis. To minimize photodegradation during chromatography, protect the column from light.

  • Centrifugal Partition Chromatography (CPC): For difficult separations or sensitive compounds, CPC can be a valuable alternative to traditional column chromatography.[8]

Quantitative Data Summary

The yield of this compound synthesis is highly dependent on the chosen synthetic route and reaction conditions. The table below summarizes yields for different methodologies.

Starting Material 1Starting Material 2MethodSolvent/BaseYieldReference
4,5-Difluoro-1,2-dinitrobenzene2-AminophenolThermal CondensationEthanol / Na₂CO₃32%
4,5-Difluoro-1,2-dinitrobenzene2-Hydroxy-N-methylanilineThermal CondensationEthanol / Na₂CO₃82%[7]
2,3-Dichloro-1,4-naphthoquinone2-AminophenolCoupling ReactionBenzene / Sodium AcetateHigh
o-Aminophenolo-AminophenolCatalytic Oxidative Coupling (K-OMS)CPMEExcellent[2]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dinitro-10H-phenoxazine[4][7]

This protocol details the synthesis via thermal condensation.

Materials:

  • 4,5-Difluoro-1,2-dinitrobenzene (100 mg, 0.49 mmol)

  • 2-Aminophenol (54 mg, 0.49 mmol)

  • Sodium Carbonate (Na₂CO₃) (500 mg)

  • Ethanol (30 mL)

  • Water (200 mL)

Procedure:

  • Combine 4,5-difluoro-1,2-dinitrobenzene, 2-aminophenol, and Na₂CO₃ in a round-bottom flask containing 30 mL of ethanol.

  • Stir the mixture at 70 °C for 6 hours. Protect the reaction from light.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of water.

  • Allow the mixture to stand for 1 hour to ensure complete precipitation.

  • Filter the resulting precipitate through a sinter funnel.

  • Air-dry the collected solid to yield pure red crystals of 2,3-dinitro-10H-phenoxazine (43 mg, 32% yield).

Visual Troubleshooting Guide

The following workflow provides a logical path to diagnose and address low yields in this compound synthesis.

G start Start: Low Yield check_conditions Review Reaction Conditions start->check_conditions check_reagents Examine Starting Materials start->check_reagents check_degradation Investigate Degradation start->check_degradation check_workup Assess Workup & Purification start->check_workup sub_temp Temperature Correct? check_conditions->sub_temp sub_atmosphere Inert Atmosphere Used? (If required) check_conditions->sub_atmosphere sub_solvent Solvent Appropriate? check_conditions->sub_solvent sub_purity Reagents Pure & Dry? check_reagents->sub_purity sub_nucleo Amine Sufficiently Nucleophilic? check_reagents->sub_nucleo sub_light Reaction Protected From Light? check_degradation->sub_light sub_oxidation Evidence of Oxidation? (e.g., dark tar) check_degradation->sub_oxidation sub_purification Purification Method Optimal? check_workup->sub_purification sol_temp Adjust Temperature sub_temp->sol_temp No sol_atmosphere Degas Solvent & Use N2/Ar sub_atmosphere->sol_atmosphere No sol_solvent Test Alternative Solvents sub_solvent->sol_solvent No sol_purity Purify/Dry Reagents (e.g., recrystallize, distill) sub_purity->sol_purity No sol_nucleo Consider N-Alkylation or Different Derivative sub_nucleo->sol_nucleo No sol_light Wrap Flask in Foil sub_light->sol_light No sol_oxidation Ensure Inert Atmosphere if reaction is not oxidative sub_oxidation->sol_oxidation Yes sol_purification Try Recrystallization, Different Chromatography, or CPC sub_purification->sol_purification No

Caption: Troubleshooting workflow for low-yield this compound synthesis.

References

Technical Support Center: Enhancing the Solubility of Phenoxazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenoxazine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is poorly soluble in aqueous buffers. What are my initial options?

A1: this compound and its derivatives are characteristically hydrophobic. The parent compound, this compound, is sparingly soluble in aqueous buffers, with a reported solubility of approximately 0.2 mg/mL in a 1:4 ethanol/PBS (pH 7.2) solution.[1] For initial experiments, creating a stock solution in an organic solvent like dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) is recommended.[1] The final concentration of the organic solvent in your aqueous experimental medium should be kept low (typically <1%) to avoid solvent effects on the biological system.

Q2: How can I chemically modify my this compound derivative to improve its aqueous solubility?

A2: Structural modification is a powerful strategy. Introducing polar or ionizable functional groups can significantly enhance water solubility. A proven approach is the addition of sulfonyl or sulfonamide groups.[2] For instance, the synthesis of N-(4-hydroxyphenyl)-1-nitro-10H-phenoxazine-3-sulfonamide has been reported to yield derivatives with notable biological activities, a strategy that also enhances solubility.[2] Another successful modification is methylation to create quaternary ammonium salts, which are more soluble in aqueous media.[2]

Q3: What formulation strategies can I use to increase the solubility of my this compound compound for in vitro or in vivo studies?

A3: Several formulation techniques can be employed to enhance the solubility and bioavailability of poorly soluble compounds like this compound derivatives. These include:

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Creating an isotropic mixture of oils, surfactants, and co-solvents that forms a fine emulsion upon contact with aqueous media.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound derivative within the cavity of a cyclodextrin molecule.

  • Particle Size Reduction (Micronization/Nanonization): Increasing the surface area of the compound to enhance the dissolution rate.

Troubleshooting Guides

Issue 1: Precipitation of the this compound Derivative Upon Dilution of a Stock Solution in Aqueous Buffer

Possible Cause 1: Exceeding the Aqueous Solubility Limit Even with an organic co-solvent, the final concentration of your this compound derivative may exceed its thermodynamic solubility in the aqueous medium.

  • Solution:

    • Determine the maximum tolerated percentage of your organic solvent (e.g., DMSO) in your assay.

    • Prepare a dilution series of your compound in the final aqueous buffer to identify the concentration at which precipitation occurs.

    • If the required concentration is above the solubility limit, consider one of the formulation strategies outlined below.

Possible Cause 2: pH-Dependent Solubility this compound derivatives with ionizable groups can exhibit pH-dependent solubility.

  • Solution:

    • Determine the pKa of your compound.

    • Measure the solubility of your derivative across a range of pH values relevant to your experimental conditions (e.g., pH 1.2, 4.5, and 6.8 for oral bioavailability studies).[3]

    • Adjust the pH of your buffer to a range where your compound is most soluble, if permissible for your assay.

Issue 2: Inconsistent Results in Biological Assays Due to Poor Solubility

Possible Cause: Compound Precipitation in Cell Culture Media or Assay Buffer this compound derivatives can precipitate over time in complex biological media, leading to variable and non-reproducible results.

  • Solution:

    • Visual Inspection: Before and after the experiment, visually inspect your assay plates or tubes for any signs of precipitation.

    • Formulation Approach: For cell-based assays, consider using a cyclodextrin complexation approach. Cyclodextrins are generally well-tolerated by cells and can increase the concentration of the compound available in the media.

    • Kinetic Solubility Assessment: Perform a kinetic solubility assay in your specific biological medium to understand the compound's behavior over the time course of your experiment.

Data Presentation

Table 1: Solubility of this compound in Various Solvents [1]

SolventApproximate Solubility (mg/mL)
Ethanol20
DMSO10
Dimethylformamide (DMF)15
1:4 Ethanol:PBS (pH 7.2)0.2

Note: The solubility of derivatives will vary based on their specific functional groups.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is a standard method for determining the thermodynamic equilibrium solubility of a compound.

  • Preparation: Add an excess amount of the this compound derivative to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and place it in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter. Note: Ensure the filter material does not bind your compound.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable organic solvent to prevent precipitation.

  • Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Replicates: Perform the experiment in at least triplicate.

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This method is suitable for thermally stable compounds and aims to disperse the drug in a hydrophilic carrier in an amorphous state.

  • Dissolution: Dissolve the this compound derivative and a hydrophilic polymer (e.g., PVP K30, PEG 6000) in a common volatile organic solvent (e.g., methanol, ethanol).

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the drug and polymer on the flask wall.

  • Drying: Further dry the film under vacuum to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).

Visualizations

experimental_workflow_solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound derivative to buffer B Shake at constant temperature (24-48h) A->B C Centrifuge or filter to remove undissolved solid B->C D Dilute supernatant C->D E Quantify concentration by HPLC D->E logical_relationship_troubleshooting Problem Precipitation of this compound Derivative in Aqueous Solution Cause1 Exceeded Solubility Limit Problem->Cause1 Cause2 pH-Dependent Solubility Problem->Cause2 Solution1 Determine Max Tolerated Co-solvent % & Run Dilution Series Cause1->Solution1 Solution2 Determine pKa & Measure Solubility at Different pHs Cause2->Solution2 Outcome1 Use Formulation Strategy (e.g., SEDDS, Cyclodextrin) Solution1->Outcome1 Outcome2 Adjust Buffer pH Solution2->Outcome2

References

Phenoxazine Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of phenoxazine and its derivatives. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to help you optimize your reactions and overcome common synthetic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during this compound synthesis, providing potential causes and solutions.

Q1: My this compound synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors, primarily related to reaction conditions and reagent stability. Here are some common culprits and troubleshooting steps:

  • Incomplete Reaction: The thermal condensation of o-aminophenol and catechol, a classic method for this compound synthesis, often requires high temperatures to proceed to completion.[1][2] Inadequate reaction time or temperature can lead to a significant amount of unreacted starting materials.

    • Solution: Ensure your reaction is heated to the appropriate temperature for a sufficient duration. For the condensation of 2-aminophenol with 2,3-dihydroxynaphthalene, refluxing for 5 hours is recommended.[2] Monitoring the reaction progress by thin-layer chromatography (TLC) can help determine the optimal reaction time.

  • Side Reactions: The formation of byproducts is a major contributor to low yields. Common side reactions include oxidation of the starting materials or the product, and dimerization or polymerization.

    • Solution: Employing an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidation. Additionally, optimizing the stoichiometry of your reactants can minimize side reactions.

  • Sub-optimal Catalyst Performance: In catalyzed reactions, such as the Ullmann condensation, the choice and activation of the catalyst are crucial.

    • Solution: For Ullmann reactions, using activated copper powder or soluble copper catalysts with appropriate ligands can improve yields.[3] The choice of solvent is also critical, with high-boiling polar solvents like DMF or nitrobenzene often being necessary.[3]

Q2: I am observing a significant amount of a colored impurity in my reaction mixture. What is it likely to be and how can I prevent its formation?

A2: A common colored impurity in this compound synthesis is the corresponding phenoxazin-3-one derivative.[4] This is particularly prevalent in reactions involving the oxidative coupling of o-aminophenols.

  • Cause: Over-oxidation of the this compound product or the o-aminophenol starting material can lead to the formation of phenoxazin-3-ones. This is often facilitated by the presence of an oxidizing agent or exposure to air at elevated temperatures.

  • Prevention:

    • Control of Oxidant: If using an oxidizing agent, carefully control its stoichiometry.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere can significantly reduce the formation of this byproduct.

    • Temperature Control: Avoid excessively high temperatures, as this can promote oxidation.

    • Catalyst Choice: Certain catalysts can be more selective and minimize over-oxidation. For instance, in the oxidative coupling of 2-aminophenol, various copper and cobalt complexes have been shown to catalyze the formation of 2-aminophenoxazin-3-one.[5] By carefully selecting the catalyst and reaction conditions, the formation of the desired this compound can be favored.

Q3: My Ullmann condensation reaction for N-aryl this compound synthesis is not working well. What are some common issues and solutions?

A3: The Ullmann condensation for C-N bond formation to produce N-aryl phenoxazines can be challenging. Key issues often revolve around reaction conditions and the reactivity of the substrates.

  • Harsh Reaction Conditions: Traditional Ullmann reactions often require high temperatures (>200 °C) and stoichiometric amounts of copper, which can lead to side reactions and decomposition of sensitive substrates.[3]

    • Solution: Modern protocols often utilize soluble copper catalysts with ligands such as diamines or acetylacetonates, which can facilitate the reaction at lower temperatures.[3] Microwave-assisted Ullmann coupling has also been shown to be effective, often reducing reaction times significantly.

  • Substrate Reactivity: Aryl halides with electron-withdrawing groups are generally more reactive in Ullmann condensations.

    • Solution: If you are using a less reactive aryl halide, you may need to use a more activated copper catalyst or higher temperatures. The choice of base is also important; weaker bases may be less effective.

  • Side Reactions: A common side reaction is the homocoupling of the aryl halide to form a biaryl byproduct.

    • Solution: Using an excess of the amine component can help to favor the desired cross-coupling reaction.

Quantitative Data Summary

The following tables provide a summary of quantitative data from various this compound synthesis experiments to aid in comparison and optimization.

Table 1: Comparison of Yields for 2,3-Dinitrothis compound Synthesis under Different Conditions

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
2-Aminophenol4,5-Difluoro-1,2-dinitrobenzeneNa₂CO₃Ethanol70632
2-Hydroxy-N-methylaniline4,5-Difluoro-1,2-dinitrobenzeneNa₂CO₃Ethanol70682

Data sourced from a study on the synthesis of dinitrophenoxazines.[1]

Table 2: Effect of Reaction Time on Yield and Purity of an Amide Synthesis (Illustrative Example)

Reaction Time (min)Crude Yield (%)Purified Yield (%)Purity (%)
2857598
5908295
10928592
15938690

This table illustrates a general trend where longer reaction times may increase yield but can decrease purity due to the formation of byproducts. This principle can be applied to this compound synthesis.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound synthesis.

Protocol 1: Thermal Condensation of 2-Aminophenol and 4,5-Difluoro-1,2-dinitrobenzene to Synthesize 2,3-Dinitro-10H-phenoxazine[1]

Materials:

  • 4,5-Difluoro-1,2-dinitrobenzene (100 mg, 0.49 mmol)

  • 2-Aminophenol (54 mg, 0.49 mmol)

  • Sodium Carbonate (Na₂CO₃) (500 mg)

  • Ethanol (30 mL)

  • Water (200 mL)

Procedure:

  • Combine 4,5-difluoro-1,2-dinitrobenzene, 2-aminophenol, and Na₂CO₃ in a round-bottom flask containing ethanol.

  • Stir the mixture at 70 °C for 6 hours.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of water.

  • Allow the mixture to stand for 1 hour to allow for complete precipitation.

  • Filter the resulting precipitate through a sinter grade No. 4 filter.

  • Air-dry the collected solid to yield pure red crystals of 2,3-dinitro-10H-phenoxazine.

  • Expected Yield: 43 mg (32%).

Protocol 2: Oxidative Coupling of 2-Aminophenol to 2-Aminophenoxazin-3-one[5]

This reaction is often catalyzed by metal complexes and the conditions can vary significantly. Below is a general procedure based on common findings.

Materials:

  • 2-Aminophenol (OAP)

  • Catalyst (e.g., a copper or cobalt complex)

  • Solvent (e.g., methanol, ethanol, or a buffer solution)

  • Base (to adjust pH if necessary)

  • Oxygen source (often atmospheric oxygen is sufficient)

General Procedure:

  • Dissolve the 2-aminophenol and the catalyst in the chosen solvent in a reaction vessel.

  • If required, adjust the pH of the solution using a suitable buffer or base. A pH of around 9.0 has been found to be optimal for some catalytic systems.

  • Stir the reaction mixture at a constant temperature (e.g., 38 °C) under an oxygen atmosphere or open to the air.

  • Monitor the reaction progress by observing the color change and by a suitable analytical technique like UV-Vis spectroscopy (product absorbs around 435 nm).

  • After the reaction is complete, extract the product with an organic solvent (e.g., diethyl ether).

  • Purify the product by column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting Workflow for this compound Synthesis

The following diagram illustrates a logical workflow for diagnosing and resolving common issues during this compound synthesis.

TroubleshootingWorkflow start Start this compound Synthesis problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes impurity Impurity Formation problem->impurity Yes no_reaction No Reaction problem->no_reaction Yes success Successful Synthesis problem->success No cause_incomplete Incomplete Reaction? low_yield->cause_incomplete cause_side_reactions Side Reactions? low_yield->cause_side_reactions cause_catalyst Catalyst Issue? low_yield->cause_catalyst impurity_type Identify Impurity (e.g., Phenoxazin-3-one) impurity->impurity_type cause_conditions Incorrect Conditions? no_reaction->cause_conditions cause_reagents Reagent Quality? no_reaction->cause_reagents solution_time_temp Increase Time/Temp Monitor with TLC cause_incomplete->solution_time_temp Yes solution_inert Use Inert Atmosphere Optimize Stoichiometry cause_side_reactions->solution_inert Yes solution_catalyst Check Catalyst Activity Change Ligand/Solvent cause_catalyst->solution_catalyst Yes solution_time_temp->success solution_inert->success solution_catalyst->success solution_oxidation Control Oxidant Use Inert Atmosphere impurity_type->solution_oxidation solution_purification Purify by Column Chromatography impurity_type->solution_purification solution_oxidation->success solution_purification->success solution_verify_conditions Verify Temp, Solvent, etc. cause_conditions->solution_verify_conditions Yes solution_check_reagents Check Reagent Purity cause_reagents->solution_check_reagents Yes solution_verify_conditions->success solution_check_reagents->success

Caption: Troubleshooting workflow for common issues in this compound synthesis.

References

Technical Support Center: Overcoming Autofluorescence in Phenoxazine-Based Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with autofluorescence in phenoxazine-based imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my imaging experiments?

A1: Autofluorescence is the natural emission of light by biological structures when excited by a light source.[1] This phenomenon is not related to the application of specific fluorescent labels. Common endogenous molecules that contribute to autofluorescence include NADH, collagen, elastin, riboflavins, and lipofuscin.[2][3] Autofluorescence can be problematic as it can obscure the signal from your this compound-based probe, reduce the signal-to-noise ratio, and in some instances, be mistaken for a specific signal, leading to inaccurate results.[2]

Q2: What are the primary sources of autofluorescence in my samples?

A2: Autofluorescence can originate from two main sources:

  • Endogenous Sources: Naturally occurring molecules within the cells and tissues are a primary cause. These include metabolic cofactors like NADH, structural proteins such as collagen and elastin, and pigments like lipofuscin, which is more prominent in aging tissues.[1] Red blood cells also exhibit significant autofluorescence due to the presence of heme groups.[4]

  • Exogenous or Process-Induced Sources: Certain experimental procedures can introduce or enhance autofluorescence. Aldehyde-based fixatives, such as formaldehyde, paraformaldehyde, and glutaraldehyde, are notorious for inducing autofluorescence by reacting with amines in proteins to form fluorescent Schiff bases.[1][5] Heat and dehydration of samples can also increase autofluorescence, particularly in the red spectrum.[4]

Q3: How can I identify if autofluorescence is impacting my results?

A3: A simple and effective method to determine the extent of autofluorescence is to prepare an unstained control sample.[6] This control should undergo all the same processing steps as your experimental samples, including fixation and mounting, but without the addition of your this compound-based probe. By imaging this unstained sample using the same settings as your experimental samples, you can visualize the location and intensity of the background autofluorescence.[6]

Q4: My this compound probe is in the far-red/near-infrared (NIR) spectrum. Do I still need to worry about autofluorescence?

A4: While using fluorophores that excite and emit in the far-red or NIR region (typically above 650 nm) is a highly effective strategy to minimize autofluorescence, it may not eliminate it completely.[4][7] Most common endogenous fluorophores are excited by UV or visible light and emit in the blue, green, and red regions of the spectrum.[4] Therefore, shifting to longer wavelengths significantly reduces this interference. However, some sources, like lipofuscin, have a very broad emission spectrum that can extend into the far-red. Additionally, some fixatives can induce broad-spectrum autofluorescence.[5] Therefore, it is always recommended to check for autofluorescence with an unstained control.

Q5: What is spectral unmixing and can it help with autofluorescence?

A5: Spectral unmixing is a powerful image analysis technique used to separate the fluorescence signals of multiple fluorophores, including autofluorescence, within a single image.[8] This method requires acquiring images across a range of emission wavelengths (a lambda stack). By obtaining the unique emission spectrum of the autofluorescence (from an unstained sample) and the spectrum of your this compound probe, computational algorithms can differentiate and separate these overlapping signals.[9][10] This can be particularly useful when autofluorescence cannot be sufficiently reduced by other methods.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background fluorescence in all channels Fixative-induced autofluorescence Reduce fixation time to the minimum required.[4] Consider switching from glutaraldehyde or formaldehyde to a non-aldehyde fixative like ice-cold methanol or ethanol, if compatible with your antigen.[2] Treat samples with a chemical quenching agent such as sodium borohydride.[5]
Endogenous autofluorescence from the tissue If possible, perfuse the tissue with PBS prior to fixation to remove red blood cells.[4] For tissues rich in lipofuscin, treatment with Sudan Black B or a commercial quenching agent like TrueVIEW™ can be effective.[4]
Weak signal from my this compound probe Autofluorescence is masking the signal Select a this compound-based probe with excitation and emission further into the near-infrared range to better separate it from the autofluorescence spectrum. Use brighter fluorophores to improve the signal-to-noise ratio.[2]
Photobleaching of the probe Use an anti-fade mounting medium. Minimize the exposure time and intensity of the excitation light.[6]
Non-specific signal observed High autofluorescence mistaken for specific staining Image an unstained control to confirm the source of the signal. Implement autofluorescence reduction strategies mentioned above.
Antibody cross-reactivity Use isotype control antibodies to check for non-specific binding of the secondary antibody.[6]
Difficulty in separating probe signal from autofluorescence Significant spectral overlap Employ spectral unmixing techniques. Acquire a lambda stack of both your stained sample and an unstained control to define the emission profile of the autofluorescence and your probe.

Data Presentation

Table 1: Spectral Properties of Common Endogenous Fluorophores

Fluorophore Excitation Max (nm) Emission Max (nm) Common Location
Collagen 350 - 400420 - 520Extracellular matrix
Elastin 350 - 450420 - 520Extracellular matrix, blood vessels, skin
NADH ~340~450Mitochondria
Riboflavins (FAD, FMN) ~450~530Mitochondria
Lipofuscin 345 - 490460 - 670Lysosomes (especially in aged cells)
Heme Groups (in Hemoglobin) Broad (Soret band ~415)Broad (can extend into red)Red blood cells

Table 2: Spectral Properties of Selected this compound-Based Dyes

Dye Excitation Max (nm) Emission Max (nm) Notes
Nile Blue 631 - 633660Commonly used as a histological stain.[4][11]
Gallocyanine ~635 (Absorbance Max)~490 (after reaction)Used in staining nucleic acids.[8][12]
Brilliant Cresyl Blue ~622 (Absorbance Max)-Primarily a vital stain for reticulocytes.
Benzo[a]this compound Derivatives 600 - 700+625 - 850+A class of NIR probes with tunable properties for various sensing applications.[6]
This compound-based NIR Probes 650+700 - 900+Designed for in vivo imaging to minimize autofluorescence and enhance tissue penetration.[7]

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence

This protocol is intended for use on fixed cells or tissue sections.

  • Rehydration: If working with paraffin-embedded sections, deparaffinize and rehydrate the slides to aqueous buffer (e.g., PBS).

  • Preparation of Sodium Borohydride Solution: Prepare a fresh 0.1% (w/v) solution of sodium borohydride (NaBH₄) in ice-cold PBS. Caution: Sodium borohydride is a reducing agent and should be handled with care. Prepare the solution immediately before use as it is not stable.

  • Incubation: Cover the tissue sections or cells with the freshly prepared sodium borohydride solution.

  • Incubation Time: Incubate for 20-30 minutes at room temperature.

  • Washing: Wash the samples thoroughly three times for 5 minutes each with PBS to remove any residual sodium borohydride.

  • Proceed with Staining: Proceed with your standard immunofluorescence or fluorescent probe staining protocol.

Protocol 2: Sudan Black B Staining to Quench Lipofuscin Autofluorescence

This protocol is particularly useful for tissues known to have high lipofuscin content, such as the brain.

  • Rehydration: Deparaffinize and rehydrate tissue sections to 70% ethanol.

  • Preparation of Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution for 1-2 hours to ensure it is fully dissolved, and then filter it through a 0.2 µm filter to remove any undissolved particles.

  • Incubation: Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.

  • Destaining/Washing: Briefly wash the slides in 70% ethanol to remove excess stain. Then, wash thoroughly with PBS.

  • Proceed with Staining: Continue with your primary and secondary antibody incubations or fluorescent probe staining. Note: Sudan Black B can sometimes introduce a slight background, so it is important to include proper controls.

Protocol 3: Basic Workflow for Spectral Unmixing

This protocol outlines the general steps for performing spectral unmixing to separate a this compound probe signal from autofluorescence.

  • Prepare Samples:

    • Fully Stained Sample: Your experimental sample stained with the this compound-based probe.

    • Autofluorescence Control: An unstained sample that has undergone all other processing steps.

    • Probe Reference (Optional but Recommended): A sample stained only with your this compound probe, if other fluorescent labels are present.

  • Image Acquisition (Lambda Scan):

    • Using a confocal microscope equipped with a spectral detector, acquire a series of images at different emission wavelengths for each sample. This is often referred to as a "lambda stack" or "spectral stack".

    • Ensure the imaging parameters (laser power, gain, pinhole size) are identical for all samples.

  • Define Reference Spectra:

    • Using the imaging software, select a region of interest (ROI) in the autofluorescence control sample that clearly represents the background fluorescence. The software will generate the emission spectrum for this ROI.

    • Similarly, select an ROI in the fully stained sample (or the probe reference sample) that is positive for your this compound probe to generate its emission spectrum.

  • Perform Linear Unmixing:

    • Apply the linear unmixing algorithm available in your microscope's software.

    • The software will use the defined reference spectra to calculate the contribution of each signal (autofluorescence and your probe) to every pixel in the image.

  • Analyze Unmixed Images:

    • The output will be a set of images, each representing the isolated signal from a single component (e.g., one image for autofluorescence and another for your this compound probe).

    • Analyze the image corresponding to your this compound probe for a more accurate representation of its localization and intensity.

Visualizations

Troubleshooting Workflow for High Autofluorescence start High Background Fluorescence Observed unstained_control Image Unstained Control start->unstained_control is_autofluorescence Is Fluorescence Present in Unstained Control? unstained_control->is_autofluorescence no_autofluorescence Issue is Likely Non-Specific Antibody Binding or Other Artifact is_autofluorescence->no_autofluorescence No autofluorescence_present Autofluorescence Confirmed is_autofluorescence->autofluorescence_present Yes choose_strategy Select Mitigation Strategy autofluorescence_present->choose_strategy strategy1 Optimize Sample Preparation: - Reduce Fixation Time - Change Fixative (e.g., Methanol) - Perfuse to Remove Blood choose_strategy->strategy1 strategy2 Chemical Quenching: - Sodium Borohydride (for aldehydes) - Sudan Black B (for lipofuscin) choose_strategy->strategy2 strategy3 Optimize Imaging Strategy: - Use Far-Red/NIR this compound Probe - Photobleaching choose_strategy->strategy3 strategy4 Computational Correction: - Spectral Unmixing choose_strategy->strategy4 evaluate Evaluate Results strategy1->evaluate strategy2->evaluate strategy3->evaluate strategy4->evaluate success Successful Imaging evaluate->success Signal-to-Noise Improved fail Still High Background evaluate->fail Signal-to-Noise Still Low fail->choose_strategy Try Another Strategy

Caption: Troubleshooting workflow for addressing high autofluorescence.

Sources of Autofluorescence in Biological Samples autofluorescence Autofluorescence endogenous Endogenous Sources autofluorescence->endogenous exogenous Process-Induced Sources autofluorescence->exogenous collagen Collagen & Elastin endogenous->collagen nadh NADH & Riboflavins endogenous->nadh lipofuscin Lipofuscin endogenous->lipofuscin rbcs Red Blood Cells (Heme) endogenous->rbcs fixation Aldehyde Fixation (e.g., Formaldehyde) exogenous->fixation heat Heat & Dehydration exogenous->heat

Caption: Major sources of autofluorescence in biological imaging.

Principle of Spectral Unmixing mixed_signal Mixed Fluorescence Signal (Acquired Image) spectral_imaging Acquire Lambda Stack (Image at Multiple Wavelengths) mixed_signal->spectral_imaging reference_spectra Define Reference Spectra spectral_imaging->reference_spectra unmixing_algorithm Linear Unmixing Algorithm spectral_imaging->unmixing_algorithm autofluorescence_spectrum Autofluorescence Spectrum (from unstained control) reference_spectra->autofluorescence_spectrum probe_spectrum This compound Probe Spectrum reference_spectra->probe_spectrum autofluorescence_spectrum->unmixing_algorithm probe_spectrum->unmixing_algorithm unmixed_images Separated Signals unmixing_algorithm->unmixed_images unmixed_autofluorescence Isolated Autofluorescence unmixed_images->unmixed_autofluorescence unmixed_probe Isolated this compound Probe Signal unmixed_images->unmixed_probe

Caption: Workflow for separating signals using spectral unmixing.

References

Technical Support Center: Stabilization of Phenoxazine Radical Cations in Electrochemical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenoxazine radical cations in electrochemical studies.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stability of this compound radical cations in electrochemical experiments?

The stability of this compound radical cations is primarily influenced by three main factors:

  • Solvent: The choice of solvent plays a critical role. For instance, some this compound radical cations show greater stability in ethyl acetate compared to N,N-dimethylacetamide (DMAc), where decomposition can be observed.[1] The solvent can influence ion pairing, which in turn affects stability.

  • Substituents: The presence and nature of substituents on the this compound core can significantly impact stability. Core substitution, for example with 2-naphthyl groups, can protect the radical cation from side reactions.[1] N-alkylation is another common strategy to enhance stability and solubility.[2]

  • Counter-ion: The counter-ion present in the electrolyte solution can affect the stability of the radical cation through ion pairing.[1]

Q2: How can I generate a stable this compound radical cation for my studies?

To generate a stable this compound radical cation, consider the following approaches:

  • Chemical Oxidation: A common method is the chemical oxidation of the neutral this compound precursor using a suitable oxidizing agent. Nitrosonium hexafluorophosphate (NOPF₆) is often effective due to its high oxidation potential, which is sufficient to oxidize a wide range of this compound derivatives.[1]

  • Electrochemical Generation: The radical cation can be generated in situ during electrochemical experiments, such as cyclic voltammetry or spectroelectrochemistry, by applying a potential sufficient to oxidize the neutral this compound.

Q3: What are the typical decomposition pathways for unstable this compound radical cations?

Unstable this compound radical cations can decompose through various pathways, including:

  • Reaction with Solvent: The radical cation can undergo a single electron transfer reaction with the solvent, leading to the regeneration of the neutral this compound. This has been observed in solvents like DMAc.[1]

  • Substitution Reactions: The this compound core can be susceptible to substitution reactions, especially if there are unprotected positions on the aromatic rings.[1]

Troubleshooting Guides

Cyclic Voltammetry (CV) Issues

Problem: My cyclic voltammogram shows an irreversible or quasi-reversible wave for the this compound oxidation, but I expect a reversible one.

  • Possible Cause 1: Radical Cation Instability. The generated this compound radical cation may be unstable on the timescale of your CV experiment and is decomposing after being formed.

    • Troubleshooting Steps:

      • Increase the scan rate. A faster scan rate reduces the time the radical cation has to decompose before it can be reduced back to the neutral species on the reverse scan. If the wave becomes more reversible at higher scan rates, it indicates instability.[3]

      • Change the solvent. As stability is solvent-dependent, switching to a solvent known to better stabilize this compound radical cations (e.g., ethyl acetate) may improve reversibility.[1]

      • Lower the temperature. Performing the experiment at a lower temperature can slow down the decomposition reaction.

      • Check your starting material. Ensure the purity of your this compound derivative, as impurities can lead to side reactions.

  • Possible Cause 2: Slow Electron Transfer Kinetics. The electron transfer process itself might be slow.

    • Troubleshooting Steps:

      • Analyze the peak-to-peak separation (ΔEp). A large ΔEp that decreases with decreasing scan rate is indicative of slow kinetics.

      • Clean the working electrode. A fouled electrode surface can impede electron transfer. Polish the electrode according to standard procedures.

      • Try a different electrode material. The kinetics of electron transfer can be dependent on the electrode material.

Problem: I am not observing a clear oxidation wave for my this compound derivative.

  • Possible Cause 1: Incorrect Potential Window. The oxidation potential of your this compound derivative may be outside the scanned potential range.

    • Troubleshooting Steps:

      • Expand the potential window. Carefully extend the scanning range to more positive potentials. Be mindful of the solvent and electrolyte breakdown limits.

      • Consult literature for similar compounds. Check the expected oxidation potential for this compound derivatives with similar substituents to estimate the required potential range.

  • Possible Cause 2: Low Analyte Concentration. The concentration of your this compound derivative may be too low to produce a discernible signal.

    • Troubleshooting Steps:

      • Increase the concentration of your analyte. Prepare a more concentrated solution, ensuring it remains fully dissolved.

  • Possible Cause 3: Inactive Compound. The compound may not be electroactive in the chosen solvent/electrolyte system.

    • Troubleshooting Steps:

      • Verify the structure and purity of your compound.

      • Try a different solvent/electrolyte combination.

Spectroelectrochemistry Issues

Problem: The UV-Vis spectrum of the generated radical cation is weak or noisy.

  • Possible Cause 1: Low Radical Cation Concentration. Insufficient electrochemical conversion to the radical cation.

    • Troubleshooting Steps:

      • Increase the electrolysis time. Allow more time at the applied potential for the radical cation to form.

      • Optimize the applied potential. Ensure the potential is sufficiently positive to cause oxidation but not so high as to cause degradation.

      • Increase the initial concentration of the neutral this compound.

  • Possible Cause 2: Radical Cation Instability. The radical cation is decomposing as it is being generated.

    • Troubleshooting Steps:

      • Acquire spectra at different time intervals. This can help monitor the stability of the radical cation over time.

      • Use a solvent known to enhance stability. [1]

      • Lower the temperature of the spectroelectrochemical cell.

Problem: The observed spectrum does not match the expected spectrum of the this compound radical cation.

  • Possible Cause 1: Presence of Impurities. Impurities in the sample or solvent may be undergoing redox reactions and contributing to the spectrum.

    • Troubleshooting Steps:

      • Purify the this compound derivative and the solvent.

      • Run a background spectroelectrochemistry experiment with just the solvent and electrolyte to identify any interfering species.

  • Possible Cause 2: Decomposition Product Formation. The observed spectrum may be that of a decomposition product.

    • Troubleshooting Steps:

      • Analyze the spectral changes over time. This can provide clues about the decomposition process.

      • Compare the spectrum to known decomposition products if this information is available in the literature.

Data Presentation

Table 1: Electrochemical Properties of Selected this compound Derivatives.

CompoundSubstituent(s)SolventE₁/₂ (V vs. SCE)Reference
This compound Derivative 1N-arylMeCN0.33[1]
This compound Derivative 3Noncore-substituted phenazineMeCN0.18[1]
This compound Derivative 4N-arylMeCN0.14[1]
This compound Derivative 10---MeCN0.66[1]
N-substituted Phenoxazines-CH₂CH₂X (X=OH, COOH, etc.)---0.39 to 0.45[4]

Table 2: Stability of a this compound Radical Cation (5•+) in Different Solvents.

SolventConditionObservationReference
N,N-dimethylacetamide (DMAc)With and without irradiationDecomposition observed[1]
Ethyl Acetate (EtAc)With and without irradiationExcellent stability[1]

Experimental Protocols

Protocol 1: Synthesis of N-Alkyl Phenoxazines

This protocol describes a general procedure for the N-alkylation of this compound.

  • Materials: this compound, appropriate alkyl halide (e.g., 1-bromohexane), sodium hydride (NaH), and dry tetrahydrofuran (THF).

  • Procedure: a. Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in dry THF. b. Add NaH to the solution and stir. c. Add the alkyl halide dropwise to the reaction mixture. d. Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC). e. Quench the reaction carefully with water. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: Cyclic Voltammetry of this compound Derivatives

This protocol outlines a general procedure for performing cyclic voltammetry on a this compound derivative.

  • Materials: this compound derivative, a suitable solvent (e.g., acetonitrile or DMAc), and a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell Setup:

    • Working Electrode: Glassy carbon or platinum electrode.

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.

    • Counter Electrode: Platinum wire.

  • Procedure: a. Prepare a solution of the this compound derivative (typically 1-5 mM) and the supporting electrolyte (typically 0.1 M) in the chosen solvent. b. Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen. c. Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution. d. Connect the electrodes to the potentiostat. e. Set the parameters for the CV experiment, including the potential window, scan rate, and number of cycles. A typical initial scan rate is 100 mV/s. f. Run the experiment and record the voltammogram. g. Vary the scan rate to investigate the stability of the radical cation.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_electrochemical Electrochemical Analysis cluster_analysis Data Analysis s1 N-Alkylation of this compound s2 Column Chromatography s1->s2 Purification e1 Prepare Electrolyte Solution s2->e1 Characterized Compound e2 Cyclic Voltammetry e1->e2 e3 Spectroelectrochemistry e1->e3 a1 Determine Redox Potentials e2->a1 a2 Assess Radical Cation Stability e2->a2 a3 Analyze Spectral Data e3->a3 a2->a3

Caption: Experimental workflow for studying this compound radical cations.

References

Validation & Comparative

Phenoxazine vs. Phenothiazine: A Comparative Guide to Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of two structurally related heterocyclic compounds: phenoxazine and phenothiazine. While both classes of compounds are recognized for their significant antioxidant potential, this document aims to delineate their relative potencies and mechanisms of action, supported by experimental data. This objective comparison is intended to aid researchers in the rational design and development of novel therapeutics targeting oxidative stress-related pathologies.

Core Chemical Structures

The foundational difference between this compound and phenothiazine lies in the heteroatom bridging the two phenyl rings. This compound contains an oxygen atom, whereas phenothiazine incorporates a sulfur atom. This seemingly minor structural variance has a profound impact on the electron density of the heterocyclic system and, consequently, its antioxidant activity.

G cluster_this compound This compound cluster_phenothiazine Phenothiazine This compound This compound Phenothiazine Phenothiazine

Fig. 1: Core structures of this compound and Phenothiazine.

Mechanism of Antioxidant Action

Both this compound and phenothiazine primarily exert their antioxidant effects as radical-trapping antioxidants (RTAs). The principal mechanism is Hydrogen Atom Transfer (HAT) from the secondary amine (N-H) group to a reactive free radical, such as a peroxyl radical (ROO•). This action neutralizes the radical, thereby terminating the oxidative chain reaction.[1][2] The resulting phenoxazinyl or phenothiazinyl radical is significantly more stable and less reactive than the initial free radical.

G cluster_legend Legend l1 P-H: this compound or Phenothiazine l2 P•: Phenoxazinyl or Phenothiazinyl Radical l3 ROO•: Peroxyl Radical l4 ROOH: Hydroperoxide PH P-H P_rad P• PH->P_rad H Atom Donation ROO_rad ROO• ROOH ROOH ROO_rad->ROOH Radical Neutralization

Fig. 2: General mechanism of antioxidant action via Hydrogen Atom Transfer (HAT).

Quantitative Comparison of Antioxidant Activity

Direct comparison of antioxidant potency can be approached through kinetic studies of radical trapping and standardized radical scavenging assays.

Radical-Trapping Kinetics

Kinetic data from inhibited autoxidation studies provide a precise measure of a compound's ability to react with and neutralize peroxyl radicals. The inhibition rate constant (kinh) is a key metric, with higher values indicating greater antioxidant reactivity.

Studies have shown that at ambient temperatures (e.g., 37 °C), phenoxazines are significantly more reactive radical-trapping antioxidants than phenothiazines.[3] In some cases, this compound derivatives have demonstrated reactivity up to two orders of magnitude greater than their phenothiazine counterparts with comparable oxidative stability.[4][5] However, it is noteworthy that at elevated temperatures (e.g., 160 °C), phenothiazine can be more effective due to the higher rate of consumption of this compound.[3][6]

Compoundkinh (M-1s-1) at 37 °CReference
This compound 3.9 x 107[3]
Phenothiazine 7.6 x 106[3]
Radical Scavenging Assays (DPPH)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method to assess the radical scavenging capacity of a compound. The half-maximal inhibitory concentration (IC50) is determined, with lower values signifying more potent antioxidant activity.

Compound (Phenothiazine Derivative)Substitution PatternIC50 (µg/mL)Standard (Ascorbic Acid) IC50 (µg/mL)
6e Dimethoxy16.98 ± 0.6910.52 ± 0.13
6d Methoxy18.21 ± 0.8110.52 ± 0.13
6i Hydroxyl18.74 ± 0.4410.52 ± 0.13
6a Chloro19.52 ± 1.0410.52 ± 0.13
6g Fluoro20.17 ± 0.5210.52 ± 0.13
6c Bromo21.01 ± 0.7010.52 ± 0.13
6h Chloro22.38 ± 0.6410.52 ± 0.13
6f Fluoro22.91 ± 0.9210.52 ± 0.13

Note: The absence of a corresponding table for this compound derivatives is due to a lack of publicly available, directly comparable IC50 data from standardized assays for a series of these compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Inhibited Autoxidation Assay (for kinh Determination)

This method is used to determine the rate constant for the reaction of an antioxidant with peroxyl radicals.

Workflow:

G start Initiate Autoxidation (e.g., with AIBN) add_antioxidant Introduce Antioxidant (this compound/Phenothiazine) start->add_antioxidant monitor Monitor Oxygen Consumption or Substrate Peroxidation add_antioxidant->monitor calculate Calculate Inhibition Period (τ) monitor->calculate determine_kinh Determine k_inh calculate->determine_kinh

Fig. 3: Workflow for Inhibited Autoxidation Assay.

Procedure:

  • Initiation: A solution of an oxidizable substrate (e.g., styrene or a lipid) in a suitable solvent (e.g., chlorobenzene) is prepared. Autoxidation is initiated by the addition of a radical initiator, such as azobisisobutyronitrile (AIBN), at a constant temperature (e.g., 37 °C).

  • Inhibition: The antioxidant (this compound or phenothiazine derivative) is added to the reaction mixture.

  • Monitoring: The rate of oxidation is monitored, typically by measuring the rate of oxygen consumption or by analyzing the formation of oxidation products. The period during which oxidation is suppressed is known as the inhibition period (τ).

  • Calculation: The rate of radical initiation (Ri) is determined separately. The stoichiometric factor (n), which is the number of radicals trapped by each antioxidant molecule, is calculated.

  • kinh Determination: The inhibition rate constant (kinh) is calculated from the rate of inhibited oxidation using the appropriate kinetic equations.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should exhibit a strong absorbance at approximately 517 nm.

  • Preparation of Test Samples: A series of concentrations of the test compounds (this compound or phenothiazine derivatives) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test samples.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The decrease in absorbance corresponds to the scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated for each concentration. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A small volume of the test compound at various concentrations is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a defined time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined from the concentration-response curve.

Conclusion

The available experimental data, particularly from kinetic studies, strongly indicate that phenoxazines are intrinsically more reactive radical-trapping antioxidants than phenothiazines at ambient temperatures. This enhanced reactivity is attributed to the electronic effects of the bridging oxygen atom. However, under conditions of high thermal stress, phenothiazines may offer greater stability.

While quantitative data from standardized radical scavenging assays (e.g., DPPH, ABTS) for a wide range of this compound derivatives is limited in the current literature, the existing evidence on phenothiazines demonstrates that their antioxidant activity can be significantly modulated by chemical substitution.

For researchers and drug development professionals, this compound represents a privileged scaffold for the design of highly potent antioxidants. However, the choice between a this compound and a phenothiazine core may depend on the specific therapeutic context, including the anticipated oxidative environment and temperature. Further head-to-head comparative studies using standardized in vitro assays are warranted to fully elucidate the structure-activity relationships within and between these two important classes of antioxidants.

References

A Comparative Analysis of Phenoxazine and Methylene Blue in Biological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Stain

In the realm of biological imaging and diagnostics, the selection of an appropriate staining agent is paramount for accurate and reliable results. Both phenoxazine derivatives and methylene blue have established themselves as valuable tools in the laboratory, each with a unique set of properties that lend them to specific applications. This guide provides a comprehensive comparison of these two classes of dyes, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their staining needs.

At a Glance: this compound vs. Methylene Blue

FeatureThis compound DyesMethylene Blue
Staining Principle Primarily fluorescence-based, targeting specific cellular components based on the derivative (e.g., lipids, nucleic acids).Primarily a cationic dye that binds to acidic components like the nucleus (DNA, RNA) and cytoplasm. Can also be used for vital staining.[1]
Primary Applications Fluorescent labeling of specific organelles (e.g., lysosomes, lipids), vital staining, neuronal tracing.General histological stain for nucleus and cytoplasm, bacterial staining, vital staining for cell viability assessment.[1]
Photostability Generally high, with some derivatives being very photostable.[2] However, the parent this compound can be susceptible to photodegradation, which can be suppressed by substitution.[3][4]Moderate; can be prone to photobleaching under prolonged or intense illumination.[5]
Fluorescence Many derivatives are highly fluorescent with large Stokes shifts.[2][6]Exhibits fluorescence in the near-infrared spectrum (emission ~688-690 nm), but with a lower quantum yield compared to many this compound derivatives.[7][8]
Toxicity Varies depending on the specific derivative; some have been developed as therapeutic agents.Generally low toxicity at concentrations used for staining, and is used in some medical therapies.[9]

Quantitative Performance Data

The following table summarizes key quantitative parameters for representative this compound derivatives and methylene blue. Direct comparative studies under identical conditions are limited; therefore, data is compiled from various sources.

ParameterThis compound Derivative (Nile Red)This compound Derivative (Nile Blue)Methylene Blue
Excitation Max (nm) ~450-560 (solvent dependent)[10]~625[11]~665-668[7]
Emission Max (nm) >528 (yellow-gold), >590 (red)[10]Far-red[11]~688-690[7][8]
Fluorescence Quantum Yield (Φ) High and solvent-dependent[2]-~0.52 in water[7][8][12]
Fluorescence Lifetime (τ) ~3.65 ns (in ethanol)[2][13]~1.42 ns (in ethanol)[2]-
Photostability High[2]High[2]Moderate[5]

Experimental Protocols

General Staining Protocol for Methylene Blue (Fixed Cells)

This protocol is suitable for general morphological staining of the nucleus and cytoplasm in fixed cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Methylene blue solution (0.1% - 1% in water or ethanol)

  • Distilled water

  • Microscope slides and coverslips

  • Mounting medium

Procedure:

  • Cell Fixation:

    • Grow cells on sterile coverslips in a petri dish.

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Add the methylene blue solution to the coverslips, ensuring complete coverage of the cells.

    • Incubate for 1-5 minutes at room temperature.

    • Briefly rinse with distilled water to remove excess stain.

  • Dehydration and Mounting:

    • Dehydrate the sample through a graded series of ethanol (e.g., 70%, 95%, 100%) for 1 minute each.

    • Clear in xylene for 2 minutes.

    • Mount the coverslip onto a microscope slide using a suitable mounting medium.

Staining Protocol for a Representative this compound Dye: Cresyl Violet (Nissl Staining for Neurons)

Cresyl violet, a this compound-based dye, is widely used for the specific staining of Nissl substance (rough endoplasmic reticulum) in the cytoplasm of neurons.[14][15][16][17][18]

Materials:

  • Formalin-fixed brain or spinal cord tissue sections

  • Ethanol (100%, 95%, 70%)

  • Xylene

  • Cresyl Violet Acetate solution (0.1% in acetate buffer)[14]

  • Differentiation solution (e.g., 2 drops of glacial acetic acid in 95% ethanol)[14]

  • Distilled water

  • Microscope slides and coverslips

  • Mounting medium (e.g., DePeX)

Procedure:

  • Deparaffinization and Rehydration (for paraffin-embedded sections):

    • Immerse slides in xylene (2-3 changes, 3 minutes each).

    • Rehydrate through a graded series of ethanol (100% twice, 95%, 70%), 3 minutes each.

    • Wash in tap water.

  • Staining:

    • Stain the sections in 0.1% Cresyl Violet solution for 4-15 minutes.[14][18]

    • Quickly rinse in tap water to remove excess stain.[14][18]

  • Differentiation:

    • Wash in 70% ethanol.[14][18]

    • If necessary, immerse the sections in the differentiation solution for a few seconds to minutes, monitoring the staining intensity under a microscope until the nucleus and Nissl substance are clearly defined against a lighter background.[14]

  • Dehydration and Mounting:

    • Dehydrate through graded ethanol (95%, 100% twice), 3 minutes each.[14]

    • Clear in xylene (2 changes) and mount with a resinous medium.[14]

Visualizing Experimental Workflows

Comparative Staining Workflow

To objectively compare the staining performance of a this compound derivative and methylene blue, a parallel experimental workflow is crucial. The following diagram illustrates a recommended procedure.

G Comparative Staining Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_post Post-Staining & Analysis start Start: Culture Cells on Coverslips fix Fixation (e.g., 4% PFA) start->fix wash1 Wash (PBS) fix->wash1 perm Permeabilization (e.g., 0.1% Triton X-100) wash1->perm wash2 Wash (PBS) perm->wash2 stain_pheno Stain with this compound Derivative wash2->stain_pheno stain_mb Stain with Methylene Blue wash2->stain_mb wash_pheno Wash stain_pheno->wash_pheno wash_mb Wash stain_mb->wash_mb mount_pheno Mount wash_pheno->mount_pheno mount_mb Mount wash_mb->mount_mb image_pheno Image Acquisition (Fluorescence Microscope) mount_pheno->image_pheno image_mb Image Acquisition (Bright-field/Fluorescence) mount_mb->image_mb analyze_pheno Quantitative Analysis (Intensity, SNR) image_pheno->analyze_pheno analyze_mb Quantitative Analysis (Intensity, SNR) image_mb->analyze_mb compare Compare Results analyze_pheno->compare analyze_mb->compare

Caption: Parallel workflow for comparing this compound and methylene blue staining.

Mechanism of Action: A Simplified View

The fundamental mechanisms by which these dyes interact with cellular components differ, leading to their distinct staining patterns.

G Simplified Staining Mechanisms cluster_pheno This compound Dyes (Fluorescent) cluster_mb Methylene Blue (Cationic) pheno_dye This compound Derivative pheno_target Specific Cellular Component (e.g., Lipids, Lysosomes) pheno_dye->pheno_target Binds/Accumulates fluorescence fluorescence pheno_target->fluorescence Emits Fluorescence upon Excitation mb_dye Methylene Blue (Cationic, +ve charge) mb_target Acidic Cellular Components (e.g., Nucleus, RNA; -ve charge) mb_dye->mb_target Electrostatic Interaction color color mb_target->color Appears Blue

References

Phenoxazine Compounds as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of novel, effective, and selective anticancer agents is a primary objective. Phenoxazine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant cytotoxic effects against various cancer cells through diverse mechanisms of action. This guide provides an objective comparison of the performance of different this compound-based compounds, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and evaluation workflows.

Comparative Efficacy of this compound Derivatives

The anticancer activity of this compound compounds is intrinsically linked to their chemical structure. Modifications to the core this compound scaffold, such as the addition of fused rings and various substitutions, have been shown to significantly influence their cytotoxicity and selectivity.[1] Notably, benzo[a]this compound derivatives have demonstrated enhanced potency and improved selectivity for cancer cells over normal cells.[1][2]

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against various cancer cell lines, providing a quantitative comparison of their efficacy.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
Phx-1K562Human leukemiaDose-dependent inhibition[3]
HL-60Human leukemiaDose-dependent inhibition[3]
HAL-01Human leukemiaDose-dependent inhibition[3]
KLM-1Human pancreatic cancerInhibited proliferation[4]
Phx-3COLO201Human colon cancer6-12[5]
DLDIHuman colon cancer6-12[5]
PMCO1Human colon cancer6-12[5]
HT-29Human colon cancer16.7[5]
LoVo-1Human colon cancer20.03 ± 4.98[5]
A549Lung adenocarcinoma5.48 ± 0.38 µg/mL[5]
HepG2Liver hepatocellular carcinoma6.58 ± 0.61[5]
KLM-1Human pancreatic cancerInhibited proliferation[4]
C9RKOColorectal cancerLow micromolar range[2]
MCF7Breast cancerLow micromolar range[2]
A36RKOColorectal cancerLow micromolar range[2]
MCF7Breast cancerLow micromolar range[2]
A42RKOColorectal cancerLow micromolar range[2]
MCF7Breast cancerLow micromolar range[2]
BaP1RKOColorectal cancer-[6]
14fPC-3Prostate cancer9.71[7]
NHDFNormal Human Dermal Fibroblasts7.84[7]
MDA-MB-231Breast cancer12.9[7]
MIA PaCa-2Pancreatic cancer9.58[7]
U-87 MGGlioblastoma16.2[7]

Mechanisms of Anticancer Action

This compound derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously.[1] This multi-targeted approach can be advantageous in overcoming drug resistance. Key mechanisms of action include:

  • Induction of Apoptosis and Cell Cycle Arrest: Many this compound derivatives, such as Phx-1 and Phx-3, have been shown to inhibit the proliferation of various cancer cell lines by inducing programmed cell death (apoptosis) and causing the cells to halt their division cycle, often at the G2/M or sub-G0/G1 phase.[3][4][8]

  • Lysosomal Dysfunction: A prominent mechanism for several benzo[a]this compound derivatives is the induction of lysosomal dysfunction.[2][6][9] These compounds accumulate in the lysosomes of cancer cells, leading to lysosomal membrane permeabilization (LMP), an increase in intracellular pH, and the accumulation of reactive oxygen species (ROS), ultimately triggering cell death.[6][9]

  • G-Quadruplex Stabilization: Some this compound derivatives act as G-quadruplex (G4) stabilizing ligands. G-quadruplexes are secondary structures found in nucleic acids, and their stabilization can interfere with key cellular processes like DNA replication and transcription in cancer cells. The cytotoxic effects of these derivatives often correlate with their G4-binding affinities.[10]

  • DNA Intercalation and Topoisomerase Inhibition: The planar tricyclic structure of this compound allows it to intercalate into DNA, interfering with DNA replication and transcription.[8] Additionally, some derivatives inhibit topoisomerase enzymes, which are crucial for managing DNA topology during replication, leading to DNA damage and cell death.[8]

  • Modulation of Signaling Pathways: this compound compounds have been shown to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[11]

Below is a diagram illustrating the lysosomal dysfunction pathway induced by certain benzo[a]this compound derivatives.

G cluster_cell Cancer Cell BAP Benzo[a]this compound Derivative Lysosome Lysosome BAP->Lysosome Accumulation LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Induces ROS Increased Reactive Oxygen Species (ROS) LMP->ROS pH Increased Intracellular pH LMP->pH Death Cell Death ROS->Death pH->Death

Caption: Lysosomal dysfunction pathway induced by benzo[a]phenoxazines.

Experimental Protocols

The validation of this compound compounds as anticancer agents relies on a series of well-defined experimental protocols. Below are the methodologies for key assays cited in the evaluation of these compounds.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of a this compound derivative that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines

  • This compound derivative

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration to determine the IC50 value.

G start Start seed Seed cancer cells in 96-well plate start->seed adhere Allow cells to adhere (overnight) seed->adhere treat Treat with this compound derivative adhere->treat incubate_compound Incubate (e.g., 48h) treat->incubate_compound add_mtt Add MTT solution incubate_compound->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer measure Measure absorbance add_solubilizer->measure calculate Calculate IC50 measure->calculate end End calculate->end

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines treated with this compound derivative

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Treat cells with the this compound derivative. Harvest approximately 1-2 x 10^6 cells.[8]

  • Washing: Wash the cells with cold PBS.[8]

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).[8]

  • Staining: Centrifuge the fixed cells and resuspend the pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

G start Start treat Treat cells with This compound derivative start->treat harvest Harvest 1-2 x 10^6 cells treat->harvest wash Wash with cold PBS harvest->wash fix Fix with ice-cold 70% ethanol wash->fix incubate_fix Incubate at -20°C (≥ 2 hours) fix->incubate_fix stain Resuspend in PI staining solution incubate_fix->stain incubate_stain Incubate in dark (30 min, RT) stain->incubate_stain analyze Analyze by flow cytometry incubate_stain->analyze end End analyze->end

Caption: Workflow for cell cycle analysis by flow cytometry.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds in the development of novel anticancer agents. Their diverse mechanisms of action, coupled with the potential for structural modification to enhance efficacy and selectivity, make them attractive candidates for further preclinical and clinical investigation. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing cancer therapeutics.

References

A Comparative Electrochemical Analysis of Phenoxazine and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical properties of phenoxazine and its diverse analogues. By presenting key experimental data in a structured format, detailing methodologies, and visualizing fundamental relationships, this document serves as a valuable resource for researchers engaged in the development of novel electronic materials, redox-flow batteries, and photoredox catalysts.

Introduction to this compound Electrochemistry

This compound and its derivatives are a class of heterocyclic compounds that have garnered significant interest due to their rich redox chemistry.[1] The core this compound structure can be readily modified at the nitrogen atom (N-substitution) or on the aromatic rings (core substitution), allowing for the fine-tuning of their electronic and, consequently, their electrochemical properties.[2] This versatility makes them prime candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and as photoredox catalysts.[3][4] Understanding the structure-electrochemical property relationships is crucial for designing new this compound-based materials with tailored functionalities.[1]

The electrochemical behavior of these compounds is typically investigated using techniques such as cyclic voltammetry (CV), which provides information on their oxidation and reduction potentials.[4] These potentials are indicative of the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical parameters in the design of electronic devices.[5]

Comparative Electrochemical Data

The following tables summarize the key electrochemical data for a selection of this compound and its analogues, extracted from the literature. The data highlights how different substitution patterns influence the redox potentials.

Table 1: Redox Potentials of N-Substituted this compound Analogues

CompoundSubstituent at N-positionOxidation Potential (V vs. Fc/Fc+)Reference
1 Methyl0.25[6]
2 Isopropyl0.25[6]
3 Cyclopropenium0.70[6]

Table 2: Redox Potentials of Core-Modified this compound Analogues

CompoundSubstituent on CoreOxidation Potential (E1/2 V vs. SCE)Reference
4 Unsubstituted~0.60 - 0.69[1]
5 Electron-donating groups~0.50 - 0.60[1]
6 N,N'-dimethyl (1,4-benzoxazino[2,3-b]this compound)+0.30 to +0.41[3]
7 N-substituted (CH2CH2X, where X=OH, COOH, etc.)0.39 to 0.45[7]

Experimental Protocols

A standardized three-electrode setup is typically employed for the electrochemical analysis of this compound and its analogues.[8]

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to probe the redox behavior of chemical species.[9]

Objective: To determine the oxidation and reduction potentials of this compound analogues.

Materials:

  • Working Electrode: Glassy carbon, platinum, or gold electrode.[8]

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Ion (Ag/Ag+) electrode.[8]

  • Counter Electrode: Platinum wire or graphite rod.[8]

  • Electrochemical Cell: A standard three-electrode glass cell.[10]

  • Potentiostat/Galvanostat.

  • Analyte Solution: 1 mM solution of the this compound analogue in a suitable solvent (e.g., acetonitrile, dichloromethane).[11]

  • Supporting Electrolyte: 0.1 M solution of an inert salt (e.g., tetrabutylammonium hexafluorophosphate (TBAPF₆), tetrabutylammonium perchlorate (TBAPO₄)).[10]

  • Inert Gas: Nitrogen or Argon for deoxygenation.[11]

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry, followed by sonication in ethanol and deionized water to ensure a clean and reproducible surface.

  • Solution Preparation: Prepare a 1 mM solution of the this compound analogue in the chosen solvent containing 0.1 M of the supporting electrolyte.

  • Deoxygenation: Purge the analyte solution with an inert gas (N₂ or Ar) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.[11]

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the deoxygenated analyte solution.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Apply a potential waveform, typically sweeping from an initial potential to a final potential and back. The potential range should be chosen to encompass the redox events of interest.

    • Set the scan rate, typically starting at 100 mV/s. A range of scan rates can be used to investigate the reversibility of the redox processes.[1]

    • Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.

  • Data Analysis:

    • Determine the anodic (oxidation) and cathodic (reduction) peak potentials from the voltammogram.

    • Calculate the half-wave potential (E₁/₂) as the average of the anodic and cathodic peak potentials for reversible or quasi-reversible processes.

Diagrams and Visualizations

The following diagrams illustrate key concepts and workflows relevant to the electrochemical analysis of this compound and its analogues.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Analyte Solution C Assemble 3-Electrode Cell A->C B Polish Working Electrode B->C D Deoxygenate Solution C->D E Run Cyclic Voltammetry D->E F Record Voltammogram E->F G Determine Redox Potentials F->G

Caption: Workflow for a typical cyclic voltammetry experiment.

structure_property cluster_structure Molecular Structure Modification cluster_property Electrochemical Property Outcome Structure This compound Core Substituents Electron-Donating Groups (EDG) Electron-Withdrawing Groups (EWG) Potential Lower Oxidation Potential Higher Oxidation Potential Substituents:f0->Potential:f0 Stabilizes Cation Radical Substituents:f1->Potential:f1 Destabilizes Cation Radical

Caption: Structure-property relationship in this compound analogues.

References

Assessing the In Vitro Metabolic Stability of Phenoxazine-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro methods for assessing the metabolic stability of phenoxazine-based drugs against other therapeutic agents. Understanding the metabolic fate of drug candidates is a critical component of preclinical development, influencing key pharmacokinetic parameters such as half-life, bioavailability, and potential for drug-drug interactions.[1] This document outlines detailed experimental protocols, presents a framework for comparative data analysis, and visualizes key workflows and metabolic pathways to aid researchers in designing and interpreting their studies.

Introduction to Metabolic Stability in Drug Discovery

The metabolic stability of a compound refers to its susceptibility to biotransformation by drug-metabolizing enzymes.[2] A drug that is metabolized too quickly may not achieve the necessary therapeutic concentrations in the body, while a drug that is metabolized too slowly could accumulate and cause toxicity.[3] In vitro metabolic stability assays are essential tools in early drug discovery for screening and optimizing compounds with favorable pharmacokinetic profiles. These assays typically utilize subcellular fractions (e.g., liver microsomes, S9 fractions) or intact cells (e.g., hepatocytes) to model the metabolic processes that occur in the liver.[1][3]

This compound and its derivatives are a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antipsychotic, and antimicrobial properties. As with any drug class, their therapeutic potential is intrinsically linked to their metabolic stability. This guide will focus on the in vitro assessment of this crucial parameter.

Comparative Analysis of In Vitro Metabolic Stability

The following tables provide a template for comparing the in vitro metabolic stability of selected this compound-based drugs with drugs from other therapeutic classes. The data presented here is illustrative due to the limited availability of directly comparable public data for a wide range of this compound derivatives. Researchers should populate these tables with their own experimental data.

Table 1: Metabolic Stability of this compound Derivatives and Comparator Drugs in Human Liver Microsomes (HLM)

CompoundDrug ClassHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolizing Enzymes (if known)
This compound Drug A AnticancerData PlaceholderData PlaceholderCYP3A4, CYP2D6
GDC-0810 (ARN-810) Anticancer (SERD)Data PlaceholderData PlaceholderNot specified
This compound Drug B AntipsychoticData PlaceholderData PlaceholderCYP1A2, CYP2C19
Verapamil Calcium Channel Blocker~26267CYP3A4
Imipramine Antidepressant>60<115.5CYP2C19, CYP2D6, CYP1A2
Diclofenac NSAIDData PlaceholderData PlaceholderCYP2C9

Table 2: Metabolic Stability in Pooled Human Hepatocytes

CompoundDrug ClassHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/10^6 cells)
This compound Drug A AnticancerData PlaceholderData Placeholder
GDC-0810 (ARN-810) Anticancer (SERD)Data PlaceholderData Placeholder
This compound Drug B AntipsychoticData PlaceholderData Placeholder
Midazolam BenzodiazepineData PlaceholderData Placeholder
Tolbutamide AntidiabeticData PlaceholderData Placeholder
S-warfarin AnticoagulantData PlaceholderData Placeholder

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol describes a common method for determining the metabolic stability of a test compound using liver microsomes, which are rich in Phase I drug-metabolizing enzymes like cytochrome P450s (CYPs).

Materials:

  • Test compound stock solution (e.g., in DMSO)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., verapamil for high clearance, imipramine for low clearance)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and liver microsomes. The final protein concentration is typically 0.5-1.0 mg/mL.

  • Pre-incubation: Aliquot the microsome mixture into the wells of a 96-well plate. Add the test compound and positive controls to their respective wells at a final concentration typically between 0.1 and 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to all wells.

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

In Vitro Metabolic Stability Assay Using Hepatocytes

This protocol utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive assessment of metabolic stability.

Materials:

  • Cryopreserved pooled human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution

  • Positive control compounds

  • 96-well collagen-coated plates

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Cell Thawing and Plating: Thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell viability. Plate the hepatocytes in collagen-coated 96-well plates at a desired density (e.g., 0.5-1.0 x 10^6 cells/mL). Allow the cells to attach for a few hours in the incubator.

  • Compound Incubation: Remove the plating medium and add fresh, pre-warmed incubation medium containing the test compound and positive controls at their final concentrations.

  • Time-course Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium from the respective wells.

  • Reaction Termination and Sample Processing: Terminate the reaction by mixing the collected aliquots with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge the samples to remove any cellular debris.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Similar to the microsomal assay, determine the in vitro half-life and intrinsic clearance from the rate of disappearance of the parent compound.

Visualizing Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro metabolic stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mix Prepare Incubation Mixture (Microsomes/Hepatocytes + Buffer) add_cpd Add Test Compound (Final Conc. 0.1-1 µM) prep_mix->add_cpd pre_incubate Pre-incubate at 37°C add_cpd->pre_incubate start_rxn Initiate Reaction (Add NADPH/Medium) pre_incubate->start_rxn time_course Time-course Incubation (0, 5, 15, 30, 60 min) start_rxn->time_course terminate Terminate Reaction (Add Acetonitrile) time_course->terminate process Process Sample (Centrifuge) terminate->process lcms LC-MS/MS Analysis process->lcms data_analysis Data Analysis (Calculate t½ and CLint) lcms->data_analysis

Caption: Workflow for in vitro metabolic stability assessment.

Simplified Metabolic Pathway of a this compound Derivative

This diagram shows a simplified, hypothetical metabolic pathway for a generic this compound-based drug, primarily involving Phase I oxidation reactions mediated by cytochrome P450 enzymes.

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) parent This compound Derivative (Parent Drug) met_a Hydroxylated Metabolite parent->met_a CYP-mediated Hydroxylation met_b N-dealkylated Metabolite parent->met_b CYP-mediated N-dealkylation met_c Oxidized Metabolite (e.g., N-oxide) parent->met_c CYP/FMO-mediated Oxidation conj_a Glucuronide Conjugate met_a->conj_a UGT-mediated Glucuronidation

Caption: Simplified metabolic pathway for a this compound drug.

Conclusion

The in vitro assessment of metabolic stability is a cornerstone of modern drug discovery, enabling the early identification and optimization of drug candidates with desirable pharmacokinetic properties. For this compound-based drugs, a thorough understanding of their metabolic fate is crucial for their successful development. By employing standardized in vitro assays using liver microsomes and hepatocytes, researchers can generate robust and comparable data on metabolic half-life and intrinsic clearance. This guide provides the necessary protocols and a comparative framework to aid in the systematic evaluation of the metabolic stability of this promising class of therapeutic agents. The provided visualizations of the experimental workflow and a potential metabolic pathway further serve to clarify these complex processes for drug development professionals.

References

Safety Operating Guide

Proper Disposal of Phenoxazine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of phenoxazine, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.

This compound: Key Chemical and Physical Properties

A thorough understanding of a chemical's properties is the first step toward safe handling and disposal.

PropertyValue
Physical State Powder Solid[1][2]
Appearance Green[1][2]
Odor Odorless[1][2]
Melting Point 154 - 159 °C / 309.2 - 318.2 °F[1][2]
Solubility Insoluble in water. Soluble in methanol and benzene.[3]
Stability Stable under normal conditions.[1][2]
Incompatibilities Oxidizing agents.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prioritizes safety and adheres to all applicable regulations. The following steps provide a clear protocol for its disposal.

1. Waste Identification and Classification:

The first critical step is to classify the this compound waste. According to the US Environmental Protection Agency (EPA) guidelines listed in 40 CFR 261.3, chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[4] While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to consult federal, state, and local regulations to ensure complete and accurate classification.[4][5]

2. Personal Protective Equipment (PPE):

Before handling this compound waste, ensure appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]

3. Containment and Labeling:

  • For Spills: In the event of an accidental release, sweep or vacuum up the spillage and collect it in a suitable container for disposal.[1] Avoid generating dust.[6]

  • For Unused Product: Keep the unused this compound in its original, tightly closed container.

  • Labeling: Clearly label the waste container as "this compound Waste" and include any other information required by your institution's waste management program.

4. Storage:

Store the container with this compound waste in a dry, cool, and well-ventilated place, away from incompatible materials such as oxidizing agents.[1][2] The storage area should be secure.

5. Disposal:

The final step is the disposal of the contained waste. The recommended method is to transfer the waste to an approved chemical waste disposal plant.[4] It is crucial to observe all federal, state, and local regulations when disposing of the substance.[4] While one source suggests that smaller quantities can be disposed of with household waste, this is not the standard recommendation and should be avoided to ensure regulatory compliance and environmental protection.[5]

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the logical steps to follow for the proper disposal of this compound.

start Start: this compound Waste Identified classify Classify Waste (Consult 40 CFR 261.3 and local regulations) start->classify ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) classify->ppe contain Contain and Label Waste (Suitable, sealed container) ppe->contain store Store Securely (Cool, dry, well-ventilated area) contain->store dispose Dispose via Approved Waste Disposal Service store->dispose end End: Disposal Complete dispose->end

Caption: this compound Disposal Workflow

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer working environment and protecting the ecosystem. Always refer to your institution's specific safety and waste disposal protocols.

References

Essential Safety and Operational Guide for Handling Phenoxazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of phenoxazine. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The required PPE is summarized in the table below.

Body PartRequired PPESpecifications
Eyes & Face Safety Goggles or GlassesMust be splash-resistant and equipped with side shields.[1][2]
Face ShieldRecommended when there is a significant risk of splashing.[1]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.[2]
Body Laboratory Coat or Disposable GownA lab coat should be worn as a minimum. For tasks with a higher risk of contamination, a disposable gown made of a material resistant to chemical permeation is required.[2]
Respiratory Respirator (if necessary)In cases where dust or aerosols may be generated, a NIOSH-approved N95 or higher respirator is recommended.[3] All work with this compound powder should ideally be conducted in a chemical fume hood to minimize inhalation exposure.[4]
Feet Closed-Toed ShoesPerforated shoes or sandals are not permitted in the laboratory.[5]

Quantitative Hazard Data

The toxicological properties of this compound have not been fully investigated.[6] However, the available data indicates that caution should be exercised.

MetricValueSpeciesRouteReference
TDLo70 mg/kg / 2 weeks (intermittent)MouseOral[2]

Note: No established Permissible Exposure Limits (PEL) from OSHA, Recommended Exposure Limits (REL) from NIOSH, or Threshold Limit Values (TLV) from ACGIH are available for this compound.[1][6]

Operational Plan: Safe Handling, Storage, and Disposal

A systematic approach to handling, storing, and disposing of this compound is crucial for laboratory safety. The following workflow outlines the necessary steps.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal a Review SDS b Don PPE a->b c Work in Fume Hood b->c d Weighing & Solution Prep c->d e Experimental Use d->e f Tightly Sealed Container e->f h Collect Waste e->h g Cool, Dry, Well-Ventilated Area f->g i Label Hazardous Waste h->i j Dispose via Certified Vendor i->j

References

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Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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